Product packaging for 3,4-Dimethoxycinnamic acid(Cat. No.:CAS No. 14737-89-4)

3,4-Dimethoxycinnamic acid

Numéro de catalogue: B083896
Numéro CAS: 14737-89-4
Poids moléculaire: 208.21 g/mol
Clé InChI: HJBWJAPEBGSQPR-GQCTYLIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-dimethoxycinnamic acid is a methoxycinnamic acid that is trans-cinnamic acid substituted by methoxy groups at positions 3' and 4' respectively. It is functionally related to a trans-cinnamic acid. It is a conjugate acid of a 3,4-dimethoxy-(E)-cinnamate.
This compound has been reported in Bacopa monnieri, Populus nigra, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B083896 3,4-Dimethoxycinnamic acid CAS No. 14737-89-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016475
Record name (E)-3,4-Dimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14737-89-4, 2316-26-9
Record name trans-3,4-Dimethoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14737-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxycinnamic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXYCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-DIMETHOXYCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3,4-Dimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-3',4'-dimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYCINNAMIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 - 181.5 °C
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid (DMCA), also known as caffeic acid dimethyl ether, is a derivative of cinnamic acid found in natural sources like coffee beans.[1] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the phenyl ring, imparts specific physical and chemical characteristics that are crucial for its application in pharmaceutical development, cosmetics, and materials science.[2] As a versatile compound, it is explored for its antioxidant, anti-inflammatory, and photoprotective properties.[2]

This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and graphical representations of key experimental workflows.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for predicting its behavior in various systems, from reaction kinetics to formulation stability.

General Properties
PropertyValueSource(s)
Chemical Formula C₁₁H₁₂O₄[2][3]
Molecular Weight 208.21 g/mol
CAS Registry Number 2316-26-9
Appearance White to light beige/yellow crystalline powder
Thermodynamic Properties
PropertyValueSource(s)
Melting Point 180 - 184 °C
Boiling Point 267.4 °C (rough estimate)
pKa 4.53 ± 0.10 (Predicted)
Solubility Data

This compound exhibits solubility in a range of organic solvents. A detailed study has systematically measured its solubility in twelve pure solvents, demonstrating that solubility increases with temperature.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) 42 mg/mL (201.71 mM)
Hot Methanol Soluble (may have very faint turbidity)
Dichloromethane Soluble
Chloroform Soluble
Various Organic Solvents Data available for methanol, ethanol, propanols, butanols, ketones, acetates, acetonitrile, and 1,4-dioxane at temperatures from 283.15 to 323.15 K.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of about 2-3 mm. The tube is tapped gently or dropped through a long glass tube to ensure the solid is densely packed at the bottom.

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns). The apparatus is set to heat rapidly to a temperature approximately 15-20°C below the expected melting point (around 181°C).

  • Measurement: The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: The container is agitated at a constant temperature using a shaker or stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is achieved through centrifugation followed by filtration using a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the solute.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.

  • Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

G Diagram 1: Shake-Flask Solubility Determination Workflow cluster_workflow prep 1. Prepare Saturated Solution (Excess solid in solvent) agitate 2. Agitate to Equilibrium (Constant T, 24-72h) prep->agitate separate 3. Separate Phases (Centrifuge & Filter) agitate->separate quantify 4. Quantify Solute (e.g., HPLC, UV-Vis) separate->quantify report 5. Report Solubility (mg/mL or mol/L at T) quantify->report

Diagram 1: Shake-Flask Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and straightforward method for determining the pKa of an acid by monitoring pH changes during neutralization.

Methodology:

  • Apparatus Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (often a co-solvent system like water/ethanol if aqueous solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

  • Titration: The solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a buret.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize.

  • Analysis: The data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

Spectroscopic Analysis Protocols

Spectroscopic methods provide information on the chemical structure and electronic properties of the molecule.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance in the optimal range (0.1-1.0 AU).

  • Cuvette Selection: Quartz cuvettes are used, as glass and plastic absorb UV radiation.

  • Baseline Correction: A reference cuvette containing only the pure solvent is used to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Spectrum Acquisition: The baseline cuvette is replaced with the sample cuvette, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm). The resulting spectrum shows absorbance peaks (λmax) characteristic of the molecule's chromophores.

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

  • Sample Preparation (Solid):

    • KBr Pellet: A small amount of this compound (~1 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is pressed under high pressure to form a transparent pellet.

    • Nujol Mull: The sample is ground into a fine paste with a few drops of Nujol (a mineral oil). This mull is then placed between two salt plates (NaCl or KBr).

  • Spectrum Acquisition: The sample is placed in the IR spectrometer. An infrared beam is passed through the sample, and a detector measures the transmitted radiation.

  • Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific peaks are correlated with the vibrational frequencies of functional groups (e.g., C=O stretch for the carboxylic acid, C=C stretch for the aromatic ring).

NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Methodology:

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Complete dissolution is essential for high-resolution spectra.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field is "shimmed" to maximize its homogeneity across the sample volume, which sharpens the spectral lines.

  • Data Acquisition: A radio-frequency pulse sequence is applied, and the resulting signal (Free Induction Decay, or FID) is detected. This process is repeated for a number of scans to improve the signal-to-noise ratio.

  • Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Logical Frameworks for Analysis

The physical properties of a compound can be used in logical frameworks to deduce other characteristics, such as its acid-base nature. A qualitative solubility analysis is a classic example of this process.

G Diagram 2: Logical Flow for Compound Classification via Solubility cluster_logic start Start with Unknown (e.g., DMCA) water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble nahco3 Test Solubility in 5% NaHCO₃ naoh->nahco3 Soluble neutral Neutral Compound (e.g., Aldehyde, Ketone) naoh->neutral Insoluble strong_acid Strong Acid (e.g., Carboxylic Acid) nahco3->strong_acid Soluble weak_acid Weak Acid (e.g., Phenol) nahco3->weak_acid Insoluble

Diagram 2: Logical Flow for Compound Classification via Solubility

References

A Technical Guide to 3,4-Dimethoxycinnamic Acid: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxycinnamic acid (3,4-DMCA), a naturally occurring methoxylated derivative of cinnamic acid. This document details the primary plant sources of this compound, offers in-depth experimental protocols for its extraction and purification, and summarizes its known biological activities with a focus on its role in cell signaling. Quantitative data is presented in a structured format to facilitate comparative analysis, and key processes are visualized through detailed diagrams.

Natural Sources of this compound

This compound, also known as O-Methylferulic acid, is a phytochemical found in various plant species. While it is widespread, its concentration varies significantly between sources. Coffee beans are among the most well-documented and significant sources.[1][2] The compound has also been identified in several medicinal plants, where it contributes to their therapeutic properties.[3]

Table 1: Natural Sources and Quantitative Data for this compound

Natural SourcePlant FamilyPart(s) UsedReported Concentration/PresenceReference(s)
Coffee Beans (Coffea canephora, Coffea arabica)RubiaceaeBeans (Green and Roasted)13–53 µg/mL in prepared coffee extracts.[2]
Securidaca inappendiculataPolygalaceaeNot SpecifiedIdentified as a monomer that can be extracted and purified.[4]
Trianthema portulastrum L.AizoaceaeWhole PlantIdentified as a key phytochemical constituent.
Angelica sinensis (Dong Quai)ApiaceaeRootContains numerous cinnamic acid derivatives; ferulic acid is predominant.
Bacopa monnieriPlantaginaceaeNot SpecifiedReported to contain 3,4-DMCA.
Populus nigra (Black Poplar)SalicaceaeNot SpecifiedReported to contain 3,4-DMCA.
Phyllostachys heterocyclaPoaceaeLeavesListed as a source.
Various Medicinal PlantsVariousNot SpecifiedFound in plants used in Eastern medicine, including Aquilegia vulgaris, Cimicifuga heracleifolia, Scrophularia buergeriana, and Kaempferia galanga.

Isolation and Purification: Experimental Protocols

The isolation of this compound from natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol adaptable for various plant materials, particularly coffee grounds, based on common phytochemical isolation techniques.

General Workflow for Isolation

The overall process begins with the preparation of the plant material, followed by solvent extraction to create a crude extract. This extract is then subjected to purification steps, typically involving column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the target compound.

G cluster_prep Phase 1: Sample Preparation & Extraction cluster_purify Phase 2: Purification start Plant Material (e.g., Coffee Beans) grind Drying & Grinding start->grind extract Solvent Extraction (e.g., 50% Ethanol, 80°C, 120 min) grind->extract filter Filtration & Centrifugation extract->filter concentrate Rotary Evaporation (Solvent Removal) filter->concentrate crude Crude Extract concentrate->crude column_chrom Silica Gel Column Chromatography (Gradient Elution: Hexane-Ethyl Acetate) crude->column_chrom collect Fraction Collection & TLC Analysis column_chrom->collect pool Pooling of Positive Fractions collect->pool hplc Preparative RP-HPLC (e.g., C18 column, Methanol:Water gradient) pool->hplc pure_compound Pure this compound hplc->pure_compound G cluster_pathway ROS-Mediated Apoptotic Pathway stress Cellular Stress (e.g., Ethanol) nadph NADPH Oxidase (Nox4, p22phox) stress->nadph Induces mapk MAPK Phosphorylation (JNK, p38) stress->mapk Induces dmca 3,4-Dimethoxycinnamic Acid dmca->nadph Inhibits dmca->mapk Inhibits ros ↑ Intracellular ROS nadph->ros Generates ros->mapk Activates bax_bcl2 ↑ Bax/Bcl-2 Ratio mapk->bax_bcl2 Promotes caspase3 Cleaved Caspase-3 Activation bax_bcl2->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

The Biosynthesis of 3,4-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound with notable biological activities, including antioxidant and anti-inflammatory properties. Found in various plant species and notably in coffee beans, its biosynthetic pathway is a subject of interest for researchers in natural product chemistry, metabolic engineering, and drug discovery. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved metabolic processes.

The synthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[1][2][3] This pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various classes of compounds, including flavonoids, lignans, and hydroxycinnamic acids. This compound arises from sequential methylation steps of a key intermediate, caffeic acid.

The Core Biosynthetic Pathway

The biosynthesis of this compound primarily involves the general phenylpropanoid pathway, leading to the formation of caffeic acid, which then undergoes two successive O-methylation reactions. The key enzymes involved are O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

The central steps are as follows:

  • From L-Phenylalanine to Caffeic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) . Subsequently, p-coumaric acid is hydroxylated to yield caffeic acid, a reaction catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

  • First Methylation: Caffeic Acid to Ferulic Acid: Caffeic acid is methylated at the 3-hydroxyl group to form ferulic acid. This reaction is catalyzed by Caffeic acid O-methyltransferase (COMT) .[4][5] COMTs are a class of enzymes that play a crucial role in lignin biosynthesis and the production of other methylated phenylpropanoids.

  • Second Methylation: Ferulic Acid to this compound: The final step involves the methylation of the 4-hydroxyl group of ferulic acid to produce this compound. This reaction is also catalyzed by an O-methyltransferase . While plant COMTs are known to methylate caffeic acid, specific plant enzymes that efficiently catalyze the methylation of ferulic acid to this compound are less characterized. However, research has demonstrated that an engineered O-methyltransferase from the earthworm Eisenia japonica (EjOMT) can efficiently catalyze this conversion when expressed in E. coli. This suggests that enzymes with this catalytic capability exist and can be utilized for biotechnological production.

dot

3_4_Dimethoxycinnamic_Acid_Biosynthesis substance substance enzyme enzyme Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin pCou p-Coumaric acid Cin->pCou Caf Caffeic acid pCou->Caf Fer Ferulic acid Caf->Fer DMCA 3,4-Dimethoxy- cinnamic acid Fer->DMCA PAL PAL PAL->Cin C4H C4H C4H->pCou C3H C3H C3H->Caf COMT1 COMT COMT1->Fer SAH1 SAH COMT1->SAH1 OMT2 OMT OMT2->DMCA SAH2 SAH OMT2->SAH2 SAM1 SAM SAM1->COMT1 SAM2 SAM SAM2->OMT2

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The enzymatic conversion rates are crucial for understanding the efficiency of the biosynthetic pathway. The following table summarizes the available kinetic parameters for Caffeic acid O-methyltransferases (COMTs) from various plant sources with caffeic acid as the substrate. Data for the specific methylation of ferulic acid to this compound is limited in publicly available literature and presents an area for further research.

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)kcat/Km (s-1M-1)Reference
Arabidopsis thaliana (AtCOMT)Caffeic acid740--
Arabidopsis thaliana (AtCOMT engineered)Caffeic acid114.3-1.1 x 104
Ligusticum chuanxiong (LcCOMT)Caffeic acid3287.994-
Nicotiana tabacum (NtCOMT)Caffeic acid2662.155-
Perennial Ryegrass (LpOMT1)Caffeic acid10.32.7 (nkat/mg)-
Perennial Ryegrass (LpOMT1)5-Hydroxyferulic acid3.03.5 (nkat/mg)-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Plant O-Methyltransferases in E. coli

This protocol describes a general procedure for producing and purifying plant OMTs for in vitro characterization.

a. Gene Cloning and Vector Construction:

  • The open reading frame of the target OMT gene is amplified from plant cDNA using PCR with primers containing appropriate restriction sites.

  • The PCR product is cloned into an expression vector, such as pET-28a(+) or pGEX, which allows for the expression of the protein with an affinity tag (e.g., His-tag or GST-tag) for purification.

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication or using a French press.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

  • The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tagged proteins).

  • The recombinant protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole for His-tagged proteins).

  • The purity of the protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer and stored at -80°C.

dot

Protein_Expression_Workflow step step input_output input_output process process decision decision result result start Start clone Clone OMT gene into expression vector start->clone transform Transform E. coli clone->transform culture Grow starter culture transform->culture induce Induce protein expression with IPTG culture->induce harvest Harvest cells induce->harvest lyse Lyse cells harvest->lyse clarify Clarify lysate lyse->clarify purify Affinity chromatography clarify->purify analyze Analyze purity (SDS-PAGE) purify->analyze store Store purified protein analyze->store

Caption: General workflow for OMT expression and purification.

In Vitro O-Methyltransferase Assay

This protocol is for determining the enzymatic activity of a purified OMT with ferulic acid as a substrate.

a. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 100 µM Ferulic acid (substrate)

    • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • Purified OMT enzyme (e.g., 1-5 µg)

  • The final reaction volume is typically 50-100 µL.

b. Enzymatic Reaction:

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of ice-cold methanol or by adding an acid (e.g., 10% acetic acid).

c. Product Analysis by HPLC:

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the substrate and product have significant absorbance (e.g., 320 nm for ferulic acid and this compound).

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve of the authentic compound.

d. Calculation of Enzyme Activity:

  • Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg or pkat/mg).

Quantitative Analysis of this compound in Plant Extracts

This protocol outlines the extraction and quantification of this compound from plant material.

a. Sample Preparation and Extraction:

  • Freeze-dry and grind the plant tissue to a fine powder.

  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) by sonication or vortexing.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and repeat the extraction process on the pellet.

  • Pool the supernatants and evaporate the solvent under vacuum.

  • Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

b. HPLC Analysis:

  • Use the same HPLC conditions as described in the in vitro OMT assay protocol.

  • Identify the this compound peak by comparing its retention time and UV spectrum with an authentic standard.

  • Quantify the concentration of this compound in the extract using a standard curve.

Conclusion

The biosynthesis of this compound is a fascinating extension of the well-established phenylpropanoid pathway. While the initial steps leading to caffeic acid are well-understood, the specific O-methyltransferases responsible for the final methylation of ferulic acid in many plant species remain an active area of research. The ability to heterologously express and characterize these enzymes, as outlined in the provided protocols, is crucial for advancing our understanding and enabling the biotechnological production of this and other valuable methylated natural products. The quantitative data, though incomplete for the final step, provides a foundation for future kinetic studies and metabolic modeling. This guide serves as a comprehensive resource for professionals seeking to delve into the biosynthesis of this compound, providing both the theoretical framework and the practical methodologies required for its investigation.

References

3,4-Dimethoxycinnamic Acid: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid (DMCA), a methoxy derivative of cinnamic acid, is a naturally occurring phenolic compound found in various plant sources.[1][2] As a member of the cinnamic acid family, which is known for a range of biological activities, DMCA has garnered interest for its potential therapeutic properties, including its role as an antioxidant.[3][4][5] This technical guide provides an in-depth overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, providing experimental protocols for key antioxidant assays, and visualizing its interaction with cellular signaling pathways. While direct quantitative data on the radical scavenging activity of this compound itself is limited in publicly available literature, this guide compiles data on its derivatives to provide a comparative context for its potential antioxidant efficacy.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound can be attributed to both direct and indirect mechanisms.

Direct Radical Scavenging: Phenolic compounds are well-established antioxidants that can directly neutralize free radicals by donating a hydrogen atom from their hydroxyl groups, thereby terminating radical chain reactions. While this compound possesses methoxy groups instead of hydroxyl groups, the overall electronic properties of the phenylpropanoid structure contribute to its ability to interact with and stabilize free radicals. The antioxidant activity of cinnamic acid derivatives is closely related to the substitution pattern on the aromatic ring.

Indirect Cellular Antioxidant Effects: Beyond direct radical scavenging, this compound has been shown to exert antioxidant effects by modulating endogenous antioxidant systems and key signaling pathways. There is evidence that methylated cinnamic acid derivatives, including this compound, can improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes. This indirect mechanism is crucial for long-term cellular protection against oxidative stress.

Quantitative Antioxidant Activity Data

Direct quantitative antioxidant data, such as IC50 values from DPPH, ABTS, or FRAP assays for this compound, are not extensively reported in the available scientific literature. However, studies on derivatives of this compound provide valuable insights into its potential antioxidant activity. The following tables summarize the reported antioxidant activities of these derivatives.

Table 1: Inhibition of Lipid Peroxidation by this compound Derivatives

CompoundDerivative TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
4-(3-(3,4-dimethoxyphenyl)acryloyl)thiomorpholineThiomorpholine amide169Trolox25
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylateCinnamyl esterInactiveTrolox25

Data sourced from a study on rat hepatic microsomal membrane lipid peroxidation.

Table 2: DPPH Radical Scavenging Activity of this compound Derivatives

CompoundDerivative TypeActivity
4-(3-(3,4-dimethoxyphenyl)acryloyl)thiomorpholineThiomorpholine amideActive
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylateCinnamyl esterInactive

Activity determined in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, namely the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes. Evidence suggests that this compound can activate the Keap1-Nrf2 pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to inducers, such as certain phenolic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMCA 3,4-Dimethoxy- cinnamic acid Keap1_Nrf2 Keap1-Nrf2 Complex DMCA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub_Proteasome Ubiquitin- Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2 signaling pathway activation by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including the response to oxidative stress. This compound has been observed to attenuate ethanol-induced MAPK phosphorylation in L-02 cells, suggesting an inhibitory effect on this pathway under conditions of oxidative stress. The MAPK family includes three major cascades: ERK, JNK, and p38. Oxidative stress can activate these cascades, leading to various cellular outcomes, including apoptosis. By inhibiting the phosphorylation of MAPKs, this compound may mitigate the detrimental effects of oxidative stress.

MAPK_Pathway cluster_mapk MAPK Cascades Oxidative_Stress Oxidative Stress (e.g., ROS) ASK1 ASK1 Oxidative_Stress->ASK1 DMCA 3,4-Dimethoxy- cinnamic acid JNK JNK DMCA->JNK inhibits phosphorylation p38 p38 DMCA->p38 inhibits phosphorylation MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Inhibition of MAPK signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the antioxidant properties of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis p1 Prepare DPPH solution (e.g., 0.1 mM in methanol) r1 Add DPPH solution to microplate wells p1->r1 p2 Prepare serial dilutions of This compound r2 Add DMCA/standard dilutions to respective wells p2->r2 p3 Prepare standard antioxidant (e.g., Trolox) dilutions p3->r2 r1->r2 r3 Incubate in the dark (e.g., 30 minutes at RT) r2->r3 m1 Measure absorbance (e.g., at 517 nm) r3->m1 m2 Calculate % inhibition m1->m2 m3 Determine IC50 value m2->m3

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a working solution of DPPH (e.g., 200 µM) in absolute ethanol.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add an equal volume of the DPPH working solution to each well containing the test compound dilutions or the standard.

    • For the control, add an equal volume of the solvent instead of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature (22 ± 2 °C) for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

    • Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with a known concentration of ferrous ions or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Conclusion

This compound exhibits antioxidant properties through both indirect modulation of cellular antioxidant defense systems and likely direct, albeit unquantified, radical scavenging activities. Its ability to influence key signaling pathways, including the activation of the Nrf2 pathway and the inhibition of the MAPK pathway, underscores its potential as a therapeutic agent in conditions associated with oxidative stress. While quantitative data on the direct antioxidant capacity of this compound is sparse, studies on its derivatives suggest that the core structure contributes to antioxidant efficacy, which can be further modified by chemical derivatization. Further research is warranted to fully elucidate the direct radical scavenging potential of this compound and to explore its therapeutic applications in diseases where oxidative stress plays a pathogenic role. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of DMCA's anti-inflammatory effects, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from both in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of DMCA as a potential anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, highlighting the need for novel and safer anti-inflammatory agents.

This compound is a derivative of cinnamic acid and is found in various natural sources. Emerging evidence suggests that DMCA and its derivatives possess a range of pharmacological activities, including anti-inflammatory effects. This guide aims to consolidate the existing scientific data on the anti-inflammatory properties of DMCA, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways and mediators. The primary mechanisms include the inhibition of pro-inflammatory enzymes, reduction of pro-inflammatory cytokine production, and interference with intracellular signaling cascades.

Inhibition of Pro-inflammatory Enzymes

DMCA has been shown to inhibit the activity of enzymes that are critical in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Cyclooxygenase (COX): The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While direct IC50 values for DMCA on COX-2 are not extensively reported, studies on related cinnamic acid derivatives suggest a potential for COX-2 inhibition[1].

  • Lipoxygenase (LOX): The LOX pathway leads to the production of leukotrienes, which are potent inflammatory mediators. Derivatives of DMCA have demonstrated moderate inhibitory activity against soybean lipoxygenase[2][3].

Modulation of Pro-inflammatory Cytokines and Mediators

DMCA has been observed to suppress the production of several key pro-inflammatory cytokines and mediators in various experimental models.

  • Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pivotal cytokine in the inflammatory cascade. A derivative of this compound has been reported to inhibit TNF-α production[4].

  • Interleukins (IL-6 and IL-1β): IL-6 and IL-1β are other critical pro-inflammatory cytokines. A derivative of DMCA has shown inhibitory effects on the production of both IL-6 and IL-1β[4].

  • Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Cinnamic acid and its derivatives have been found to suppress iNOS expression.

Signaling Pathways Modulated by this compound

DMCA exerts its anti-inflammatory effects by interfering with key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Evidence suggests that cinnamic acid derivatives can suppress NF-κB activation. This is likely achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Inhibits degradation NFkB_complex NF-κB Complex IκBα->NFkB_complex Sequesters p65 p65 nucleus Nucleus p65->nucleus p50 p50 p50->nucleus NFkB_complex:p65_p50->p65 NFkB_complex:p65_p50->p50 DNA DNA nucleus->DNA Binds to promoter region Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Inflammatory_Genes Induces transcription DMCA This compound DMCA->IKK Inhibits phosphorylation

Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Studies on related compounds suggest that DMCA may inhibit the phosphorylation of these key MAPK proteins, thereby downregulating inflammatory responses.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor ASK1 ASK1 Receptor->ASK1 MEK1_2 MEK1/2 Receptor->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces DMCA This compound DMCA->MKK3_6 Inhibits DMCA->MKK4_7 Inhibits DMCA->MEK1_2 Inhibits

Figure 2: Potential inhibition of MAPK signaling pathways by this compound.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its derivatives. It is important to note that much of the specific quantitative data is for derivatives, highlighting an area for future research on the parent compound.

Table 1: In Vivo Anti-inflammatory Activity

CompoundModelDoseRoute% Inhibition of EdemaReference
DMCA DerivativeCarrageenan-induced paw edema in rats150 µmol/kgi.p.17-72%

Table 2: In Vitro Anti-inflammatory Activity

CompoundTargetAssayIC50Reference
DMCA DerivativeTNF-αELISA8.5 µM
DMCA DerivativeIL-6ELISA13.29 µM
DMCA DerivativeIL-1βELISA17.94 µM
DMCA DerivativesSoybean LipoxygenaseSpectrophotometricModerate Inhibition

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Carrageenan_Workflow start Start acclimatize Acclimatize Rats start->acclimatize fast Fast Overnight acclimatize->fast group Divide into Groups (Control, DMCA, Standard) fast->group measure_initial Measure Initial Paw Volume (V₀) group->measure_initial administer Administer DMCA/Vehicle/Standard measure_initial->administer induce Inject Carrageenan (1% w/v) into Subplantar Region administer->induce After 30-60 min measure_edema Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours induce->measure_edema calculate Calculate Edema Volume (Vt - V₀) and % Inhibition measure_edema->calculate end End calculate->end

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control group (vehicle)

    • DMCA-treated groups (various doses)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: DMCA (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is used to evaluate the effect of compounds on the production of inflammatory mediators in cultured macrophages.

LPS_Macrophage_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well plates start->seed_cells incubate_initial Incubate for 24 hours seed_cells->incubate_initial pretreat Pre-treat with DMCA (various concentrations) for 1-2 hours incubate_initial->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate_lps Incubate for 18-24 hours stimulate->incubate_lps collect_supernatant Collect Supernatant incubate_lps->collect_supernatant cell_viability Assess Cell Viability (MTT Assay) incubate_lps->cell_viability In parallel plate measure_mediators Measure Nitrite (Griess Assay) and Cytokines (ELISA) collect_supernatant->measure_mediators end End measure_mediators->end cell_viability->end

Figure 4: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 105 cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of DMCA for 1-2 hours.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.

  • Nitrite Measurement (Griess Assay): The supernatant is collected, and the nitrite concentration, an indicator of NO production, is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): The viability of the cells is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of DMCA on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Lysis: After treatment with DMCA and/or LPS as described above, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mode of action appears to involve the inhibition of pro-inflammatory enzymes and cytokines, as well as the modulation of the NF-κB and MAPK signaling pathways. However, a substantial portion of the detailed quantitative and mechanistic data is derived from studies on its derivatives.

Future research should focus on:

  • Comprehensive in vitro and in vivo studies specifically on this compound to determine its precise IC50 values against key inflammatory targets and its efficacy in various animal models of inflammation.

  • Detailed mechanistic studies to elucidate the exact molecular targets of DMCA within the NF-κB and MAPK pathways and to explore its effects on other relevant signaling cascades.

  • Pharmacokinetic and toxicological studies to assess the safety and bioavailability of DMCA, which are crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 3,4-Dimethoxycinnamic Acid (CAS: 2316-26-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of DMCA, encompassing its physicochemical properties, synthesis, and established biological effects, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Furthermore, this guide visualizes the current understanding of the signaling pathways modulated by DMCA, offering a foundation for future mechanistic studies and drug discovery initiatives.

Physicochemical Properties

This compound typically presents as a white to light beige or pale yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2316-26-9[1][2]
Molecular Formula C₁₁H₁₂O₄[2]
Molecular Weight 208.21 g/mol
Melting Point 181-183 °C
Boiling Point 367.4 °C (estimated)
Solubility Soluble in hot methanol, dichloromethane, and chloroform. Studies have also detailed its solubility in 12 other pure solvents, with solubility increasing with temperature.
Appearance White to light beige/yellow/green powder/crystal

Synthesis

The predominant method for the synthesis of this compound is the Knoevenagel condensation reaction.

Knoevenagel Condensation

This reaction involves the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with malonic acid. A variety of bases and solvents can be employed to catalyze the reaction. A general, adaptable protocol is provided below.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound

Materials:

  • Veratraldehyde

  • Malonic acid

  • Base catalyst (e.g., pyridine, piperidine, or 1,4-diazabicyclo[2.2.2]octane - DABCO)

  • Solvent (e.g., ethanol, pyridine, or dimethylformamide - DMF)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Appropriate recrystallization solvent (e.g., ethanol or a mixture of chloroform and hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve veratraldehyde and a molar excess of malonic acid in the chosen solvent.

  • Add a catalytic amount of the selected base to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide array of biological activities, making it a compound of significant interest for drug development.

Antioxidant Activity

DMCA has demonstrated notable antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of DMCA and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

Anti-inflammatory Activity

Derivatives of cinnamic acid, including DMCA, have shown anti-inflammatory effects. A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and DMCA-treated groups (at various doses).

  • Administer the vehicle, positive control, or DMCA orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.

Caption: Proposed anti-inflammatory mechanism of DMCA via the NF-κB pathway.

Neuroprotective Activity

DMCA has demonstrated neuroprotective properties, notably in the context of prion diseases. It has been shown to bind to the prion protein (PrP), thereby inhibiting its pathogenic oligomerization.

Mechanism of Action: Anti-Prion Activity

This compound has been identified as a potent anti-prion compound. It binds directly to the cellular prion protein (PrPᶜ), a key player in the pathogenesis of prion diseases. This binding is thought to stabilize the native conformation of PrPᶜ, thereby preventing its conversion into the misfolded, aggregation-prone scrapie isoform (PrPˢᶜ). By inhibiting the formation of neurotoxic PrP oligomers, DMCA enhances the viability of neuronal cells.

Caption: DMCA's proposed mechanism in preventing prion-induced neurotoxicity.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or pre-formed prion oligomers)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of DMCA for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding the chosen neurotoxin to the cell culture medium.

  • Incubate the cells for a further 24-48 hours.

  • Assess cell viability using the MTT assay (as described in the anticancer activity section) or another suitable method.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Anticancer and Anti-apoptotic Activity

DMCA has been reported to possess anticancer properties by interfering with DNA and RNA synthesis in cancer cells. It exerts anti-apoptotic effects in healthy cells through a ROS-mediated signaling pathway.

Mechanism of Action: ROS-Mediated Anti-Apoptosis

In certain cellular contexts, such as ethanol-induced stress in L-02 cells, this compound has been shown to exert an anti-apoptotic effect. This is achieved through the modulation of a reactive oxygen species (ROS)-mediated signaling pathway. DMCA inhibits the expression of NADPH oxidase components like Nox4 and p22phox, leading to a decrease in intracellular ROS levels. This, in turn, attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs). Downstream, DMCA downregulates the pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2 ratio and reduces the cleavage of caspase-3, a key executioner of apoptosis.

Caption: DMCA's role in the ROS-mediated anti-apoptotic signaling pathway.

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of DMCA for 24, 48, or 72 hours.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • The IC₅₀ value is determined from the dose-response curve.

Applications in Research and Drug Development

The diverse biological activities of this compound position it as a valuable molecule for further investigation in several areas:

  • Pharmaceutical Development: Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising lead compound for the development of new drugs for a range of diseases, including neurodegenerative disorders and inflammatory conditions.

  • Oncology Research: The anticancer and anti-apoptotic modulatory effects of DMCA warrant further exploration of its potential as a chemotherapeutic or chemopreventive agent.

  • Cosmeceuticals: Its UV-absorbing properties suggest its potential use in sunscreen and anti-aging skincare formulations.

  • Food Science: The antimicrobial properties of DMCA could be harnessed for food preservation.

Conclusion

This compound is a multifaceted natural compound with a promising profile of biological activities. This technical guide has summarized its key physicochemical characteristics, synthetic methodologies, and biological effects, providing detailed experimental protocols to aid in future research. The elucidation of its mechanisms of action, particularly in modulating key signaling pathways, opens up new avenues for its application in drug discovery and development. Further in-depth studies are warranted to fully realize the therapeutic potential of this intriguing molecule.

References

Spectroscopic Profile of 3,4-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethoxycinnamic acid (DMCA), a methoxycinnamic acid and a derivative of caffeic acid.[1][2] Found in various natural sources, this compound is of interest in several fields of research.[1] Understanding its structural features through spectroscopic analysis is fundamental for its identification, characterization, and application in drug development and other scientific endeavors. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here is for the common trans isomer.

¹H NMR (Proton NMR) Data

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The following table details the expected chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the coupling constants (J) in Hertz (Hz).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.5br s-Carboxylic Acid (-COOH)
~7.65d~15.9Vinylic Proton (α to C=O)
~7.32dd~8.4, 2.0Aromatic Proton (ortho to C=C)
~7.15d~2.0Aromatic Proton (ortho to C=C)
~6.90d~8.4Aromatic Proton (meta to C=C)
~6.35d~15.9Vinylic Proton (β to C=O)
~3.90s-Methoxy Protons (-OCH₃) x 2

Note: Data is estimated based on typical values for similar structures and available spectral images.[3] The carboxylic acid proton is labile and may have a broad signal or be unobserved depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~168.0Carboxylic Acid Carbon (C =O)
~151.5Aromatic Carbon (-C -OCH₃)
~149.5Aromatic Carbon (-C -OCH₃)
~145.0Vinylic Carbon (β to C=O)
~127.0Aromatic Carbon (ipso- to C=C)
~123.0Aromatic Carbon (ortho to C=C)
~116.0Vinylic Carbon (α to C=O)
~111.5Aromatic Carbon (meta to C=C)
~110.0Aromatic Carbon (ortho to C=C)
~56.0Methoxy Carbon (-OC H₃) x 2

Note: Data is estimated based on typical chemical shift ranges and available spectral information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The data below corresponds to analysis using a KBr-pellet technique.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-2500Broad, StrongO-H stretch (Carboxylic Acid)
~3010MediumC-H stretch (Aromatic & Vinylic)
~2960, ~2840Medium-WeakC-H stretch (Aliphatic, -OCH₃)
~1685StrongC=O stretch (α,β-unsaturated Acid)
~1625StrongC=C stretch (Vinylic)
~1590, ~1515StrongC=C stretch (Aromatic Ring)
~1270StrongC-O stretch (Aryl Ether)
~980Strong=C-H bend (trans-Vinylic)

Note: Peak positions can vary slightly based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. The molecular formula of this compound is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol .

Electron Ionization (EI-MS) Data

EI is a hard ionization technique that causes significant fragmentation.

m/zRelative Intensity (%)Assignment / Interpretation
20899.99[M]⁺ (Molecular Ion)
19316.60[M - CH₃]⁺ (Loss of a methyl radical)
177-[M - OCH₃]⁺ (Loss of a methoxy radical)
163-[M - COOH]⁺ (Loss of carboxyl radical)
135-Further fragmentation

Note: Data sourced from PubChem. Not all observed fragments are listed.

Electrospray Ionization (ESI-MS/MS) Data

ESI is a soft ionization technique, often resulting in a prominent pseudomolecular ion. The data below is for the [M+H]⁺ ion.

Precursor m/zFragment m/zRelative Intensity (%)Interpretation
209.23209100[M+H]⁺
19195.24[M+H - H₂O]⁺ (Loss of water)
19015.12Further fragmentation
20811.30In-source fragmentation/isotope

Note: Data sourced from PubChem.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

  • Data Acquisition : The prepared sample in an NMR tube is placed into the NMR spectrometer (e.g., a 300 or 500 MHz instrument).

  • ¹H NMR : The ¹H NMR spectrum is acquired, typically involving a series of radiofrequency pulses and recording the free induction decay (FID), which is then Fourier transformed to produce the spectrum.

  • ¹³C NMR : The ¹³C NMR spectrum is acquired using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired spectra are processed, which includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy
  • Sample Preparation (KBr Pellet) : A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer (e.g., a Bruker IFS 85). A background spectrum of the empty spectrometer is recorded first. Then, the sample spectrum is recorded.

  • Data Processing : The final spectrum is generated by ratioing the sample spectrum against the background spectrum. This results in a transmittance or absorbance spectrum, which is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction : The method of introduction depends on the ionization source. For GC-MS, the sample is first vaporized and passed through a gas chromatography column. For direct infusion ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

  • Ionization :

    • Electron Ionization (EI) : In the ion source, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

    • Electrospray Ionization (ESI) : The sample solution is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺ or [M-H]⁻) are released into the gas phase.

  • Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

Workflow Visualization

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is a cornerstone of chemical analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_start Sample Handling cluster_methods Spectroscopic Methods cluster_data Data Acquisition & Processing cluster_analysis Analysis & Elucidation Sample This compound Sample Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (EI & ESI) Prep->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Analysis Combined Data Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Thermochemical Profile of 3,4-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3,4-Dimethoxycinnamic acid (DMCA), a cinnamic acid derivative with noteworthy biological activities. This document summarizes key quantitative thermochemical parameters, details the experimental protocols for their determination, and visualizes relevant chemical pathways. The information presented herein is intended to support research and development activities in medicinal chemistry, material science, and drug development by providing a foundational understanding of the energetic properties of this compound.

Introduction

This compound (DMCA), also known as caffeic acid dimethyl ether, is a naturally occurring phenolic compound found in various plant species, including coffee beans.[1] As a derivative of cinnamic acid, it shares a core structure that is a precursor to a wide range of secondary metabolites with diverse biological functions. DMCA itself has demonstrated several promising biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties, making it a molecule of interest for pharmaceutical research.[2][3][4][5]

A thorough understanding of the thermochemical properties of a compound is fundamental for a variety of scientific and industrial applications, including:

  • Process Chemistry: Optimizing reaction conditions, predicting reaction spontaneity, and ensuring process safety.

  • Pharmaceutical Sciences: Understanding drug stability, polymorphism, and dissolution behavior.

  • Material Science: Designing new materials with desired thermal properties.

This guide consolidates the currently available thermochemical data for DMCA and provides detailed methodologies for the experimental techniques used to obtain such data.

Thermochemical Data

The following table summarizes the key thermochemical properties of this compound. These values are crucial for understanding the energetic landscape of the molecule.

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of Formation (gas)ΔfG°-260.63kJ/molJoback Calculated
Standard Enthalpy of Formation (gas)ΔfH°gas-468.81kJ/molJoback Calculated
Enthalpy of FusionΔfusH°25.77kJ/molJoback Calculated
Enthalpy of SublimationΔsubH°149.90 ± 0.80kJ/molNIST
Melting PointTfus181 - 183°CVarious Sources
Molecular WeightMW208.21 g/mol PubChem

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric measurements. The two primary techniques for organic solids like this compound are Bomb Calorimetry and Differential Scanning Calorimetry (DSC).

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of solid and liquid samples. From the heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated.

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of this compound.

    • Press the powdered sample into a pellet using a pellet press.

    • Accurately weigh the pellet and place it in the sample crucible of the bomb.

  • Bomb Assembly:

    • Measure and record the length of a piece of nickel-chromium fuse wire.

    • Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.

    • Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.

    • Carefully assemble the bomb, sealing it tightly.

  • Oxygen Filling:

    • Connect the bomb to an oxygen cylinder.

    • Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.

    • Purge the bomb with oxygen to remove any atmospheric nitrogen, which can form nitric acid and affect the results.

    • Refill the bomb with oxygen to the desired pressure.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Accurately measure a known volume of deionized water (e.g., 2000 mL) and add it to the bucket, ensuring the bomb is fully submerged.

    • Place the bucket inside the insulated jacket of the calorimeter.

    • Insert the thermometer (or temperature probe) and stirrer into the water.

  • Measurement:

    • Allow the system to reach thermal equilibrium while stirring continuously.

    • Record the temperature at regular intervals (e.g., every minute) for a few minutes to establish a baseline.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature at regular intervals as it rises and then begins to cool.

    • Continue recording the temperature for several minutes after it has peaked to establish a cooling curve.

  • Data Analysis:

    • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • The heat capacity of the calorimeter (C_cal) must be determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat of combustion of the sample (ΔcH°) is calculated using the formula: ΔcH° = (C_cal * ΔT - q_wire) / m_sample where:

      • ΔT is the corrected temperature rise.

      • q_wire is the heat released by the combustion of the fuse wire.

      • m_sample is the mass of the sample.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the enthalpy of fusion (melting), crystallization, and glass transitions.

Principle: A sample and an inert reference are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is measured. An endothermic or exothermic process in the sample results in a peak on the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the desired temperature program. A typical program for determining the melting point and enthalpy of fusion would involve:

      • An initial isothermal period to ensure thermal equilibrium.

      • A heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting range.

      • A final isothermal period.

    • The experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sample.

  • Measurement:

    • Start the temperature program and record the heat flow as a function of temperature.

    • The melting of this compound will appear as an endothermic peak on the DSC curve.

  • Data Analysis:

    • From the DSC thermogram, determine:

      • Onset Temperature: The temperature at which the melting process begins.

      • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

      • Enthalpy of Fusion (ΔfusH°): Calculated by integrating the area of the melting peak. The instrument software typically performs this calculation automatically. The instrument should be calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

Synthesis Pathway

The following diagram illustrates a common laboratory synthesis route for this compound via the Knoevenagel-Doebner condensation.

Synthesis_of_3_4_Dimethoxycinnamic_acid Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Intermediate Intermediate Complex Veratraldehyde->Intermediate + MalonicAcid Malonic Acid MalonicAcid->Intermediate + Pyridine Pyridine (Base/Solvent) Pyridine->Intermediate Heat Piperidine Piperidine (Catalyst) Piperidine->Intermediate DMCA This compound Intermediate->DMCA Decarboxylation CO2 CO2 DMCA->CO2 + H2O H2O DMCA->H2O +

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 3,4-dimethoxycinnamic acid, a compound of interest in pharmaceutical and materials science research. This document details the crystallographic parameters of its known polymorphs, outlines the experimental methodologies for their characterization, and explores the compound's biological significance through a proposed signaling pathway.

Introduction

This compound (DMCA), a derivative of cinnamic acid, is a naturally occurring compound found in various plants.[1] Its biological activities, including neuroprotective and anti-inflammatory effects, have garnered significant attention in the scientific community. Understanding the solid-state structure of DMCA is paramount for controlling its physicochemical properties, such as solubility and bioavailability, which are critical for drug development. Furthermore, its propensity for polymorphism—the ability to exist in multiple crystal forms—presents both challenges and opportunities in materials engineering. This guide focuses on the two reported polymorphs of DMCA: a triclinic form (Form I) and a monoclinic form (Form II).[2]

Crystallographic Data Analysis

The crystallographic data for the two polymorphs of this compound have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the tables below for comparative analysis.

Unit Cell Parameters
ParameterForm I (Triclinic)Form II (Monoclinic)[3]
Crystal SystemTriclinicMonoclinic[3]
Space GroupP-1P2₁/c[3]
a (Å)Data not available in search results11.216
b (Å)Data not available in search results8.214
c (Å)Data not available in search results14.073
α (°)Data not available in search results90.00
β (°)Data not available in search results128.86
γ (°)Data not available in search results90.00
Volume (ų)Data not available in search resultsCalculated from above
Z44

Note: Detailed unit cell parameters for Form I were not available in the provided search results. The data for Form II is sourced from the Crystallography Open Database (COD) entry 1542835.

Selected Bond Lengths and Angles

A detailed analysis of the molecular geometry is crucial for understanding the intermolecular interactions that govern the crystal packing. The following tables summarize key bond lengths and angles for a single molecule of this compound within the crystal lattice.

(Disclaimer: The following tables are illustrative and based on typical values for similar structures. The precise values would be obtained from the CIF files which were not directly accessible in the search.)

Table 2: Selected Bond Lengths (Å)

BondExpected Range
C=C (alkene)1.33 - 1.35
C-C (alkene-aryl)1.46 - 1.48
C-C (aryl)1.38 - 1.41
C=O (carboxyl)1.20 - 1.23
C-O (carboxyl)1.31 - 1.34
C-O (methoxy)1.35 - 1.37
O-H (carboxyl)0.95 - 0.98

Table 3: Selected Bond Angles (°)

AngleExpected Range
C=C-C (alkene)120 - 125
C-C-C (aryl)118 - 122
O=C-O (carboxyl)123 - 127
C-O-C (methoxy)116 - 120

Experimental Protocols

This section provides detailed methodologies for the crystallization and structural analysis of this compound polymorphs, based on reported literature.

Crystallization by Slow Evaporation

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

  • This compound (purity >98%)

  • Solvents:

    • For Form I: Acetonitrile or a 1:1 mixture of acetone and methanol.

    • For Form II: Ethanol or methanol.

  • Glass vials with loose-fitting caps or perforated film

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Gentle warming may be used to facilitate dissolution, followed by cooling to room temperature.

  • Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Transfer the filtered solution to a clean glass vial.

  • Cover the vial with a loose-fitting cap or a piece of paraffin film with a few small pinholes. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the vial over several days to weeks for the formation of single crystals. Form I typically grows as platelets, while Form II forms block-shaped crystals.

  • Once crystals of suitable size and quality are observed, carefully harvest them from the mother liquor using a spatula or forceps.

  • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

G cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Crystal Harvesting dissolve Dissolve DMCA in Solvent filter Filter Solution dissolve->filter evaporation Slow Evaporation filter->evaporation nucleation Nucleation & Crystal Growth evaporation->nucleation harvest Harvest Crystals nucleation->harvest dry Wash & Dry harvest->dry

Figure 1: Experimental workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional atomic arrangement within the crystal lattice of this compound.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD)

  • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

  • Goniometer for crystal mounting and rotation

  • Detector for collecting diffraction data

  • Cryosystem for low-temperature data collection (optional but recommended to reduce thermal motion)

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

  • Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. For Form II, data was reported to be collected at 150 K.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

G mount Mount Single Crystal diffraction X-ray Diffraction Data Collection mount->diffraction reduction Data Reduction & Correction diffraction->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement cif Final Crystallographic Information File (CIF) refinement->cif

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Biological Significance and Signaling Pathway

This compound has demonstrated notable neuroprotective properties. One proposed mechanism of action involves the modulation of autophagy, a cellular process for degrading and recycling damaged components, and the inhibition of programmed cell death pathways such as pyroptosis and necroptosis. This activity is particularly relevant in the context of neurodegenerative diseases.

A plausible signaling pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn influences the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed pathway is illustrated below.

G DMCA This compound AMPK AMPK DMCA->AMPK activates TRPML1 TRPML1 AMPK->TRPML1 activates mTOR mTOR AMPK->mTOR inhibits Calcineurin Calcineurin TRPML1->Calcineurin activates TFEB_P Phosphorylated TFEB (inactive) in Cytoplasm Calcineurin->TFEB_P dephosphorylates mTOR->TFEB_P promotes phosphorylation TFEB TFEB (active) in Nucleus TFEB_P->TFEB translocates to nucleus Autophagy Enhanced Autophagy TFEB->Autophagy Pyroptosis Reduced Pyroptosis Autophagy->Pyroptosis Necroptosis Reduced Necroptosis Autophagy->Necroptosis Neuroprotection Neuroprotection Pyroptosis->Neuroprotection Necroptosis->Neuroprotection

Figure 3: Proposed neuroprotective signaling pathway of this compound.

This pathway suggests that this compound promotes the activation of AMPK, leading to the activation of the TRPML1-calcineurin axis and the inhibition of mTOR. Calcineurin dephosphorylates TFEB, allowing its translocation to the nucleus where it promotes the expression of genes involved in autophagy and lysosomal biogenesis. Enhanced autophagy contributes to the clearance of damaged cellular components and the reduction of pro-inflammatory cell death pathways like pyroptosis and necroptosis, ultimately leading to a neuroprotective effect.

Conclusion

The solid-state characterization of this compound reveals the existence of at least two polymorphs with distinct crystal packing arrangements. The detailed crystallographic data and experimental protocols presented in this guide provide a foundational understanding for researchers working with this compound. The elucidation of its potential neuroprotective signaling pathway highlights its therapeutic promise and underscores the importance of continued research into its mechanism of action. A thorough understanding of the crystal structure is a critical step in harnessing the full potential of this compound in pharmaceutical and materials science applications.

References

Unveiling the Therapeutic Promise of 3,4-Dimethoxycinnamic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound found in various plants, including coffee beans, is emerging as a promising scaffold for the development of novel therapeutics.[1] Its diverse pharmacological activities, spanning neuroprotection, anti-inflammatory, anticancer, and hypolipidemic effects, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the current understanding of DMCA's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy data, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatment strategies.

Neuroprotective Applications

DMCA has demonstrated notable neuroprotective properties, particularly in the context of protein misfolding diseases. Its ability to interact with and modulate the aggregation of pathological proteins underscores its potential as a disease-modifying agent for neurodegenerative disorders.

Anti-Prion Activity

A significant area of investigation for DMCA is its potent anti-prion activity. In vitro studies have shown that DMCA can directly bind to the prion protein (PrP), a key player in the pathogenesis of fatal neurodegenerative diseases like Creutzfeldt-Jakob disease. This binding has been quantified with a dissociation constant (Kd) of 405 nM, indicating a strong interaction.[2] This interaction interferes with the protein's pathological conformational changes, leading to a significant reduction in the formation of neurotoxic PrP oligomers.

Experimental Protocols

Prion Protein Binding Assay (Isothermal Titration Calorimetry - ITC):

  • Protein and Ligand Preparation: Recombinant human prion protein (PrP) is expressed and purified. A stock solution of this compound is prepared in a matching buffer (e.g., phosphate-buffered saline, pH 7.4) with a low percentage of a co-solvent like DMSO if necessary for solubility. Both solutions are thoroughly degassed before the experiment.

  • ITC Experiment: The PrP solution is loaded into the sample cell of the ITC instrument, and the DMCA solution is loaded into the injection syringe.

  • Titration: A series of small, sequential injections of the DMCA solution into the PrP solution are performed while the heat change associated with the binding event is measured.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

SH-SY5Y Human Neuroblastoma Cell Viability Assay:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with pre-formed prion oligomers in the presence or absence of varying concentrations of DMCA (e.g., 25, 50, 100 µM).

  • Viability Assessment (MTT Assay): After a defined incubation period (e.g., 24-48 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The increase in absorbance correlates with increased cell viability.

Quantitative Data
Therapeutic TargetParameterValueCell/Animal ModelReference
Prion ProteinBinding Affinity (Kd)405 nMIn vitro[2]
Prion Protein OligomerizationReduction in Oligomer Formation30-40%In vitro[3]
Neuroblastoma Cell ViabilityIncreased ViabilitySignificant increaseSH-SY5Y cells[3]

Anti-Inflammatory and Hypolipidemic Potential

Derivatives of DMCA have been synthesized and evaluated for their anti-inflammatory and lipid-lowering properties, demonstrating the therapeutic promise of the core cinnamic acid scaffold in addressing metabolic and inflammatory disorders.

Mechanism of Action

The anti-inflammatory effects are thought to be mediated, at least in part, through the modulation of inflammatory pathways. The hypolipidemic activity is associated with a reduction in key lipid components in the blood.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

  • Animal Model: Male Wistar rats are used. Baseline paw volume is measured using a plethysmometer.

  • Treatment: Animals are orally administered with the test compound (DMCA derivative) or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Triton WR-1339-Induced Hyperlipidemia in Rats:

  • Animal Model: Male Wistar rats are fasted overnight.

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 is administered to induce a state of acute hyperlipidemia.

  • Treatment: The test compound (DMCA derivative) is administered orally.

  • Blood Sampling: Blood samples are collected at specified time points after Triton injection.

  • Biochemical Analysis: Serum levels of total cholesterol and triglycerides are determined using standard enzymatic kits.

  • Data Analysis: The percentage reduction in lipid levels is calculated by comparing the treated groups with the hyperlipidemic control group.

Quantitative Data (for DMCA Derivatives)
Therapeutic AreaParameterValueAnimal ModelReference
Anti-inflammatoryReduction in Paw Edema17-72%Rat
HypolipidemicDecrease in Triglycerides72.5%Rat
HypolipidemicDecrease in Total Cholesterol76%Rat

Anticancer Activity

DMCA has been investigated for its potential as an anticancer agent, with studies suggesting its ability to interfere with fundamental cellular processes in cancer cells.

Mechanism of Action

The proposed anticancer mechanism of DMCA involves the interference with DNA and RNA synthesis in cancer cells, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

Experimental Protocols

MTT Assay for Cell Proliferation:

  • Cell Lines: Human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of DMCA for different time periods (e.g., 24, 48, 72 hours).

  • MTT Assay: Following treatment, the MTT assay is performed as described in the neuroprotection section to assess cell viability, which is indicative of cell proliferation.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of DMCA that inhibits 50% of cell growth, is calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cancer cells are treated with DMCA at its IC50 concentration for a specified duration.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Signaling Pathways Modulated by this compound

The therapeutic effects of DMCA are underpinned by its ability to modulate key intracellular signaling pathways, particularly those related to oxidative stress and cellular proliferation.

ROS-Mediated Signaling Pathway

Reactive oxygen species (ROS) are critical signaling molecules that, when in excess, can lead to oxidative stress and cellular damage. DMCA has been shown to exert anti-apoptotic effects by modulating the ROS-mediated signaling pathway. It has been observed to inhibit the expression of Nox4 and p22phox, which are subunits of the NADPH oxidase complex, a major source of cellular ROS.

ROS_Pathway cluster_0 Cellular Stress cluster_1 DMCA Intervention cluster_2 ROS Generation cluster_3 Downstream Effects Stress Oxidative Stress (e.g., Ethanol) NADPH_Oxidase NADPH Oxidase (Nox4/p22phox) Stress->NADPH_Oxidase activates DMCA This compound DMCA->NADPH_Oxidase inhibits ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Apoptosis Apoptosis ROS->Apoptosis induces

Caption: DMCA's role in mitigating ROS-induced apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. DMCA treatment has been shown to attenuate ethanol-induced MAPK phosphorylation, suggesting its ability to modulate this pathway and thereby exert its anti-apoptotic effects.

MAPK_Pathway cluster_0 Upstream Stimuli cluster_1 DMCA Intervention cluster_2 MAPK Cascade cluster_3 Cellular Response Stimuli Ethanol / Stress MAPKKK MAPKKK Stimuli->MAPKKK activates DMCA This compound MAPK MAPK (p38, JNK, ERK) DMCA->MAPK attenuates phosphorylation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates Apoptosis Apoptosis MAPK->Apoptosis regulates

References

Methodological & Application

Application Note: Synthesis of 3,4-Dimethoxycinnamic Acid from Veratraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, derived from veratraldehyde, serves as a versatile scaffold in drug discovery. This application note provides detailed protocols for the synthesis of this compound from veratraldehyde via two common and effective methods: the Knoevenagel Condensation and the Perkin Reaction. This document offers a comparative analysis of these methods, presenting quantitative data, detailed experimental procedures, and visual workflows to aid researchers in selecting and performing the optimal synthesis for their needs.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the synthesis of this compound from veratraldehyde using the Knoevenagel Condensation and Perkin Reaction under various conditions.

MethodCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Knoevenagel Condensation DABCODMF100-11060-90 min~96[1]
PyridineNoneWater-bath, then 1104 hours total62.5[2]
NoneNoneWater-bath2 hours86.5[2]
Ammonium BicarbonateEthyl Acetate1402 hours73
Perkin Reaction Sodium AcetateAcetic Anhydride1808 hours~70-85[3]
Sodium AcetateAcetic AnhydrideMicrowave (320W)5 min>70

Experimental Protocols

Method 1: Knoevenagel Condensation

This method involves the condensation of veratraldehyde with malonic acid, catalyzed by a base.

Diagram of Knoevenagel Condensation Workflow

G Knoevenagel Condensation Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Veratraldehyde Veratraldehyde ReactionMix Dissolve Reactants in DMF Veratraldehyde->ReactionMix MalonicAcid Malonic Acid MalonicAcid->ReactionMix Catalyst DABCO Catalyst->ReactionMix Solvent DMF Solvent->ReactionMix Heating Heat at 100-110°C for 60-90 min ReactionMix->Heating Quenching Pour into Ice Water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Recrystallization Recrystallize from Chloroform/Hexane Concentration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the Knoevenagel Condensation.

Materials:

  • Veratraldehyde

  • Malonic acid

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chloroform

  • Hexane

  • Ice

Procedure:

  • In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in DMF.

  • Add DABCO (0.2 eq.) to the solution.

  • Stir the reaction mixture at 100-110°C for 60-90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then slowly pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a chloroform/hexane solvent mixture to yield pure this compound.

Method 2: Perkin Reaction

This reaction utilizes an acid anhydride and its corresponding carboxylate salt to condense with the aldehyde.

Diagram of Perkin Reaction Signaling Pathway

G Perkin Reaction Signaling Pathway Veratraldehyde Veratraldehyde Intermediate Aldol-type Intermediate Veratraldehyde->Intermediate AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Reacts with SodiumAcetate Sodium Acetate (Base) SodiumAcetate->AceticAnhydride Deprotonates UnsaturatedAnhydride Unsaturated Anhydride Intermediate->UnsaturatedAnhydride Dehydration FinalProduct This compound UnsaturatedAnhydride->FinalProduct Hydrolysis

Caption: Key steps in the Perkin Reaction mechanism.

Materials:

  • Veratraldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated aqueous sodium carbonate solution

  • Hydrochloric acid (if necessary for acidification)

  • Water

  • Rectified spirit (for recrystallization)

Procedure:

  • Combine veratraldehyde (1.0 eq.), acetic anhydride (2.0 eq.), and freshly fused, finely powdered sodium acetate (0.7 eq.) in a reaction vessel.

  • Heat the mixture at 180°C for 8 hours. Alternatively, for a microwave-assisted reaction, irradiate the mixture at 320W for 5 minutes.

  • While still hot, pour the reaction mixture into water.

  • Add a saturated aqueous solution of sodium carbonate to dissolve the resulting acid.

  • Steam distill the mixture to remove any unreacted veratraldehyde.

  • Filter the hot solution to remove any impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a mixture of water and rectified spirit to obtain pure this compound.

Conclusion

Both the Knoevenagel Condensation and the Perkin Reaction are effective methods for the synthesis of this compound from veratraldehyde. The Knoevenagel condensation, particularly with DABCO as a catalyst in DMF, offers a high yield in a relatively short reaction time under milder temperature conditions. The Perkin reaction, while requiring higher temperatures and longer reaction times in its conventional setup, can be significantly accelerated using microwave irradiation. The choice of method will depend on the available equipment, desired reaction time, and scale of the synthesis. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Synthesis of 3,4-Dimethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid is a derivative of cinnamic acid found in coffee beans.[1] It serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The Knoevenagel condensation provides a reliable and efficient method for the synthesis of this compound from 3,4-dimethoxybenzaldehyde (veratraldehyde) and malonic acid. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[2]

This document provides detailed protocols for the synthesis of this compound using different catalytic systems, including traditional and greener methods. It also includes a summary of reaction parameters and a visual representation of the experimental workflow.

Reaction Principle

The Knoevenagel condensation for the synthesis of this compound proceeds through the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst. The reaction is typically followed by decarboxylation to yield the final product.

Reaction Scheme:

Where R = 3,4-dimethoxyphenyl group

Data Summary

The following table summarizes various reported methods for the synthesis of cinnamic acid derivatives via Knoevenagel condensation, with a focus on conditions applicable to this compound.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
DABCODMF100-11060-90 minGood[3]
ProlineEthanol604 hours60-80[4]
Ammonium BicarbonateEthyl Acetate1402 hours73
Pyridine/PiperidineTolueneReflux2-3 hours~90 (for general cinnamic acids)

Experimental Protocols

Protocol 1: Synthesis using 1,4-Diazabicyclo[2.2.2]octane (DABCO) in DMF

This protocol is based on a general method reported for the synthesis of cinnamic acids.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Malonic Acid

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chloroform

  • Hexane

  • Ice

Procedure:

  • In a dry reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (500 mg, 1.0 eq.) and malonic acid (981 mg, 2.0 eq.) in dimethylformamide (5 mL).

  • Add DABCO (105 mg, 0.2 eq.) to the solution.

  • Heat the reaction mixture at 100-110°C for 60-90 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and slowly pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a chloroform/hexane solvent mixture to obtain this compound.

Protocol 2: Green Synthesis using Proline in Ethanol

This protocol is adapted from a sustainable method for the synthesis of p-hydroxycinnamic diacids.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Vanillin can be substituted as a model)

  • Malonic Acid

  • L-Proline

  • Ethanol

  • C-18 reverse phase silica gel

  • Methanol

  • Water

Procedure:

  • Dissolve 3,4-dimethoxybenzaldehyde (1.5 mmol, 1 eq), malonic acid (1.5 mmol, 1 eq), and L-proline (0.15 mmol, 0.1 eq) in ethanol (3 mL).

  • Stir the reaction mixture at 60°C for four hours.

  • Evaporate the solvent under vacuum.

  • Purify the residue by column chromatography on C-18 reverse phase silica gel using a water:methanol (80:20) eluent to yield the product.

Protocol 3: Solvent-Free Synthesis using Ammonium Bicarbonate

This "green" protocol is based on a method for the synthesis of 3,4,5-trimethoxycinnamic acid.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Malonic Acid

  • Ammonium bicarbonate

  • Ethyl acetate (minimal amount)

  • Saturated sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Combine 3,4-dimethoxybenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and ammonium bicarbonate (0.4 eq.) in a large test tube.

  • Add a minimal amount of ethyl acetate (e.g., 10 mL for a ~20 mmol scale reaction).

  • Heat the test tube in an oil bath at 140°C for 2 hours. The ethyl acetate will boil off as the reaction proceeds.

  • After cooling, dissolve the semi-solid reaction mass in a saturated sodium bicarbonate solution.

  • Precipitate the product by adding 6M HCl until the pH reaches 2.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from a water:ethanol mixture (e.g., 4:1) to obtain pure this compound.

Experimental Workflow Diagram

Knoevenagel_Condensation_Workflow start Start reactants 1. Mix Reactants: 3,4-Dimethoxybenzaldehyde, Malonic Acid, Catalyst start->reactants solvent 2. Add Solvent (e.g., DMF, Ethanol, or minimal EtOAc) reactants->solvent heat 3. Heat Reaction Mixture (60-140°C) solvent->heat monitor 4. Monitor Progress (TLC) heat->monitor workup 5. Work-up: - Quench with water/acid - Extract with organic solvent monitor->workup Reaction Complete purify 6. Purification: - Recrystallization or - Column Chromatography workup->purify product 7. Obtain Pure This compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific hazards.

  • Pyridine is toxic and should be handled with extreme caution. Greener alternatives are recommended where possible.

  • DMF is a potential reproductive toxin.

  • Use caution when heating flammable organic solvents.

Conclusion

The Knoevenagel condensation is a versatile and effective method for synthesizing this compound. The choice of catalyst and solvent system can be tailored to improve yields, reduce reaction times, and align with green chemistry principles. The protocols provided offer a range of options for researchers in academic and industrial settings.

References

Application Note: Quantitative Analysis of 3,4-Dimethoxycinnamic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,4-Dimethoxycinnamic acid. The described protocol is applicable for the analysis of this compound in various sample matrices, providing a guideline for method development and validation. This document outlines the chromatographic conditions, sample preparation, and typical method validation parameters based on established methodologies for similar phenolic compounds.

Introduction

This compound, a derivative of cinnamic acid, is a compound of interest in pharmaceutical and food research.[1] Accurate and precise quantification is crucial for its study in various applications, including pharmacokinetics and quality control. Reversed-phase HPLC with UV detection is a widely used, reliable, and accessible technique for the analysis of phenolic compounds. This note provides a starting point for researchers to develop and validate an HPLC method tailored to their specific needs for quantifying this compound.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation: A stock solution of this compound should be prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol.[2] Serial dilutions of the stock solution are then made to prepare working standards for calibration. It is recommended to store stock solutions at low temperatures and protected from light to prevent degradation.

Sample Preparation: The sample preparation method will vary depending on the matrix. The goal is to extract this compound and remove interfering substances. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, for example, an aqueous sample and an organic solvent.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples by passing the sample through a solid sorbent that retains the analyte or the interferences.

  • Protein Precipitation: For biological samples, proteins can be precipitated using organic solvents (e.g., acetonitrile or methanol) or acids (e.g., trichloroacetic acid).

  • Filtration: All samples and standards should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.[3]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Gradient Isocratic or gradient elution can be optimized. A starting point is a gradient from 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Based on the UV spectrum of this compound, a wavelength between 280 nm and 330 nm is recommended.[3][4]

Data Presentation

Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes typical performance characteristics for HPLC methods used for the analysis of phenolic acids.

Table 2: Typical HPLC Method Validation Parameters for Phenolic Compounds

Validation ParameterTypical Performance RangeDescription
Linearity (R²) > 0.999The correlation coefficient of the calibration curve indicates the linearity of the method over a specific concentration range.
Limit of Detection (LOD) 0.01 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery %) 88% - 109%The closeness of the measured value to the true value, often determined by spike and recovery experiments.
Precision (RSD %) < 5%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Visualizations

The following diagrams illustrate the general workflow for the HPLC analysis and the method validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction e.g., LLE, SPE Cleanup Cleanup & Filtration Extraction->Cleanup HPLC HPLC System Cleanup->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Method_Validation cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

References

3,4-Dimethoxycinnamic Acid (DMCA): A Superior Matrix for MALDI-MSI of Small Molecules in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of a wide range of molecules, including metabolites, lipids, and pharmaceuticals, directly in tissue sections. The choice of matrix is critical for successful MALDI-MSI, especially for the analysis of low-molecular-weight (LMW) compounds (m/z < 500), which are often obscured by matrix-related ions in the low-mass region. 3,4-Dimethoxycinnamic acid (DMCA) has emerged as a superior matrix for the analysis of LMW compounds due to its strong ultraviolet (UV) absorption, low background interference, and high ionization efficiency.[1][2][3][4] This document provides detailed application notes and protocols for the use of DMCA as a matrix in MALDI-MSI for researchers, scientists, and drug development professionals.

Advantages of DMCA Matrix

DMCA offers several key advantages over commonly used matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) for the analysis of small molecules:

  • Reduced Matrix Interference: DMCA produces minimal matrix-related ions in the low-mass range (below m/z 500), enabling the detection of a wider range of LMW compounds.[1]

  • Enhanced Ionization Efficiency: It demonstrates high ionization efficiency for a broad range of small molecules, including metabolites and lipids, leading to improved sensitivity.

  • Broad Molecular Coverage: Studies have shown that DMCA allows for the detection and imaging of a significantly larger number of LMW compounds compared to other matrices.

Quantitative Data Summary

The use of DMCA as a MALDI matrix has been shown to significantly increase the number of detectable low-molecular-weight compounds in various tissue types compared to other commonly used matrices.

Tissue TypeThis compound (DMCA)α-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)2-Mercaptobenzothiazole (2-MBT)Graphene OxideSilver Nanoparticles
Rat Liver 303 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Rat Brain 200 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Germinating Chinese-yew Seeds 248 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 1: Comparison of the number of low-molecular-weight compound ion signals detected in different tissues using DMCA and other matrices. Data extracted from He et al., 2019.

Experimental Protocols

This section provides detailed protocols for tissue preparation, DMCA matrix application, and MALDI-MSI data acquisition.

Protocol 1: Tissue Sample Preparation
  • Tissue Collection and Freezing:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on a block of dry ice to minimize degradation of metabolites and drugs.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C to -15°C).

    • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-14 µm.

    • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.

  • Drying and Storage:

    • Dry the mounted tissue sections in a desiccator under vacuum for at least 15 minutes to remove any residual water.

    • Store the slides in a sealed container at -80°C until matrix application.

Protocol 2: DMCA Matrix Preparation and Application
  • Matrix Solution Preparation:

    • Prepare a stock solution of this compound (DMCA) at a concentration of 30 mg/mL.

    • The recommended solvent is a mixture of acetonitrile (ACN) and water (H₂O) with a small amount of acid. A common solvent composition is 70:30 ACN:H₂O with 0.1% trifluoroacetic acid (TFA).

    • Ensure the DMCA is fully dissolved by vortexing and brief sonication.

  • Automated Matrix Spraying:

    • An automated sprayer (e.g., HTX TM-Sprayer) is recommended for reproducible and homogenous matrix deposition.

    • Mount the slides with the tissue sections into the sprayer.

    • Set the following initial spraying parameters (optimization may be required for different tissue types and instruments):

      • Nozzle Temperature: 75°C

      • Flow Rate: 0.12 mL/min

      • Nozzle Velocity: 1200 mm/min

      • Number of Passes: 8-10

      • Spray Pattern: HH (Horizontal and Horizontal)

      • Track Spacing: 3 mm

    • Allow the matrix to dry completely between passes to ensure the formation of small, uniform crystals.

Protocol 3: MALDI-MSI Data Acquisition
  • Instrument Calibration:

    • Calibrate the mass spectrometer using a suitable standard for the low-mass range.

  • Data Acquisition Parameters:

    • Set the mass range to cover the expected m/z of the small molecule drugs and metabolites of interest (e.g., m/z 50-1000).

    • Use a laser energy that provides good signal intensity without causing excessive fragmentation. This will need to be optimized for the specific instrument and analyte.

    • Set the laser raster step size according to the desired spatial resolution (e.g., 50-100 µm).

    • Acquire data in either positive or negative ion mode, depending on the analytes of interest. DMCA is effective in both modes.

Visualizations

MALDI-MSI Workflow for Drug Distribution Analysis

MALDI_MSI_Workflow MALDI-MSI Workflow for Drug Distribution Analysis cluster_sample_prep Sample Preparation cluster_matrix_app Matrix Application cluster_data_acq Data Acquisition & Analysis Tissue_Collection Tissue Collection & Freezing Cryosectioning Cryosectioning (10-14 µm) Tissue_Collection->Cryosectioning Thaw_Mounting Thaw-Mounting on ITO Slide Cryosectioning->Thaw_Mounting Drying Drying & Storage Thaw_Mounting->Drying Matrix_Prep DMCA Solution Preparation (30 mg/mL in 70:30 ACN:H₂O + 0.1% TFA) Drying->Matrix_Prep Automated_Spraying Automated Spraying Matrix_Prep->Automated_Spraying MALDI_MSI MALDI-MSI Analysis Automated_Spraying->MALDI_MSI Data_Processing Data Processing & Ion Image Generation MALDI_MSI->Data_Processing Data_Analysis Data Analysis & Interpretation Data_Processing->Data_Analysis

Caption: A flowchart illustrating the key steps in a MALDI-MSI experiment using DMCA matrix for drug distribution analysis.

Logical Relationship of DMCA Properties and Application Benefits

DMCA_Benefits Benefits of DMCA Matrix in MALDI-MSI cluster_properties Chemical Properties cluster_benefits Application Benefits Strong_UV_Abs Strong UV Absorption Improved_Sensitivity Improved Sensitivity Strong_UV_Abs->Improved_Sensitivity Low_Mass Low Matrix-Related Ions (m/z < 500) Clearer_Spectra Clearer Spectra in Low-Mass Region Low_Mass->Clearer_Spectra High_Ion_Eff High Ionization Efficiency High_Ion_Eff->Improved_Sensitivity Accurate_Localization Accurate Spatial Localization Improved_Sensitivity->Accurate_Localization Wider_Coverage Wider Analyte Coverage Wider_Coverage->Accurate_Localization Clearer_Spectra->Wider_Coverage

Caption: The relationship between DMCA's chemical properties and its benefits for MALDI-MSI applications.

Conclusion

This compound is a highly effective matrix for MALDI-MSI analysis of low-molecular-weight compounds. Its ability to reduce background noise and enhance ionization efficiency makes it an invaluable tool for researchers in metabolomics, lipidomics, and particularly for professionals in drug development who need to accurately map the distribution of drugs and their metabolites in tissues. The protocols provided herein offer a starting point for the successful implementation of DMCA in your MALDI-MSI workflows. Optimization of specific parameters for your instrument and application is encouraged to achieve the best results.

References

Application Notes and Protocols for the Extraction of 3,4-Dimethoxycinnamic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This document provides detailed protocols for the extraction of this compound from plant materials, outlines methods for its purification and quantification, and presents a summary of reported yields from relevant plant sources.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from plant matter. The choice of method depends on factors such as the nature of the plant material, the desired scale of extraction, and the available laboratory equipment. Three commonly employed methods are maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).

Maceration Protocol

Maceration is a simple and cost-effective extraction technique that involves soaking the plant material in a solvent for an extended period.

Materials and Equipment:

  • Dried and powdered plant material

  • Grinder or mill

  • Extraction solvent (e.g., methanol, ethanol, or a mixture with water)

  • Conical flask or sealed container

  • Shaker or magnetic stirrer (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Soaking: Place the powdered plant material in a conical flask and add the extraction solvent. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Extraction: Seal the flask and allow it to stand at room temperature for 3 to 7 days. Agitate the mixture periodically using a shaker or magnetic stirrer to enhance extraction efficiency.

  • Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract in a cool, dark place for further analysis.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with a smaller volume of solvent compared to maceration.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Extraction solvent (e.g., ethanol, methanol)

  • Cellulose extraction thimble

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to a coarse powder.

  • Loading the Thimble: Place the powdered plant material into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extractor and the extraction solvent in the flask.

  • Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the plant material in the thimble. The extractor will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the flask. This cycle is repeated multiple times. The extraction duration typically ranges from 6 to 24 hours.

  • Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the flask. Concentrate the extract using a rotary evaporator.

  • Storage: Store the resulting crude extract appropriately for subsequent purification and analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, thereby enhancing solvent penetration and accelerating the extraction process. This method is generally faster and can be more efficient than traditional techniques.

Materials and Equipment:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker, flask)

  • Extraction solvent (e.g., aqueous ethanol, aqueous methanol)

  • Filtration setup

  • Centrifuge (optional)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to a fine powder.

  • Mixing: Place the powdered plant material in an extraction vessel and add the extraction solvent. Common solid-to-solvent ratios for UAE range from 1:10 to 1:50 (w/v).

  • Ultrasonication: Immerse the extraction vessel in an ultrasonic bath or place the probe of a sonicator into the mixture. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period, typically ranging from 15 to 60 minutes. The temperature of the extraction can be controlled by a circulating water bath.

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator.

  • Storage: Store the crude extract for further processing.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes the reported yield of this compound from a specific plant source.

Plant SpeciesPlant PartExtraction MethodSolventYield of this compoundReference
Trianthema portulacastrumWhole plantNot specified in abstractNot specified in abstract94.55% (of a specific fraction, not of total extract)[1]

Note: The reported percentage likely refers to the purity of the isolated compound or its proportion within a purified fraction, not the overall yield from the initial plant material.

Purification and Quantification

Purification Protocol: Column Chromatography

Crude extracts often contain a complex mixture of compounds. Column chromatography is a common technique for isolating and purifying this compound from these extracts.

Materials and Equipment:

  • Crude plant extract

  • Silica gel (for normal-phase chromatography) or C18-reversed-phase silica gel

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate for normal-phase, or methanol and water for reversed-phase)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent and carefully pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system. A gradient elution, where the polarity of the solvent is gradually increased, is often used to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

  • Monitoring by TLC: Monitor the separation process by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the purified this compound (as determined by comparison with a standard on TLC) and concentrate them using a rotary evaporator.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in plant extracts.

Materials and Equipment:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., a gradient of acetonitrile and 0.01M sodium dihydrogen phosphate)[1]

  • Standard of this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and then prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. A typical gradient elution might involve a mixture of acetonitrile and an aqueous buffer.[1] The detection wavelength for this compound is typically set around 310 nm.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the compound by using the calibration curve generated from the standard solutions.

Diagrams

ExtractionWorkflow plant_material Plant Material (Dried and Powdered) extraction Extraction plant_material->extraction maceration Maceration extraction->maceration Method 1 soxhlet Soxhlet Extraction extraction->soxhlet Method 2 uae Ultrasound-Assisted Extraction extraction->uae Method 3 filtration Filtration / Centrifugation maceration->filtration soxhlet->filtration uae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Fraction Collection purification->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound Pool Fractions quantification Quantification (HPLC) pure_compound->quantification analysis Data Analysis and Yield Calculation quantification->analysis

Caption: General workflow for the extraction, purification, and quantification of this compound.

References

Application Notes and Protocols: In Vitro Antioxidant Assays for 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid is a phenolic compound and a derivative of cinnamic acid, which is found in various plant sources. Phenolic acids are a significant class of secondary plant metabolites known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms or electrons, and chelate metal ions. The antioxidant capacity of this compound and its derivatives makes them promising candidates for applications in the pharmaceutical, cosmetic, and food industries to combat oxidative stress-related damage.[1][2][3]

This document provides detailed protocols for four common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant capacity of this compound. While direct quantitative data for this compound across all major assays is not extensively available in peer-reviewed literature, this guide offers standardized procedures and contextual data from related compounds to facilitate its assessment.

Data Presentation

Compound/DerivativeAssayIC50 / Antioxidant CapacityReference Compound
Thiomorpholine derivative of this compoundDPPHGood radical interaction ability (1:1 ratio with DPPH)Trolox
Caffeic acid (3,4-dihydroxycinnamic acid)DPPHIC50 = 5.9 ± 0.4 µg/mLAscorbic acid, Trolox
Caffeic acid (3,4-dihydroxycinnamic acid)ABTSIC50 = 9.7 ± 0.5 µg/mLTrolox
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)FRAPHigher FRAP value than p-coumaric acid-
Caffeic acid (3,4-dihydroxycinnamic acid)ORACHigher ORAC value than quercetin and gallic acidTrolox

Note: The data presented are for comparative purposes and highlight the antioxidant potential within the cinnamic acid family. Researchers are encouraged to perform these assays on this compound to determine its specific antioxidant capacity.

Experimental Protocols

Detailed methodologies for the four key in vitro antioxidant assays are provided below. These protocols are designed to be followed in a laboratory setting by trained personnel.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the sample or standard solution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % scavenging against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control (Trolox).

  • Assay Protocol:

    • Add 10 µL of the sample or standard solution to respective wells of a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions.

    • Prepare a series of FeSO₄ or Trolox standards (e.g., 100 to 2000 µM).

  • Assay Protocol:

    • Add 20 µL of the sample or standard solution to respective wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their concentration.

    • Determine the FRAP value of the sample from the standard curve. Results are typically expressed as mmol Fe²⁺ equivalents per gram of sample.[4]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a positive control)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration before use.

    • Prepare a fresh solution of AAPH in phosphate buffer.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions.

    • Prepare a series of Trolox standards.

  • Assay Protocol:

    • Add 25 µL of the sample, standard, or blank (solvent) to the wells of a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[5]

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram of sample.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Sample Preparation (this compound) mixing Mixing of Sample/ Standard with Reagents prep_sample->mixing prep_reagents Reagent Preparation (DPPH, ABTS, FRAP, ORAC) prep_reagents->mixing prep_standards Standard Preparation (Trolox, Ascorbic Acid) prep_standards->mixing incubation Incubation (Time and Temperature Specific) mixing->incubation measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement data_collection Data Collection (Absorbance/Fluorescence) measurement->data_collection calculation Calculation of % Inhibition or AUC data_collection->calculation results Determination of IC50 or Trolox Equivalents calculation->results

G phenolic This compound (Ar-OH) phenoxyl Phenoxyl Radical (Ar-O•) (Stabilized) phenolic->phenoxyl H• donation radical Free Radical (R•) neutralized Neutralized Radical (RH) radical->neutralized H• acceptance

References

Application Notes and Protocols for Cell-Based Assays of 3,4-Dimethoxycinnamic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse biological activities. As a derivative of cinnamic acid, DMCA exhibits promising antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These attributes position it as a compelling candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for a range of cell-based assays to evaluate the biological efficacy of DMCA. The included methodologies are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Analysis of DMCA Activity

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various cell-based assays.

Anticancer Activity
Compound Cell Line Assay IC50 Value
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (a derivative of methoxylated cinnamic acid)A549 (Human Lung Carcinoma)MTT Assay40.55 ± 0.41 µM[1]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147 (Human Melanoma)MTT Assay62.69 ± 0.70 µM[1]
Cinnamic AcidHT-144 (Human Melanoma)MTT Assay2.4 mM[2]
Cinnamic Acid DerivativesHeLa, K562, Fem-x, MCF-7MTT Assay42 - 166 µM[3]
Anti-Inflammatory Activity
Compound Cell Line Assay Effect
Fisetin (a flavonol)RAW 264.7Nitric Oxide Production51.92% inhibition at 20 µM[4]
Quercetin (a flavonol)RAW 264.7Nitric Oxide Production36.67% inhibition at 20 µM
Myricetin (a flavonol)RAW 264.7Nitric Oxide Production14.47% inhibition at 20 µM

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (DMCA)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of DMCA in DMSO. Make serial dilutions of DMCA in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared DMCA dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the cell viability against the DMCA concentration to determine the IC50 value (the concentration of DMCA that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dmca Prepare serial dilutions of DMCA add_dmca Add DMCA to cells prepare_dmca->add_dmca incubate_treatment Incubate for 24-72h add_dmca->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing the anti-inflammatory effect of DMCA.

Apoptosis Detection: Western Blot for Bcl-2 and Caspase-3

Objective: To investigate the pro-apoptotic effect of DMCA by examining the expression of key apoptosis-related proteins, Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic).

Principle: Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. The Bcl-2 family of proteins regulates the intrinsic apoptotic pathway, while caspases are the executioners of apoptosis. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the cleaved (active) form of Caspase-3 are hallmarks of apoptosis. Western blotting allows for the detection and quantification of these specific proteins.

Materials:

  • Cancer cell line of interest

  • DMCA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of DMCA for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to the loading control.

    • Compare the protein expression levels in DMCA-treated cells to the vehicle control.

Signaling Pathway in Apoptosis

Apoptosis_Pathway DMCA This compound Bcl2 Bcl-2 (Anti-apoptotic) DMCA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DMCA->Bax Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DMCA-induced apoptosis signaling pathway.

Neuroprotective Activity: SH-SY5Y Cell Viability Assay under Oxidative Stress

Objective: To assess the neuroprotective effect of DMCA against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Principle: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. This assay uses an external stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death in SH-SY5Y cells, a common model for neuronal studies. The ability of DMCA to protect the cells from this damage is then quantified using a cell viability assay like the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (DMCA)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of DMCA for 12-24 hours.

  • Induction of Oxidative Stress:

    • Remove the medium containing DMCA.

    • Add fresh medium containing a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM).

    • Include a control group (no stressor), a vehicle control group (DMSO + stressor), and a DMCA-only group.

  • Incubate the plate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 (steps 5-9) to determine the percentage of viable cells.

  • Data Analysis: Compare the cell viability in the DMCA-pre-treated groups to the vehicle control group to determine the neuroprotective effect of DMCA.

Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed SH-SY5Y cells pretreat_dmca Pre-treat with DMCA seed_cells->pretreat_dmca induce_stress Induce oxidative stress (H₂O₂/6-OHDA) pretreat_dmca->induce_stress incubate Incubate for 24h induce_stress->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_protection Determine neuroprotective effect calculate_viability->determine_protection

Caption: Workflow for assessing the neuroprotective activity of DMCA.

Antioxidant Activity: Intracellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the intracellular antioxidant capacity of DMCA by quantifying its ability to reduce reactive oxygen species (ROS) levels in cells under oxidative stress.

Principle: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, RAW 264.7)

  • DMCA

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Compound Loading:

    • Wash the cells once with warm HBSS or serum-free medium.

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in HBSS or serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Treatment and Oxidative Stress Induction:

    • Wash the cells twice with HBSS or serum-free medium to remove excess DCFH-DA.

    • Add 100 µL of medium containing various concentrations of DMCA and incubate for 1 hour.

    • Induce oxidative stress by adding the stressor (e.g., H₂O₂) to the wells. Include appropriate controls.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

    • Take readings at multiple time points (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no DCFH-DA).

    • Calculate the percentage of ROS scavenging activity of DMCA compared to the control group treated only with the oxidative stressor.

DMCA's Role in Modulating Signaling Pathways

Signaling_Pathways cluster_stimuli Cellular Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses LPS LPS NFkB NF-κB Pathway LPS->NFkB Oxidative_Stress Oxidative Stress MAPK MAPK Pathway Oxidative_Stress->MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival MAPK->Cell_Survival DMCA This compound DMCA->NFkB Inhibits DMCA->MAPK Inhibits

Caption: Overview of DMCA's inhibitory effects on key signaling pathways.

References

Application Note and Protocol: Esterification of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed experimental procedure for the esterification of 3,4-dimethoxycinnamic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the Fischer-Speier esterification method, a classic and cost-effective approach. Alternative methods are also briefly discussed and compared.

Introduction

This compound and its esters are valuable building blocks in organic synthesis, particularly in the development of bioactive molecules. Esterification of the carboxylic acid group is a fundamental transformation to modify the compound's physicochemical properties, such as solubility and bioavailability. This protocol details the synthesis of methyl 3,4-dimethoxycinnamate via Fischer esterification, a method that utilizes an acid catalyst and an excess of alcohol to drive the reaction towards the ester product.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification of this compound with methanol.

ParameterValue
Reactants
This compound1.0 eq
Methanol20-40 eq (serves as solvent)
Sulfuric Acid (conc.)0.1-0.2 eq (catalyst)
Reaction Conditions
TemperatureReflux (approx. 65°C)
Reaction Time4-6 hours
Product Information
Product NameMethyl 3,4-dimethoxycinnamate
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol [5]
Expected Yield85-95%
Purity>98% (after purification)

Comparative Analysis of Esterification Methods

While this protocol focuses on Fischer esterification, other methods can also be employed. The table below offers a comparison with an alternative approach for a similar substrate.

MethodSubstrateReagents & CatalystSolventTemperatureTimeYield
Fischer Esterification This compoundMethanol, H₂SO₄ (cat.)MethanolReflux (~65°C)4-6 h~90%
SN2-type Esterification 4-Methoxycinnamic AcidIodoethane, Cs₂CO₃DMF50°C1 hNot specified
Claisen Condensation 3,4-DimethoxybenzaldehydeEthyl acetate, Sodium ethoxideEthanol50-75°C2-5 h~90%

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of methyl 3,4-dimethoxycinnamate.

4.1. Materials and Equipment

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel)

4.2. Reaction Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g, 24.0 mmol).

  • Addition of Reagents: Add anhydrous methanol (e.g., 50 mL, 1.23 mol) to the flask and stir to dissolve the acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL, 4.8 mmol) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

4.3. Work-up and Purification

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid. (Caution: CO₂ evolution).

    • Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Purify the crude methyl 3,4-dimethoxycinnamate by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a crystalline solid.

Visual Representations

5.1. Experimental Workflow Diagram

Esterification_Workflow start Start reactants 1. Combine this compound, Methanol, and H₂SO₄ start->reactants reflux 2. Reflux for 4-6 hours at ~65°C reactants->reflux cool 3. Cool to Room Temperature reflux->cool evaporation 4. Remove Methanol (Rotary Evaporator) cool->evaporation extraction 5. Dissolve in Ethyl Acetate & Wash with H₂O, NaHCO₃, Brine evaporation->extraction drying 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration 7. Concentrate (Rotary Evaporator) drying->concentration purification 8. Recrystallize (Ethyl Acetate/Hexane) concentration->purification product Pure Methyl 3,4-dimethoxycinnamate purification->product

Caption: Fischer Esterification Workflow.

5.2. Reaction Scheme

Reaction_Scheme reactant1 This compound plus1 + reactant1:e->plus1:w catalyst H₂SO₄ (cat.) Reflux reactant2 Methanol product Methyl 3,4-dimethoxycinnamate plus2 + product:e->plus2:w water Water plus1:e->reactant2:w plus2:e->water:w catalyst:e->product:w

Caption: Esterification Reaction Scheme.

References

Application Notes and Protocols for the Synthesis of Amides from 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of amides derived from 3,4-dimethoxycinnamic acid. The amide functional group is a critical component in a vast array of pharmaceuticals and biologically active compounds. The methods detailed herein are foundational for research and development in medicinal chemistry, offering pathways to novel molecular entities.

Introduction to Amide Synthesis

The formation of an amide bond is a fundamental transformation in organic chemistry, typically involving the coupling of a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity, thereby facilitating nucleophilic attack by the amine.

Several strategies have been developed for this activation, broadly categorized into two main approaches:

  • Conversion to a Highly Reactive Intermediate: The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride or anhydride. These intermediates readily react with amines to form the desired amide.[2]

  • In Situ Activation with Coupling Reagents: A coupling reagent is used to generate a reactive intermediate in the same pot as the amine. This is the most common strategy in modern organic and medicinal chemistry due to its mild reaction conditions and high efficiency.[3][4]

This document will focus on the most prevalent and effective methods for the synthesis of amides from this compound, providing detailed, step-by-step protocols.

General Reaction Pathway

The synthesis of an amide from this compound and an amine can be generalized by the following reaction scheme. The core of the process is the activation of the carboxylic acid, which then allows for the formation of the C-N bond with the amine, releasing a byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products 3,4-Dimethoxycinnamic_Acid This compound Activation Carboxylic Acid Activation 3,4-Dimethoxycinnamic_Acid->Activation + Activating Agent Amine Amine (R-NH2) Amide_Product Amide Product Amine->Amide_Product Activation->Amide_Product + Amine Byproduct Byproduct(s) Activation->Byproduct

Caption: General reaction scheme for amide synthesis.

Method 1: Amide Synthesis using Carbodiimide Coupling Agents (EDC/HOBt)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that facilitate amide bond formation under mild conditions.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve yields and suppress side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently aminolyzed.

Experimental Protocol

This protocol is adapted from methodologies used for the synthesis of 3,4,5-trimethoxycinnamic acid derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10-20 mL per mmol of acid).

  • Addition of Coupling Reagents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with the solvent used (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Data Presentation: Reagent Quantities and Yields

The following table provides representative quantities for a typical reaction and expected yield ranges based on similar syntheses.

ReagentMolar Eq.Typical Amount (for 1 mmol scale)Role
This compound1.0208 mgStarting Material
Amine (e.g., Benzylamine)1.1118 mgStarting Material
EDC1.2230 mgCoupling Reagent
HOBt1.2162 mgAdditive
Triethylamine (optional)1.2167 µLBase
Dichloromethane-10-20 mLSolvent
Product Yield 65-90%

Yields are illustrative and can vary based on the specific amine and purification method.

Method 2: Amide Synthesis via Acyl Chloride Formation

This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, typically in the presence of a base to neutralize the HCl byproduct. This method is robust and often provides high yields.

Experimental Protocol

This is a general protocol that can be adapted for one-pot procedures.

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend or dissolve this compound (1.0 equivalent) in an anhydrous solvent like DCM or toluene.

    • Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

    • Allow the mixture to warm to room temperature and then heat to reflux (typically 40-70 °C) for 1-3 hours until the evolution of gas ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride can be used directly in the next step.

  • Amidation (Schotten-Baumann conditions):

    • Dissolve the crude 3,4-dimethoxycinnamoyl chloride in an anhydrous aprotic solvent (e.g., DCM).

    • In a separate flask, dissolve the amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in Method 1.

Data Presentation: Reagent Quantities and Yields
ReagentMolar Eq.Typical Amount (for 1 mmol scale)Role
This compound1.0208 mgStarting Material
Thionyl Chloride (SOCl₂)1.5110 µLChlorinating Agent
Amine (e.g., Morpholine)1.196 µLStarting Material
Triethylamine1.5209 µLBase
Dichloromethane-15-25 mLSolvent
Product Yield 70-95%

Yields are illustrative and depend on the amine's reactivity and steric hindrance.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of amides from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in Anhydrous Solvent Activation Add Activating/Coupling Reagents Start->Activation Stir Stir for Activation (e.g., 30-60 min) Activation->Stir Amine_Add Add Amine (and Base if needed) Stir->Amine_Add Reaction Stir at Room Temperature (2-24h) Amine_Add->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End Pure Amide Product Characterize->End

Caption: A generalized workflow for amide synthesis and purification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like EDC and chlorinating agents like thionyl chloride are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Solvents like DCM are volatile and potentially hazardous. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for 3,4-Dimethoxycinnamic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid, also known as Caffeic acid dimethyl ether, is a phenolic compound with growing interest in the cosmetic industry.[1][2] Its multifaceted properties, including antioxidant, anti-inflammatory, and photoprotective effects, make it a promising ingredient for a variety of skincare applications aimed at improving skin health and appearance.[3][4][5] This document provides detailed application notes, experimental protocols, and mechanistic insights for the utilization of this compound in cosmetic formulations.

Synonyms: Caffeic acid dimethyl ether, (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid CAS Number: 2316-26-9

Mechanism of Action & Biological Activities

This compound exerts its cosmetic benefits through several key biological activities:

  • Antioxidant Activity: As a potent antioxidant, it helps protect the skin from oxidative stress induced by free radicals, which are major contributors to skin aging.

  • Anti-Inflammatory Properties: The compound has demonstrated anti-inflammatory effects, which can be beneficial in soothing irritated skin and reducing redness.

  • Melanogenesis Regulation: While direct inhibitory effects on tyrosinase by this compound are not extensively documented with specific IC50 values in the reviewed literature, related cinnamic acid derivatives have shown potential in modulating melanin synthesis. Further research is needed to fully elucidate its specific role in melanogenesis.

  • Photoprotection: this compound exhibits UV-absorbing properties, suggesting its potential use in sunscreen formulations to enhance skin protection against harmful UV radiation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound Derivatives

DerivativeAssayIC50 / ActivityReference CompoundReference
Thiomorpholine derivative of this compoundDPPH Radical ScavengingGood radical interaction abilityTrolox

Note: Specific IC50 values for this compound in DPPH or other antioxidant assays were not found in the reviewed literature. The data presented is for a derivative.

Table 2: Anti-Inflammatory Activity of this compound Derivatives

DerivativeAssayActivityReference CompoundReference
Thiomorpholine and cinnamyl alcohol derivativesCarrageenan-induced rat paw edemaReduction in edema (range 17–72% at 150 μmol/kg)NSAIDs

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the efficacy of this compound in their own laboratories.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on mushroom tyrosinase, a common model for studying melanogenesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product. The absorbance of dopachrome can be measured at 475 nm. The presence of a tyrosinase inhibitor will reduce the rate of this reaction.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve mushroom tyrosinase in cold phosphate buffer.

    • Dissolve L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and Kojic Acid in DMSO. Create serial dilutions to achieve the desired final concentrations.

  • Assay Protocol (in a 96-well plate):

    • Test Wells: Add phosphate buffer, tyrosinase solution, and the test compound dilution.

    • Control Wells: Add phosphate buffer, tyrosinase solution, and the solvent (DMSO).

    • Blank Wells: Add phosphate buffer and the test compound dilution (without enzyme).

  • Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Absorbance Measurement: Measure the absorbance at 475 nm at specific time intervals.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay quantifies the effect of a compound on melanin production in a melanoma cell line.

Principle: B16F10 melanoma cells produce melanin, which can be extracted and quantified spectrophotometrically after cell lysis. A decrease in melanin content in treated cells compared to untreated cells indicates an inhibitory effect on melanogenesis.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound (Test Compound)

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)

  • Phosphate-Buffered Saline (PBS)

  • Sodium Hydroxide (NaOH) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture B16F10 cells in a 6-well plate until they reach the desired confluency.

  • Treatment: Treat the cells with various concentrations of this compound (with or without α-MSH stimulation) for a specific period (e.g., 48-72 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with NaOH solution.

  • Melanin Quantification: Centrifuge the cell lysates and measure the absorbance of the supernatant at 405 nm.

  • Data Analysis: Normalize the melanin content to the total protein concentration of each sample. Calculate the percentage of melanin reduction compared to the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro assay to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. This change in color can be measured spectrophotometrically.

Materials:

  • DPPH solution in methanol

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the test compound or control at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway

The synthesis of melanin is a complex process regulated by various signaling pathways. The cAMP/PKA/CREB/MITF pathway is a central regulator. Alpha-melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R), activating adenylyl cyclase and increasing intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB promotes the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). The expression of these enzymes leads to the synthesis of melanin.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene Promotes Transcription MITF MITF MITF_gene->MITF Melanogenic_genes TYR, TRP1, TRP2 Genes MITF->Melanogenic_genes Activates Transcription Melanogenic_enzymes Tyrosinase, TRP1, TRP2 Melanogenic_genes->Melanogenic_enzymes Melanin Melanin Melanogenic_enzymes->Melanin Synthesize

Caption: The cAMP/PKA/CREB/MITF signaling pathway in melanogenesis.

Experimental Workflow for Evaluating Anti-Melanogenic Activity

The following diagram illustrates a typical workflow for screening and characterizing the anti-melanogenic properties of a test compound like this compound.

Anti_Melanogenic_Workflow start Start tyrosinase_assay Mushroom Tyrosinase Inhibition Assay start->tyrosinase_assay cell_viability Cell Viability Assay (e.g., MTT on B16F10 cells) tyrosinase_assay->cell_viability If active melanin_assay Melanin Content Assay in B16F10 Cells cell_viability->melanin_assay If non-toxic western_blot Western Blot Analysis (MITF, Tyrosinase, etc.) melanin_assay->western_blot If melanin is reduced end End western_blot->end

Caption: Workflow for screening anti-melanogenic compounds.

Safety and Toxicology

Based on available safety data sheets, this compound may cause skin and serious eye irritation, as well as respiratory irritation. It is not classified as a skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant. Standard safety precautions, including the use of protective gloves and eye protection, should be followed when handling this compound. For cosmetic applications, it is crucial to conduct thorough safety assessments, including cytotoxicity assays on relevant skin cells like keratinocytes and fibroblasts, to determine safe concentration ranges for topical use.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic formulations, offering antioxidant, anti-inflammatory, and potential photoprotective benefits. While further research is needed to quantify its specific effects on melanogenesis and to establish optimal concentrations for various applications, the provided protocols and mechanistic insights offer a solid foundation for its evaluation and incorporation into innovative skincare products. As with any active ingredient, comprehensive safety and efficacy testing is paramount before commercialization.

References

Application Notes and Protocols for 3,4-Dimethoxycinnamic Acid as a Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential application as a food preservative.[1] Its multifaceted properties, including antioxidant and antimicrobial activities, position it as a promising alternative to synthetic preservatives, addressing the growing consumer demand for natural and clean-label food products. These application notes provide a comprehensive overview of DMCA's efficacy, mechanisms of action, and detailed protocols for its evaluation as a food preservative.

Physicochemical Properties

PropertyValue
IUPAC Name (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Synonyms Caffeic acid dimethyl ether, O-Methylferulic acid
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol, and DMSO

Mechanism of Action

The preservative effects of this compound are attributed to its dual-action as both an antioxidant and an antimicrobial agent.

Antioxidant Activity

DMCA's antioxidant capacity stems from its ability to scavenge free radicals, thereby inhibiting lipid peroxidation and delaying the onset of oxidative spoilage in food products. The methoxy groups on the phenyl ring contribute to its electron-donating ability, which is crucial for neutralizing reactive oxygen species (ROS).

Antimicrobial Activity

The antimicrobial mechanism of cinnamic acid and its derivatives is multifaceted. It is understood to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[2][3] This disruption can affect the membrane potential and inhibit essential cellular processes.

Furthermore, evidence suggests that cinnamic acid derivatives can interfere with bacterial communication systems, a process known as quorum sensing (QS).[4][5] By inhibiting QS, these compounds can prevent the expression of virulence factors and biofilm formation, which are crucial for microbial survival and spoilage. While direct evidence for DMCA's impact on specific signaling pathways in foodborne pathogens is still an area of active research, studies on related compounds like 3-methoxy-cinnamoyl hydroxamic acid and 4-hydroxycinnamic acid have demonstrated their ability to down-regulate virulence-related genes and inhibit the production of QS signal molecules.

Efficacy Data

Antimicrobial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Derivatives against Common Foodborne Pathogens

CompoundEscherichia coliStaphylococcus aureusListeria monocytogenesSalmonella entericaReference(s)
Cinnamic acid>2.0%-2.0%>2.0%
p-Methoxycinnamic acid30 µg/mL40 µg/mL-60 µg/mL
Ferulic acid----
Caffeic acid----

Note: The provided data for cinnamic acid is in percentage, while for p-methoxycinnamic acid it is in µg/mL. Direct comparison should be made with caution. Further research is required to establish a complete MIC profile for this compound.

Antioxidant Capacity

The antioxidant capacity of this compound is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 2: Antioxidant Capacity (IC50) of Cinnamic Acid Derivatives

CompoundDPPH IC50ABTS IC50Reference(s)
Caffeic acid-1.59 ± 0.06 µg/mL
Ferulic acid--

Note: Specific IC50 values for this compound from DPPH and ABTS assays were not found in the reviewed literature. The provided data for related compounds can serve as a reference for its potential antioxidant activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of DMCA against various foodborne pathogens.

Materials:

  • This compound (DMCA)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial inoculum of the target foodborne pathogen (e.g., E. coli, S. aureus, L. monocytogenes, S. enterica) adjusted to 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of DMCA Stock Solution: Prepare a stock solution of DMCA in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution:

    • Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the DMCA stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well. This will create a range of DMCA concentrations.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial suspension to each well containing the DMCA dilutions.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no DMCA).

    • Negative Control (Sterility Control): A well containing 200 µL of sterile broth only (no bacteria or DMCA).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DMCA at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation & Reading prep_stock Prepare DMCA Stock Solution add_stock Add 100 µL DMCA Stock to First Well prep_stock->add_stock prep_plate Add 100 µL Broth to all Wells prep_plate->add_stock serial_dilute Perform Two-fold Serial Dilutions add_stock->serial_dilute inoculate Add 100 µL Inoculum to Wells serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of DMCA using the DPPH assay.

Materials:

  • This compound (DMCA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading absorbance at 517 nm

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of DMCA and Control Solutions:

    • Prepare a stock solution of DMCA in methanol.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations of DMCA to be tested.

    • Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 1.5 mL).

    • Add a small volume of the DMCA dilutions or the control solutions (e.g., 0.5 mL) to the DPPH solution.

    • For the blank, add the same volume of methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of DMCA. The IC50 value is the concentration of DMCA that causes 50% inhibition of the DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix_sample Mix DPPH with DMCA/Control prep_dpph->mix_sample prep_dmca Prepare DMCA Dilutions prep_dmca->mix_sample prep_control Prepare Positive Control Dilutions prep_control->mix_sample incubate Incubate in Dark (30 min) mix_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for DPPH radical scavenging assay.

Protocol 3: Determination of Antioxidant Activity by ABTS Radical Cation Decolorization Assay

This protocol describes the ABTS assay, another common method for evaluating antioxidant capacity.

Materials:

  • This compound (DMCA)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Methanol or ethanol

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading absorbance at 734 nm

  • Trolox (as a positive control)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation, which has a blue-green color.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of DMCA and Control Solutions: Prepare a series of dilutions of DMCA and the positive control (Trolox) in methanol or ethanol.

  • Assay:

    • Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette or well.

    • Add a small volume of the DMCA dilutions or the control solutions (e.g., 10 µL) to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of DMCA to determine the IC50 value.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts_radical Prepare ABTS Radical Solution dilute_abts Dilute ABTS to Absorbance 0.7 prep_abts_radical->dilute_abts mix_sample Mix ABTS with DMCA/Control dilute_abts->mix_sample prep_dmca Prepare DMCA Dilutions prep_dmca->mix_sample prep_control Prepare Positive Control Dilutions prep_control->mix_sample incubate Incubate (e.g., 6 min) mix_sample->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for ABTS radical scavenging assay.

Signaling Pathway and Experimental Workflow Diagrams

Putative Mechanism of Quorum Sensing Inhibition

While the precise signaling pathway inhibited by this compound in foodborne pathogens is not yet fully elucidated, a plausible mechanism involves the interference with the acyl-homoserine lactone (AHL) based quorum sensing system, which is common in Gram-negative bacteria.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_synthase AHL Synthase (LuxI) AHL AHL Signal Molecules AHL_synthase->AHL produces Receptor AHL Receptor (LuxR) AHL->Receptor binds to Gene_expression Virulence Gene Expression (e.g., biofilm formation, toxin production) Receptor->Gene_expression activates DMCA This compound DMCA->AHL_synthase may inhibit DMCA->Receptor may block binding

Caption: Putative mechanism of quorum sensing inhibition by DMCA.

Conclusion

This compound shows considerable promise as a natural food preservative due to its antioxidant and antimicrobial properties. The provided protocols offer a standardized approach for researchers to evaluate its efficacy against specific foodborne pathogens and to quantify its antioxidant capacity. Further research is warranted to fully elucidate its mechanisms of action, particularly its impact on microbial signaling pathways, and to establish a comprehensive profile of its effectiveness in various food matrices. This will be crucial for its potential adoption by the food industry as a safe and effective natural preservative.

References

Application Note: Analysis of 3,4-Dimethoxycinnamic Acid via Gas Chromatography following Silylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound found in various plant species and possesses notable biological activities. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of polar analytes like this compound is challenging due to their low volatility and potential for thermal degradation.[1][2] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic performance.[1][2][3] Silylation, the replacement of an active hydrogen in a hydroxyl or carboxyl group with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for GC analysis of phenolic and carboxylic acids. This application note details a robust protocol for the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Principle

The derivatization of this compound with BSTFA involves the reaction of the acidic proton of the carboxylic acid group with the silylating agent. This reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, as depicted in the reaction scheme below. The resulting TMS ester is significantly more volatile and thermally stable than the parent compound, leading to improved peak shape, better resolution, and enhanced sensitivity during GC analysis. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further increase the reactivity of BSTFA.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • Screw-cap glass vials (2 mL), deactivated

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate. From the stock solution, prepare a series of working standard solutions of varying concentrations to create a calibration curve.

3. Derivatization Protocol

The following is a generalized protocol for the silylation of this compound. Optimal conditions may need to be determined empirically for specific applications.

  • Sample Preparation: Pipette an aliquot (e.g., 100 µL) of the standard solution or sample extract into a deactivated screw-cap glass vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of pyridine to dissolve the dried residue. Then, add 200 µL of BSTFA (or BSTFA + 1% TMCS).

  • Reaction: Securely cap the vial and vortex thoroughly for 30 seconds to ensure complete mixing.

  • Incubation: Place the vial in a heating block or water bath set to 70-80°C for 45-60 minutes to facilitate the derivatization reaction.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the silylated mixture directly into the GC-MS system.

4. GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of the TMS derivative of this compound. These may need to be optimized based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnLow-bleed CP-Sil 8 CB-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Injection ModeSplitless (1 min)
Injector Temperature280°C
Oven Temperature ProgramInitial temperature 50°C, ramp at 5°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Electron Energy70 eV
Mass Rangem/z 50-550
Detector Temperature290°C

Data Presentation

Table 1: GC-MS Retention Time and Key Mass Fragments for TMS-Derivatized this compound

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
This compoundTrimethylsilyl (TMS) ester~20.35 (on a PE-5 column)280 (M+), 265, 221, 193

Table 2: Example Quantitative Data of Cinnamic Acid Derivatives in Plant Extracts after Silylation and GC-MS Analysis

This table provides an example of the quantitative results that can be obtained using this method, based on literature data for similar compounds.

CompoundConcentration Range (mg/100g dry sample)Source
Ferulic acid0.34 - 6.9
Caffeic acid1.0 - 13.8
p-Coumaric acid8.07 - 14.0 (% of total)
Cinnamic acidDetected

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample/ Standard Solution dry Evaporate to Dryness (Nitrogen Stream) start->dry reconstitute Dissolve in Pyridine dry->reconstitute add_reagent Add BSTFA Reagent reconstitute->add_reagent vortex Vortex Mix add_reagent->vortex heat Incubate at 70-80°C vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition and Analysis inject->analyze

References

Application Notes and Protocols: 3,4-Dimethoxycinnamic Acid as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Dimethoxycinnamic acid (DMCA), a derivative of cinnamic acid, is a naturally occurring phenolic compound found in various plant species and coffee beans. Its well-defined chemical and physical properties, along with its commercial availability in high purity, make it an excellent candidate for use as a reference standard in phytochemical analysis. These application notes provide detailed protocols for the use of DMCA as a standard for the quantification of analogous compounds in plant extracts and other natural product samples using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we explore its known interactions with key cellular signaling pathways, providing context for its potential biological significance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Melting Point 181-184 °C[2]
Appearance White to light yellow powder/crystal[1]
Solubility Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water.
CAS Number 2316-26-9[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Analysis

This protocol describes a validated method for the quantification of this compound using a Reverse-Phase HPLC system with a Diode Array Detector (DAD). This method can be adapted for the quantification of DMCA in various sample matrices.

a. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.5% Acetic Acid in WaterB: Acetonitrile (ACN)
Gradient Elution 0-18 min: 10% to 20% B18-30 min: 20% to 27% B30-35 min: 27% to 100% B35-47 min: 100% B47-50 min: 100% to 10% B50-60 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 320 nm

b. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

c. Sample Preparation:

  • Plant Extract: Accurately weigh a known amount of the dried plant extract and dissolve it in methanol.

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any particulate matter.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

d. Calibration Curve and Quantification:

  • Inject the prepared working standard solutions into the HPLC system.

  • Record the peak area for this compound at each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.

  • Inject the prepared sample solution and determine the peak area of the analyte.

  • Quantify the amount of the analogous compound in the sample by interpolating its peak area on the calibration curve.

e. Quantitative Data Summary for HPLC-DAD Method:

ParameterExpected Value
Retention Time (RT) Dependent on the specific C18 column and HPLC system, but expected to be consistent.
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow for HPLC-DAD Analysis

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC-DAD Analysis prep->hplc Injection data Data Acquisition hplc->data Detection process Data Processing data->process Chromatogram quant Quantification process->quant Peak Area UVVis_Workflow prep Standard & Sample Preparation uv_vis UV-Vis Spectrophotometer prep->uv_vis measure Absorbance Measurement at λmax uv_vis->measure calibration Calibration Curve Construction measure->calibration quant Quantification calibration->quant GCMS_Workflow prep Sample/Standard Preparation deriv Derivatization (Silylation) prep->deriv gcms GC-MS Analysis deriv->gcms Injection data Data Acquisition gcms->data Detection process Data Processing data->process Chromatogram & Mass Spectra quant Quantification process->quant Peak Area of Characteristic Ions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,4-dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation typically involves the reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with malonic acid in the presence of a basic catalyst. The Perkin reaction utilizes the condensation of veratraldehyde with acetic anhydride and an alkali salt of acetic acid.

Q2: I am experiencing a low yield in my Knoevenagel condensation. What are the potential causes?

A2: Low yields in the Knoevenagel condensation can be attributed to several factors:

  • Catalyst Choice and Concentration: The basicity of the catalyst is crucial. A catalyst that is too weak may not efficiently deprotonate malonic acid, while a catalyst that is too strong can promote side reactions.

  • Reaction Temperature and Time: The reaction may require specific temperature and time parameters to proceed to completion. Inadequate heating or premature termination of the reaction can result in low conversion.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. If not removed, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Purity of Reactants: Impurities in the starting materials, veratraldehyde and malonic acid, can interfere with the reaction.

Q3: What are the common side products in the synthesis of this compound?

A3: In the Knoevenagel condensation, potential side products can arise from the self-condensation of veratraldehyde or a Michael addition of a second molecule of malonic acid to the newly formed alpha,beta-unsaturated acid. In the Perkin reaction, side reactions may include the formation of diacetate derivatives from the aldehyde.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The disappearance of the veratraldehyde spot is a good indicator of reaction completion.

Q5: What is a suitable method for purifying the crude this compound?

A5: Recrystallization is a common and effective method for purifying the crude product. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of chloroform and hexane has been reported to be effective.[1]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (veratraldehyde) observed on TLC. Inadequate reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the veratraldehyde spot is no longer visible.
Insufficient or inactive catalyst.Ensure the catalyst is fresh and used in the correct stoichiometric amount. Consider trying a different base catalyst (see Data Presentation section).
Significant amount of starting material remains, but reaction does not proceed further. Reaction equilibrium is not favorable.If the reaction is performed in a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.
Product precipitates from the reaction mixture, but the isolated yield is low. Loss of product during workup or purification.During aqueous workup, ensure the pH is adjusted correctly to precipitate the carboxylic acid fully. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.
Presence of Impurities
Symptom Possible Cause Troubleshooting Steps
Multiple spots are observed on the TLC plate of the crude product. Formation of side products.Optimize the reaction conditions to minimize side reactions. For Knoevenagel condensation, consider using a milder base or lowering the reaction temperature. For the Perkin reaction, ensure anhydrous conditions.
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry if necessary (e.g., a slight excess of malonic acid in the Knoevenagel condensation).
The purified product has a low melting point or appears discolored. Incomplete removal of impurities.Repeat the recrystallization process. Consider using a different solvent system for recrystallization. If recrystallization is ineffective, column chromatography may be necessary.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound via Knoevenagel Condensation

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DABCODMF100-1101-1.596[1]
PiperidinePyridineReflux2GoodGeneral Knoevenagel
Ammonium BicarbonateEthyl Acetate140273[2]
Ammonium ChlorideEthyl AcetateNot specified247 (product was tarry)[2]

Table 2: TLC Data (Illustrative)

CompoundTypical Rf Value*
Veratraldehyde0.74
This compound0.57

*Solvent System: Toluene:Acetic Acid:Ethanol (5:1:1). Rf values are indicative and can vary based on the specific TLC plate and conditions.[2]

Experimental Protocols

Knoevenagel Condensation using DABCO

This protocol is based on a reported high-yield synthesis.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Malonic Acid

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Chloroform

  • Hexane

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a dry reaction vessel, dissolve veratraldehyde (1.0 eq) and malonic acid (2.0 eq) in DMF.

  • Add DABCO (0.2 eq) to the solution.

  • Heat the reaction mixture to 100-110 °C and stir for 60-90 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a chloroform/hexane solvent mixture.

Perkin Reaction (General Procedure)

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • Combine veratraldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 180 °C for 5-8 hours.

  • Allow the mixture to cool slightly and then pour it into a beaker of water.

  • Boil the mixture to hydrolyze the excess acetic anhydride.

  • If the product does not crystallize upon cooling, add a concentrated solution of sodium carbonate to dissolve the acid.

  • Extract with ether to remove any unreacted aldehyde.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent.

Visualizations

Knoevenagel_Workflow start Start reactants 1. Mix Veratraldehyde, Malonic Acid, DABCO in DMF start->reactants heat 2. Heat to 100-110°C for 60-90 min reactants->heat tlc 3. Monitor by TLC heat->tlc workup 4. Quench with Ice Water tlc->workup Reaction Complete extraction 5. Extract with Ethyl Acetate workup->extraction dry 6. Dry with Na2SO4 extraction->dry concentrate 7. Concentrate dry->concentrate recrystallize 8. Recrystallize from Chloroform/Hexane concentrate->recrystallize product Pure 3,4-Dimethoxy- cinnamic Acid recrystallize->product

Caption: Experimental workflow for the Knoevenagel condensation synthesis of this compound.

Troubleshooting_Yield start Low Yield? check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Present check_tlc->sm_present Yes no_sm No Starting Material check_tlc->no_sm No increase_time_temp Increase Reaction Time/Temperature sm_present->increase_time_temp check_catalyst Check Catalyst Activity/Amount sm_present->check_catalyst workup_issue Investigate Workup/ Purification Losses no_sm->workup_issue optimize_purification Optimize Recrystallization (e.g., min. solvent) workup_issue->optimize_purification

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Technical Support Center: 3,4-Dimethoxycinnamic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-Dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective method for purifying this compound is recrystallization.[1][2] Column chromatography can also be used for more challenging separations or to remove closely related impurities.

Q2: My this compound product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a strong indicator of impurities within your sample. The melting point of pure this compound is consistently reported to be in the range of 181-183 °C.[1][3] Deviations from this range suggest the presence of starting materials, byproducts, or residual solvents.

Q3: What are the likely impurities in a synthesis of this compound starting from veratraldehyde and malonic acid?

A3: Common impurities may include unreacted veratraldehyde or malonic acid.[1] Side-products from incomplete or alternative reaction pathways, though less commonly described, should also be considered. Residual solvents from the reaction or work-up, such as dimethylformamide (DMF) or ethyl acetate, can also be present.

Q4: I'm having difficulty getting my this compound to crystallize. What steps can I take?

A4: Challenges with crystallization can arise from several factors. If crystals do not form upon cooling, your solution may be too dilute. Try evaporating some of the solvent to increase the concentration. If the solution is clear, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can be effective.

Q5: My recrystallization attempt resulted in an oil instead of crystals. How can I resolve this?

A5: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the impure compound. To remedy this, try reheating the solution and adding a small amount of additional solvent to dissolve the oil. Then, allow the solution to cool more slowly. Using a different solvent system may also be necessary.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Low Recovery of Pure Product The chosen recrystallization solvent is too effective, meaning the compound is too soluble even at low temperatures.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solubility data table below. - Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product Crashes Out of Solution Too Quickly The solution is too concentrated, or the cooling process is too rapid.- Add a small amount of additional hot solvent to the dissolved product. - Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Final Product The impurities have similar solubility profiles to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
No Crystal Formation The solution is not sufficiently saturated, or nucleation has not been initiated.- Evaporate some of the solvent to increase the concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of pure this compound.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation of Compounds The solvent system (eluent) has incorrect polarity.- Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for this compound. - A common starting point for cinnamic acid derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Compound is Stuck on the Column The eluent is not polar enough to move the acidic compound.- Gradually increase the polarity of the eluent. For instance, if you started with 10% ethyl acetate in hexane, slowly increase the concentration of ethyl acetate. - Consider adding a small percentage (0.5-1%) of acetic acid to the eluent to help protonate the carboxylic acid and reduce its interaction with the silica gel.
Streaking or Tailing of Bands The compound is interacting too strongly with the stationary phase (silica gel).- Add a small amount of a more polar solvent or a modifier like acetic acid to the eluent. - Ensure the sample is loaded onto the column in a minimal amount of solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (10^3 x)
Methanol283.1513.65
293.1521.34
303.1532.89
313.1549.67
323.1573.11
Ethanol283.159.87
293.1515.48
303.1523.97
313.1536.65
323.1554.89
Ethyl Acetate283.158.21
293.1512.99
303.1520.34
313.1531.45
323.1547.98
Acetone283.1515.23
293.1523.56
303.1535.98
313.1553.76
323.1578.91

Note: Data is adapted from the Journal of Chemical & Engineering Data, which provides solubility in 12 pure solvents.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., a chloroform/hexane mixture or ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the hot solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value (181-183 °C).

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temperature C->D Cooling Process E Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G Collection H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound via recrystallization.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Paths start Purification Attempt outcome Pure Product? start->outcome success Successful Purification outcome->success Yes low_yield Low Yield outcome->low_yield No (Low Yield) oiling_out Oiling Out outcome->oiling_out No (Oiled Out) no_crystals No Crystals outcome->no_crystals No (No Crystals) solution1 Check Solvent Choice / Use Less Solvent low_yield->solution1 solution2 Reheat & Add More Solvent / Cool Slower oiling_out->solution2 solution3 Concentrate Solution / Scratch Flask / Seed no_crystals->solution3

Caption: A logical diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Recrystallization of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the recrystallization of 3,4-Dimethoxycinnamic acid (DMCA).

Troubleshooting Guides

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Selection: Ensure you have selected a suitable solvent. An ideal solvent for recrystallization should dissolve the solute (DMCA) sparingly or not at all at room temperature but have a high solubility at elevated temperatures. Refer to the solubility data table below for guidance.

  • Insufficient Solvent: Gradually add more solvent in small increments to the heated mixture until the DMCA dissolves completely. Be mindful not to add an excessive amount, as this will lead to poor recovery.

  • Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: The absence of crystal formation is often due to supersaturation or the use of too much solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure DMCA, add it to the solution to act as a "seed" for crystallization to begin.

  • Excess Solvent: If crystallization still does not occur, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The recrystallization has resulted in an oil forming instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool slowly.

  • Slower Cooling: Let the solution cool more gradually. You can insulate the flask to slow down the cooling process, which encourages the formation of crystals over oil.

  • Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system.

Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?

A4: A low yield can be attributed to several factors during the recrystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently for an adequate amount of time to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.

Q5: My final product is colored, but pure this compound should be white. How do I remove the colored impurities?

A5: Colored impurities can often be removed by using activated charcoal.

  • Charcoal Treatment: After dissolving the crude DMCA in the hot solvent, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the recrystallization of this compound?

A: The choice of solvent depends on the impurities present. However, based on literature, a mixture of chloroform and hexane is effective.[1] Alcohols such as methanol and ethanol are also commonly used for cinnamic acid derivatives. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q: What are the potential impurities in synthetically prepared this compound?

A: Common impurities can include unreacted starting materials such as veratraldehyde and malonic acid, as well as by-products from the reaction.

Q: How can I be sure my recrystallized product is pure?

A: The purity of your recrystallized this compound can be assessed by its melting point and spectroscopic methods. The reported melting point for pure this compound is in the range of 181-183 °C. A sharp melting point within this range is a good indicator of purity. Further confirmation can be obtained using techniques like NMR or IR spectroscopy.

Data Presentation

Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x) of this compound in several organic solvents at different temperatures. This data is derived from the solid-liquid equilibrium data measured by the static gravimetric method.[2][3]

SolventTemperature (°C)Mole Fraction (x)
Methanol100.0158
200.0243
300.0369
400.0552
500.0811
Ethanol100.0112
200.0178
300.0275
400.0418
500.0623
Acetone100.0421
200.0615
300.0882
400.1247
500.1749
Ethyl Acetate100.0221
200.0335
300.0498
400.0725
500.1042

Experimental Protocols

Detailed Recrystallization Protocol for this compound

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on the purity of the starting material.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use a methanol/water system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (e.g., methanol) to just cover the solid.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization of this compound

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve DMCA in hot solvent start->dissolve dissolve_issue Issue: DMCA not dissolving dissolve->dissolve_issue check_solvent Check solvent choice and amount dissolve_issue->check_solvent Yes cool Cool solution to induce crystallization dissolve_issue->cool No check_solvent->dissolve hot_filtration Perform hot filtration for insoluble impurities check_solvent->hot_filtration hot_filtration->cool cool_issue Issue: No crystals forming cool->cool_issue oil_out Issue: Oiling out cool->oil_out induce_crystallization Induce crystallization (scratch/seed) cool_issue->induce_crystallization Yes collect_crystals Collect crystals by filtration cool_issue->collect_crystals No induce_crystallization->cool reduce_volume Reduce solvent volume induce_crystallization->reduce_volume reduce_volume->cool reheat_add_solvent Reheat and add more solvent oil_out->reheat_add_solvent Yes oil_out->collect_crystals No slow_cooling Ensure slow cooling reheat_add_solvent->slow_cooling slow_cooling->cool yield_issue Issue: Low yield collect_crystals->yield_issue check_procedure Review procedure for losses yield_issue->check_procedure Yes color_issue Issue: Colored product yield_issue->color_issue No check_procedure->start Retry charcoal_treatment Use activated charcoal color_issue->charcoal_treatment Yes end_product Pure DMCA Crystals color_issue->end_product No charcoal_treatment->dissolve Before cooling

Caption: Troubleshooting workflow for DMCA recrystallization.

References

Technical Support Center: 3,4-Dimethoxycinnamic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dimethoxycinnamic acid (DMCA) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its stock solutions?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions, particularly in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles. For optimal stability, store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 42 mg/mL.[1] It is also reported to be soluble in hot methanol (with very faint turbidity), dichloromethane, and chloroform.[2][3]

Q3: What is the general stability of this compound in solution?

A3: this compound is a methoxy derivative of cinnamic acid. The presence of methoxy groups generally confers higher metabolic stability compared to their hydroxylated counterparts by inhibiting enzymatic sulfonation and glucuronidation.[4] However, like other cinnamic acid derivatives, it can be susceptible to degradation under certain conditions such as exposure to light, extreme pH, and oxidizing agents.

Q4: What are the potential degradation pathways for this compound?

A4: Based on studies of structurally related compounds like ferulic acid and other dimethoxy-substituted molecules, potential degradation pathways for this compound in solution include:

  • Isomerization: Conversion from the trans-isomer to the cis-isomer, particularly upon exposure to light.

  • Oxidation: The aromatic ring and the acrylic acid side chain can be susceptible to oxidation, potentially leading to ring-opening or the formation of smaller aromatic molecules like 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid.

  • Photodegradation: Exposure to UV or even ambient light can induce isomerization and potentially other degradative reactions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.
  • Possible Cause 1: Incomplete Dissolution.

    • Troubleshooting Step: Ensure the solvent is appropriate and fresh. For DMSO, use a fresh, anhydrous grade as absorbed moisture can reduce solubility. Gentle warming and vortexing can aid dissolution. Visually inspect the solution for any particulate matter before use.

  • Possible Cause 2: Degradation upon storage.

    • Troubleshooting Step: Review your storage conditions. Are stock solutions stored at the recommended -80°C for long-term storage? Have the solutions undergone multiple freeze-thaw cycles? Prepare fresh solutions and compare their performance to older stocks.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: While less common for this molecule, consider using low-adsorption polypropylene tubes for storage and dilution, especially for very dilute solutions.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms during analysis.
  • Possible Cause 1: Isomerization.

    • Troubleshooting Step: An additional peak eluting near the main this compound peak could be the cis-isomer. This is often induced by light exposure. Protect solutions from light by using amber vials or covering containers with aluminum foil. Compare the chromatogram to a freshly prepared standard that has been protected from light.

  • Possible Cause 2: Oxidative Degradation.

    • Troubleshooting Step: If the solution has been stored for an extended period at room temperature or exposed to air, oxidative degradation may have occurred. Prepare fresh solutions and consider degassing solvents or purging with an inert gas like nitrogen or argon for long-term experiments.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure the purity of the solvent and the cleanliness of all glassware and equipment. Run a solvent blank to check for interfering peaks.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)42 mg/mL
Hot MethanolSoluble (faint turbidity)
DichloromethaneSoluble
ChloroformSoluble

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years
Stock Solution (in solvent)-80°C1 year
Stock Solution (in solvent)-20°C1 month

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 70°C for 48 hours. At specified time points, withdraw samples, bring to room temperature, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions. At the end of the exposure period, dilute both the exposed and control samples with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 320 nm, similar to ferulic acid) or use a PDA detector to scan a range (e.g., 200-400 nm) to detect degradation products that may have different absorption maxima.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by its ability to resolve the parent peak from all degradation peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL DMCA Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose Aliquots thermal Thermal Stress (70°C) prep_stock->thermal Expose Aliquots photo Photolytic Stress (ICH guidelines) prep_stock->photo Expose Aliquots hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Peak Purity - % Degradation - Identification of Degradants hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products DMCA This compound (trans-isomer) cis_isomer cis-isomer DMCA->cis_isomer Light (Isomerization) aldehyde 3,5-Dimethoxybenzaldehyde DMCA->aldehyde Oxidation / Photolysis benzoic_acid 3,5-Dimethoxybenzoic Acid DMCA->benzoic_acid Oxidation other Other Oxidative Products DMCA->other Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing for 3,4-Dimethoxycinnamic Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the analysis of 3,4-Dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy and precision of quantification by making it difficult to integrate the peak area correctly and can degrade the resolution between closely eluting compounds.[1][3]

Q2: Why is this compound prone to peak tailing?

A2: this compound is an acidic compound with a predicted pKa of approximately 4.53.[4] Acidic compounds are particularly susceptible to peak tailing in reversed-phase HPLC. The primary cause is often secondary ionic interactions between the deprotonated (negatively charged) analyte and residual silanol groups on the silica-based stationary phase, which are also negatively charged at higher pH levels.

Q3: What is an acceptable peak tailing factor?

A3: The peak tailing factor, also known as the asymmetry factor (As), is a quantitative measure of peak symmetry. A perfectly symmetrical peak has a tailing factor of 1.0. For many assays, a tailing factor of less than 1.5 is considered acceptable, although a value greater than 1.2 may indicate a potential issue that needs to be addressed.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Step 1: Evaluate the Mobile Phase pH

Q4: My peak for this compound is tailing. Could the mobile phase pH be the problem?

A4: Yes, an inappropriate mobile phase pH is one of the most common causes of peak tailing for ionizable compounds like this compound. If the mobile phase pH is close to or above the analyte's pKa (~4.53), the carboxylic acid group will be deprotonated, leading to strong interactions with the stationary phase and causing peak tailing.

Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound. A pH in the range of 2.5 to 3.0 is generally recommended to ensure the analyte is in its fully protonated, less polar form. This minimizes secondary ionic interactions with the stationary phase.

Experimental Protocol: Mobile Phase pH Adjustment
  • Buffer Selection: Choose a buffer that has a pKa within ±1 pH unit of the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is suitable.

  • Preparation:

    • Prepare the aqueous component of the mobile phase (e.g., 20 mM potassium phosphate).

    • Adjust the pH of the aqueous component using an appropriate acid (e.g., phosphoric acid for a phosphate buffer) before adding the organic modifier.

    • Add the required volume of the organic modifier (e.g., acetonitrile or methanol).

  • Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration before use.

Data Presentation: Effect of Mobile Phase pH on Peak Shape
Mobile Phase pHAnalyte StateExpected Tailing Factor (As)Recommendation
> 5.5Mostly Ionized> 2.0Not Recommended
4.5 (at pKa)50% Ionized / 50% Unionized1.5 - 2.0+Avoid, may cause split or broad peaks
2.5 - 3.0Mostly Unionized< 1.5Recommended
Step 2: Assess Column Health and Chemistry

Q5: I've adjusted the mobile phase pH, but I still see peak tailing. What should I check next?

A5: If adjusting the pH does not resolve the issue, the problem may lie with the column itself. Potential issues include secondary interactions with the stationary phase, column contamination, or physical degradation of the column bed.

Solutions:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica surface can interact with polar analytes.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer active silanol sites.

    • Add a Sacrificial Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups, though this is less common with modern columns.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Perform a Column Wash: Flush the column with a strong solvent to remove contaminants.

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the flow path and cause peak tailing that typically affects all peaks in the chromatogram.

    • Check for Voids: A sudden drop in backpressure or a visible void at the column inlet are signs of bed deformation.

    • Reverse and Flush: If the manufacturer's instructions permit, reverse the column and flush it to dislodge any particulate matter from the inlet frit. If this does not resolve the issue, the column may need to be replaced.

Experimental Protocol: General Column Wash Procedure (Reversed-Phase)
  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of the mobile phase without any buffer salts.

  • Flush with Water: Flush with 10-20 column volumes of HPLC-grade water.

  • Flush with Isopropanol: Flush with 10-20 column volumes of isopropanol.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of a strong organic solvent like acetonitrile or methanol.

  • Re-equilibrate: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Step 3: Check for Extra-Column Effects and Overload

Q6: My column is new and the mobile phase pH is correct, but the peak tailing persists. What other factors could be involved?

A6: If the mobile phase and column are not the source of the problem, consider factors outside the column (extra-column effects) or issues related to the sample itself.

Solutions:

  • Extra-Column Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Minimize Tubing: Use the shortest possible length of narrow-bore (0.12 mm or less) tubing to connect the HPLC components.

    • Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.

    • Dilute the Sample: Reduce the concentration of the sample and reinject. If the peak shape improves, the original sample was likely overloaded.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Match Solvents: Ideally, dissolve the sample in the initial mobile phase.

Visual Troubleshooting Guides

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing for this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH 2 units below pKa (~4.5)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with an appropriate buffer. check_ph->adjust_ph No check_column Is the column old, contaminated, or damaged? check_ph->check_column Yes adjust_ph->check_column wash_column Perform a column wash. Consider using an end-capped column. check_column->wash_column Yes check_extracol Are there extra-column effects (dead volume, overload)? check_column->check_extracol No wash_column->check_extracol replace_column Replace the column. resolved Peak Tailing Resolved replace_column->resolved check_extracol->replace_column No, column is likely the issue optimize_system Minimize tubing length/ID. Reduce sample concentration. Match injection solvent to mobile phase. check_extracol->optimize_system Yes optimize_system->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing.

Mechanism of Peak Tailing: Analyte-Stationary Phase Interactions

This diagram illustrates how mobile phase pH affects the interaction between this compound and a C18 stationary phase.

TailingMechanism Interaction Mechanism Leading to Peak Tailing cluster_high_ph High pH (e.g., pH > 5) cluster_low_ph Low pH (e.g., pH < 3) analyte_high This compound (Anionic, -COO⁻) interaction Strong Secondary Ionic Interaction analyte_high->interaction Attraction silanol_high Residual Silanol (Ionized, -SiO⁻) silanol_high->interaction Attraction tailing Peak Tailing interaction->tailing analyte_low This compound (Neutral, -COOH) retention Primary Hydrophobic Retention (Good) analyte_low->retention silanol_low Residual Silanol (Protonated, -SiOH) good_peak Symmetrical Peak retention->good_peak

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Optimizing HPLC Methods for 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A: Understanding the properties of this compound is crucial for developing a robust HPLC method. Key properties include:

  • Chemical Structure: It is a derivative of cinnamic acid with two methoxy groups on the phenyl ring.[1]

  • pKa: The predicted pKa is approximately 4.53.[2] This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.[3]

  • Solubility: It is soluble in organic solvents like methanol, dichloromethane, and chloroform.[2][4] This informs the choice of sample diluent and the organic component of the mobile phase.

  • UV Absorbance: As a cinnamic acid derivative, it possesses a chromophore that allows for UV detection. A study analyzing a similar compound, cinnamaldehyde, and its metabolite, cinnamic acid, used a detection wavelength of 292 nm.

Q2: What is a good starting mobile phase for a reversed-phase HPLC analysis of this compound?

A: A common starting point for reversed-phase HPLC analysis of cinnamic acid derivatives involves a mixture of an organic solvent (acetonitrile or methanol) and acidified water. A typical initial mobile phase could be a mixture of acetonitrile and water containing a small percentage (0.1%) of an acid like formic acid or acetic acid. The acid suppresses the ionization of the carboxylic acid group of the analyte, leading to better retention and peak shape.

Q3: How does the mobile phase pH affect the analysis of this compound?

A: The mobile phase pH is a critical factor because this compound is an acidic compound with a predicted pKa of ~4.53.

  • Suppressing Ionization: To achieve good retention and symmetrical peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa. For this compound, a pH of ≤ 2.5 is recommended. This ensures the carboxylic acid group is fully protonated (non-ionized), minimizing peak tailing caused by secondary interactions with the stationary phase.

  • Peak Shape Issues: If the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms of the compound will exist, which can lead to distorted or split peaks.

Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC, and the choice can affect selectivity.

  • Acetonitrile: Often provides lower viscosity, which results in lower backpressure, and has a lower UV cutoff. It is a good first choice for many applications.

  • Methanol: A cost-effective alternative to acetonitrile. Switching between methanol and acetonitrile is a powerful tool during method development to alter selectivity and improve the resolution of closely eluting peaks. A method for a similar compound used a mobile phase containing both methanol and acetonitrile.

Troubleshooting Guides
Problem: Significant Peak Tailing

Q: My chromatogram for this compound shows a tailing peak. What are the common causes and how can I fix it?

A: Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions

CauseSolution
Secondary Silanol Interactions Acidic silanol groups (Si-OH) on the silica-based column packing can interact strongly with your analyte, causing tailing. Solution: Lower the mobile phase pH by adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing unwanted interactions. Using a modern, high-purity, end-capped column can also significantly minimize these interactions.
Incorrect Mobile Phase pH If the mobile phase pH is too close to the analyte's pKa (~4.53), both ionized and non-ionized forms exist, leading to peak distortion. Solution: Ensure the mobile phase pH is at least 2 units below the pKa. A pH of ~2.5 is ideal. Use a buffer to maintain a stable pH.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Try diluting your sample and re-injecting it. If peak shape improves, column overload was the issue.
Column Contamination/Deterioration Buildup of contaminants on the column frit or head can distort peak shape. Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.
Problem: Poor Resolution

Q: I am observing poor resolution between the this compound peak and an impurity. How can I improve the separation using the mobile phase?

A: Poor resolution means the peaks are not adequately separated. Optimizing the mobile phase is one of the most powerful ways to improve resolution.

Mobile Phase Optimization Strategies for Improved Resolution

StrategyDetailed Action
Adjust Organic Solvent Strength In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of the analytes. This longer interaction with the stationary phase often leads to better separation between closely eluting peaks. Make small, incremental changes (e.g., 2-5%) to observe the effect on resolution.
Change Organic Solvent Type Switching from acetonitrile to methanol (or vice versa) can significantly alter the selectivity of the separation because they interact differently with the analyte and stationary phase. This change in selectivity (α) is a very effective tool for resolving co-eluting peaks.
Modify Mobile Phase pH While a pH of ~2.5 is recommended for good peak shape, slight adjustments to the pH can sometimes alter the retention of other ionizable compounds in the sample matrix, thereby improving resolution relative to your target analyte.
Utilize Gradient Elution If isocratic elution (constant mobile phase composition) does not provide adequate resolution for all peaks in a complex sample, a gradient elution may be necessary. Start with a lower percentage of organic solvent to resolve early-eluting peaks and gradually increase the organic content to elute more strongly retained compounds as sharp peaks.
Problem: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting from one injection to the next. What are the likely mobile phase-related causes?

A: Drifting retention times compromise the reliability of your analysis. The issue often lies with the mobile phase preparation or delivery.

Common Causes & Solutions for Shifting Retention Times

CauseSolution
Improperly Prepared Mobile Phase If the mobile phase is not thoroughly mixed or if one component evaporates faster than another, its composition can change over time. Solution: Prepare fresh mobile phase daily. If mixing solvents online, ensure the pump's proportioning valves are working correctly. Keep solvent bottles capped to prevent evaporation.
Lack of Column Equilibration The column needs to be fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration time will cause retention times to drift, especially at the beginning of a run sequence. Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting your first sample.
pH Instability (Unbuffered Mobile Phase) If the mobile phase pH is not controlled with a buffer, small changes can lead to shifts in retention for ionizable compounds. Solution: Use a suitable buffer (e.g., phosphate or formate buffer) at a concentration of 10-25 mM to maintain a constant pH, especially if the target pH is critical for the separation.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times. Solution: Use a column oven to maintain a constant temperature throughout the analysis for improved reproducibility.
Experimental Protocols

Recommended Starting Protocol for HPLC Analysis of this compound

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Data acquisition software

  • Reagents and Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or Trifluoroacetic acid)

    • Sample diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Chromatographic Conditions (Isocratic Method):

    • Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (e.g., 40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 292 nm

    • Run Time: 10 minutes

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

    • Prepare working standards by diluting the stock solution to the desired concentration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualized Workflows and Logic

MobilePhaseOptimization start Start: Analyze with Initial Isocratic Method (e.g., 40% ACN, 0.1% FA) eval1 Evaluate Peak Shape & Retention (k') start->eval1 tailing Peak Tailing? eval1->tailing Check Shape adjust_ph Adjust pH: Ensure pH is < 2.5 with Acid/Buffer tailing->adjust_ph Yes retention_ok Retention (k') in 2-10 range? tailing->retention_ok No (Symmetrical) adjust_ph->eval1 adjust_organic Adjust % Organic: - Decrease %ACN for more retention - Increase %ACN for less retention retention_ok->adjust_organic No eval2 Evaluate Resolution (α) retention_ok->eval2 Yes adjust_organic->eval1 resolution_ok Resolution > 1.5? eval2->resolution_ok change_solvent Change Organic Solvent: Switch Acetonitrile to Methanol to alter selectivity resolution_ok->change_solvent No end_node Method Optimized resolution_ok->end_node Yes change_solvent->eval1 try_gradient Implement Gradient Elution change_solvent->try_gradient Still no resolution try_gradient->eval1

Caption: Workflow for systematic mobile phase optimization.

PeakTailingTroubleshooting start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5 and buffered? start->check_ph adjust_ph Action: Add 0.1% Formic Acid or use a buffer to lower pH. check_ph->adjust_ph No check_overload Is sample concentration high? check_ph->check_overload Yes end_node Peak Shape Improved adjust_ph->end_node dilute_sample Action: Dilute sample (e.g., 10-fold) and re-inject. check_overload->dilute_sample Yes check_column Is the column old or used with harsh samples? check_overload->check_column No dilute_sample->end_node flush_column Action: Flush column with strong solvent or replace with a new, end-capped column. check_column->flush_column Yes check_column->end_node No, problem persists. Consider other factors. flush_column->end_node

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Overcoming Matrix Effects in 3,4-Dimethoxycinnamic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3,4-Dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference occurs within the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4] A solution of this compound is continuously infused into the LC eluent stream after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the elution of interfering components from the matrix.

  • Post-extraction Spike: This quantitative method compares the peak area of this compound in a neat solvent to its peak area in a blank matrix extract that has been spiked with the analyte after the extraction procedure. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS of this compound would have nearly identical chemical and physical properties and would co-elute with the analyte. Therefore, it would experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution. In some cases where ion suppression is severe, dilution can paradoxically improve the limit of detection.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Possible Cause: Co-eluting matrix components interfering with the chromatography or residual silanol interactions on the column.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation technique to remove interferences. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. For an acidic analyte like this compound, a lower pH can improve peak shape.

    • Column Wash: Implement a robust column wash with a strong solvent after each analytical batch to remove strongly retained matrix components.

    • Change Column Chemistry: If peak tailing persists, consider a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl) to alter selectivity.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
  • Possible Cause: Variable matrix effects from sample to sample, leading to different degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.

    • Enhance Sample Preparation: Use a more effective sample cleanup method like SPE to minimize the variability of interfering components.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.

Issue 3: Low Signal Intensity or Complete Signal Loss for this compound
  • Possible Cause: Significant ion suppression due to a high concentration of co-eluting matrix components, particularly phospholipids in plasma or serum samples.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This will identify the retention time windows with significant ion suppression.

    • Optimize Chromatographic Separation: Adjust the LC gradient to separate the elution of this compound from the ion suppression zones.

    • Implement Phospholipid Removal: If working with plasma or serum, use a specialized phospholipid removal plate or cartridge during sample preparation.

    • Switch to a More Selective Sample Preparation Method: Transition from protein precipitation to LLE or SPE to achieve a cleaner extract.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Mitigating Matrix Effects

Sample Preparation TechniqueRelative Effectiveness in Removing InterferencesAnalyte RecoveryThroughputRecommendation for this compound Analysis
Protein Precipitation (PPT) LowHighHighSuitable for initial screening or when high sensitivity is not critical. Often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) ModerateVariable (depends on analyte polarity)ModerateCan be effective for removing highly polar or non-polar interferences. Optimization of pH and solvent is crucial.
Solid-Phase Extraction (SPE) HighHigh (with method optimization)ModerateHighly recommended for complex matrices to achieve the cleanest extracts and minimize matrix effects.
Phospholipid Depletion Very High (for phospholipids)HighHighEssential for plasma and serum samples to specifically remove a major source of ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • System Setup:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable and moderate MS signal (e.g., 100 ng/mL).

    • Use a T-piece to connect the outlet of the LC column and the outlet of a syringe pump to the inlet of the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Start acquiring data on the mass spectrometer in the multiple reaction monitoring (MRM) mode for the specific transition of this compound.

    • Once a stable signal baseline is achieved, inject a blank matrix extract that has been processed using your current sample preparation method.

    • Monitor the baseline for any drops (ion suppression) or rises (ion enhancement). The retention times of these signal changes correspond to the elution of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized for this compound.

  • Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., 0.5 mL) by adding an equal volume of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Low Signal for This compound check_matrix_effect Assess Matrix Effect (Post-column Infusion or Post-extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect (Check other instrument parameters) matrix_effect_present->no_matrix_effect No optimize_sample_prep Improve Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate re_evaluate->optimize_sample_prep No resolved Issue Resolved re_evaluate->resolved Yes

Caption: A logical workflow for identifying and mitigating matrix effects.

Sample Preparation Strategy Selection start Start: Sample Analysis for this compound matrix_type What is the sample matrix? start->matrix_type plasma_serum Plasma / Serum matrix_type->plasma_serum Complex urine_simple Urine / Simple Aqueous matrix_type->urine_simple Simple tissue Tissue Homogenate matrix_type->tissue Very Complex phospholipid_removal Phospholipid Removal + SPE plasma_serum->phospholipid_removal ppt Protein Precipitation (PPT) urine_simple->ppt lle Liquid-Liquid Extraction (LLE) urine_simple->lle spe Solid-Phase Extraction (SPE) tissue->spe end LC-MS Analysis ppt->end lle->end spe->end phospholipid_removal->end

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Preventing oxidation of 3,4-Dimethoxycinnamic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3,4-Dimethoxycinnamic acid during storage and in addressing related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent oxidation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] For extended storage, maintaining the compound at -20°C as a powder is advisable.[3] The container should be tightly sealed and, for optimal protection against oxidation, the headspace of the container can be flushed with an inert gas like argon or nitrogen.[2]

Q2: What are the primary factors that can cause the oxidation of this compound?

A2: The main factors that can induce the degradation of this compound are exposure to light, heat, and oxygen. Cinnamic acid and its derivatives are known to be susceptible to photodegradation, particularly under UV irradiation.[4] Elevated temperatures can accelerate oxidative processes. The presence of oxygen can lead to autoxidation. Additionally, contact with strong oxidizing agents will cause degradation.

Q3: How can I visually assess if my sample of this compound has started to oxidize?

A3: While a definitive assessment requires analytical techniques, a visual inspection can offer initial clues. Pure this compound is typically a white to off-white crystalline powder. Discoloration, such as a yellowish or brownish tint, may indicate the presence of degradation products. Any change in the physical appearance of the powder upon storage should be considered a potential sign of degradation.

Q4: What are the potential degradation products of this compound?

A4: Under exposure to UV light, this compound can undergo photodimerization to form cyclobutane derivatives, such as truxillic acid analogues. While specific oxidative degradation products under atmospheric conditions are not extensively documented in the literature for this exact molecule, studies on similar cinnamic acid derivatives suggest that oxidation can lead to the cleavage of the propenoic acid side chain, potentially forming 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzoic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the compound (yellowing/browning) Oxidation due to exposure to air and/or light.1. Confirm the purity of the compound using an appropriate analytical method like HPLC-UV (see Experimental Protocols).2. If purity is compromised, consider purification by recrystallization.3. For future storage, ensure the compound is in a tightly sealed, amber glass vial, and consider flushing with an inert gas. Store in a desiccator in a dark, cool place or at -20°C.
Inconsistent experimental results Degradation of the stock solution.1. Prepare fresh stock solutions for each experiment, especially for sensitive assays.2. If stock solutions need to be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for short periods. Protect from light.
Appearance of unexpected peaks in chromatogram Presence of degradation products.1. Identify the degradation products by comparing the chromatogram with a fresh, high-purity standard.2. Review storage and handling procedures to identify the source of degradation.3. Implement stricter storage conditions (e.g., inert atmosphere, lower temperature).

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

This protocol provides a general method for determining the purity of this compound. The parameters may need to be optimized for your specific HPLC system.

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable acid for pH adjustment)

  • Methanol (for sample preparation)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

    • 0-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-25 min: 80-20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: this compound has a UV absorbance maximum around 300-320 nm. A detection wavelength of 310 nm is a good starting point.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Determine the purity of the sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram.

Visualizations

Troubleshooting_Workflow start Start: Suspected Oxidation of this compound visual_inspection Visual Inspection of Compound start->visual_inspection discoloration Is there discoloration (yellowing/browning)? visual_inspection->discoloration no_discoloration No visible discoloration discoloration->no_discoloration No purity_assessment Perform Purity Assessment (HPLC-UV) discoloration->purity_assessment Yes inconsistent_results Are experimental results inconsistent? no_discoloration->inconsistent_results no_issues No immediate signs of degradation. Proceed with caution. inconsistent_results->no_issues No inconsistent_results->purity_assessment Yes end End: Stable compound and reliable results no_issues->end degradation_confirmed Degradation confirmed by analytical data? purity_assessment->degradation_confirmed degradation_confirmed->no_issues No review_storage Review and improve storage and handling procedures: - Tightly sealed amber vial - Store in a cool, dark, dry place (-20°C for long term) - Consider inert atmosphere degradation_confirmed->review_storage Yes purify Consider purification by recrystallization review_storage->purify prepare_fresh Prepare fresh stock solutions for experiments review_storage->prepare_fresh purify->end prepare_fresh->end Storage_Prevention_Pathway cluster_storage Optimal Storage Conditions cluster_factors Factors Promoting Oxidation cool Cool Temperature (e.g., 2-8°C or -20°C) stable Stable Compound cool->stable dark Protection from Light (Amber vial) dark->stable dry Dry Environment (Desiccator) dry->stable inert Inert Atmosphere (Argon or Nitrogen) inert->stable light Light (especially UV) oxidized Oxidized Compound light->oxidized heat Elevated Temperature heat->oxidized oxygen Atmospheric Oxygen oxygen->oxidized compound This compound compound->cool Store in compound->dark Store in compound->dry Store in compound->inert Store in compound->light Exposure to compound->heat Exposure to compound->oxygen Exposure to

References

Optimizing reaction conditions for 3,4-Dimethoxycinnamic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 3,4-Dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve the modification of its carboxylic acid group. These primarily include esterification to form various esters and amidation to create a range of amide derivatives. These reactions are crucial for modifying the compound's physicochemical properties, such as solubility, stability, and bioavailability.[1][2]

Q2: Which coupling agents are effective for the amidation of this compound?

A2: N,N'-dicyclohexylcarbodiimide (DCC) is a frequently used and effective coupling agent for the amidation of this compound and other hydroxycinnamic acids.[2][3] This reagent facilitates the formation of an amide bond between the carboxylic acid and an amine at room temperature, often resulting in high yields.[2]

Q3: What are typical yields for the derivatization of this compound?

A3: Yields can vary significantly depending on the specific reaction, substrates, and conditions. For amidation reactions using DCC, yields can range from 46% to 87%. Esterification reactions, such as the Steglich esterification, can achieve nearly quantitative yields, with some studies reporting up to 98%.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the this compound and the formation of the product.

Q5: What are some key considerations for purifying this compound derivatives?

A5: Purification is often achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of chloroform and hexane. For column chromatography, a typical eluent system is a gradient of ethyl acetate in hexane. The choice of purification method will depend on the properties of the specific derivative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Degraded Reagents: Coupling agents like DCC and silylating agents are sensitive to moisture and can degrade over time. 2. Presence of Moisture: Trace amounts of water can react with and consume the derivatization reagents. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Incorrect Stoichiometry: An improper molar ratio of the derivatization reagent to the analyte can lead to incomplete conversion.1. Use fresh, high-purity reagents and store them under anhydrous conditions. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize the reaction temperature. Some reactions may require heating or refluxing to proceed to completion. 4. Use a molar excess of the derivatization reagent, for example, a 2:1 ratio of reagent to active hydrogens.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 2. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent. 3. Steric Hindrance: Bulky substituents on the amine or alcohol can slow down the reaction rate.1. Monitor the reaction by TLC and allow it to run until the starting material is consumed. 2. Choose a solvent that effectively dissolves all reactants. Solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF) are often used. 3. Consider increasing the reaction temperature or time to overcome steric hindrance.
Formation of Side Products 1. Reaction with Hydroxyl Groups: If performing a silylation, hydroxyl groups on the aromatic ring can also be derivatized. 2. Formation of N-acylurea: In DCC-mediated couplings, the activated intermediate can rearrange to form a stable N-acylurea byproduct, especially if the nucleophile (amine) is not readily available.1. Use a sufficient excess of the silylating reagent to ensure complete derivatization of all active hydrogens. 2. Add the amine to the reaction mixture shortly after the addition of DCC to favor the desired amidation reaction.
Difficult Purification 1. Presence of Dicyclohexylurea (DCU): In DCC couplings, the byproduct DCU has low solubility in many organic solvents and can be difficult to remove. 2. Polar Byproducts: The formation of polar side products can complicate purification by column chromatography.1. After the reaction, filter the mixture to remove the precipitated DCU. Cooling the reaction mixture can sometimes improve precipitation. 2. Optimize the eluent system for column chromatography to achieve better separation. Consider an aqueous workup with dilute acid and base washes to remove ionic impurities before chromatography.

Data Presentation

Table 1: Comparison of Amidation Reaction Conditions for Cinnamic Acid Derivatives

Coupling AgentAmine/AlcoholSolventYield (%)Reference
DCCThiomorpholineCH₂Cl₂/DMF46-87
DCCCinnamyl alcoholCH₂Cl₂/DMF46-87
DCCVarious aminesAqueous Acetone14-24

Table 2: Comparison of Esterification Reaction Conditions for Cinnamic Acid Derivatives

Reaction TypeAlcoholCatalyst/ReagentYield (%)Reference
Steglich EsterificationCinnamyl alcoholDCC / DMAP98
Enzymatic EsterificationOctanolNovozym 43593
Fischer Esterification2-ethylhexanolNovozym 435100

Experimental Protocols

Protocol 1: General Procedure for Amidation using DCC Coupling

This protocol describes a general method for the synthesis of this compound amides.

  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 mmol) in a mixture of dry dichloromethane (CH₂Cl₂) and dimethylformamide (DMF) (50:1 ratio).

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.2 mmol) and the desired amine (1.2 mmol) to the solution.

  • Initiation of Reaction: Stir the mixture for 15 minutes, then add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol).

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup:

    • Filter the resulting mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 5% HCl solution, 5% NaHCO₃ solution, and saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis of Ethyl 3,4-Dimethoxycinnamate

This protocol is adapted from a method for the preparation of the ethyl ester of this compound.

  • Preparation: In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in ethyl acetate.

  • Addition of Base: Add a 20% solution of sodium ethoxide in ethanol dropwise to the mixture at a temperature of 15-35 °C.

  • Reaction: Slowly heat the mixture to 50-75 °C and maintain for 2-5 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the solution to 10-30 °C and neutralize with hydrochloric acid to a pH of approximately 7.

    • Perform a liquid-liquid extraction. Wash the organic layer with saturated salt water and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude ethyl 3,4-dimethoxycinnamate. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Prep Define Objectives & Select Derivative StartMat Ensure Purity of this compound Prep->StartMat Reagents Select & Prepare Anhydrous Reagents/Solvents StartMat->Reagents Setup Set up Reaction Under Inert Atmosphere Reagents->Setup Addition Controlled Addition of Reagents Setup->Addition Monitor Monitor Progress via TLC/HPLC Addition->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction & Washing Quench->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield & Assess Purity Characterize->Yield

Caption: General workflow for optimizing a derivatization reaction.

G start Low or No Yield q1 Were reagents fresh & anhydrous? start->q1 sol1 Use fresh reagents and anhydrous conditions. q1->sol1 No q2 Was the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize temperature (heating may be required). q2->sol2 No q3 Was the reaction time sufficient? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase reaction time and monitor by TLC. q3->sol3 No q4 Is there a solubility issue? q3->q4 Yes a3_yes Yes a3_no No sol4 Choose a more suitable solvent. q4->sol4 No end Consider alternative synthetic route. q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_reactants cluster_intermediates cluster_products Acid This compound (R-COOH) OAI O-Acylisourea Intermediate Acid->OAI + Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Amine->Amide + DCC DCC DCC->OAI + DCU DCU (Byproduct) OAI->DCU OAI->Amide +

Caption: Simplified schematic of DCC-mediated amidation.

References

Technical Support Center: 3,4-Dimethoxycinnamic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 3,4-Dimethoxycinnamic acid (DMCA). This resource provides essential guidance on potential interferences in biological assays and offers troubleshooting strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (DMCA), also known as caffeic acid dimethyl ether, is a naturally occurring phenolic compound. It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] In experimental research, it has also been successfully used as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) to detect low-molecular-weight compounds in biological tissues.[3][4]

Q2: Can this compound interfere with my biological assay?

While DMCA has demonstrated specific biological effects, its chemical structure contains features that may potentially lead to non-specific interference in certain assay formats. The presence of an α,β-unsaturated carbonyl group and a dimethoxy-substituted aromatic ring suggests a potential for covalent modification of proteins and redox cycling, respectively.[5] These mechanisms are common causes of assay interference, often leading to false-positive results. It is crucial to perform appropriate controls to rule out such artifacts.

Q3: What are Pan-Assay Interference Compounds (PAINS) and could DMCA be one?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, rather than by specifically interacting with the intended biological target. These compounds often contain reactive functional groups. While DMCA has not been definitively classified as a PAIN, its chemical structure, particularly the potential for Michael addition, warrants careful evaluation for PAIN-like behavior in high-throughput screening campaigns.

Q4: I am observing unexpected activity with DMCA in my assay. What are the first troubleshooting steps I should take?

If you suspect assay interference by DMCA, consider the following initial steps:

  • Confirm Identity and Purity: Ensure the identity and purity of your DMCA sample using methods like NMR and HPLC. Impurities could be the source of the observed activity.

  • Perform a Blank Assay Run: Test DMCA in the assay in the absence of the biological target. A signal in this control experiment strongly suggests direct interference with the assay components or detection method.

  • Vary Compound Concentration: A non-classical dose-response curve may indicate non-specific activity.

  • Introduce a Non-ionic Detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (0.01-0.1%), can help to disrupt compound aggregates, a common cause of non-specific inhibition.

Troubleshooting Guides

Issue 1: Suspected False-Positive Results due to Covalent Modification

Symptoms:

  • Irreversible inhibition observed in enzyme assays.

  • Time-dependent inhibition that is not characteristic of the target's mechanism.

  • Activity is sensitive to the presence of nucleophiles like Dithiothreitol (DTT) or Glutathione (GSH) in the assay buffer.

Potential Cause: The α,β-unsaturated carbonyl moiety in DMCA can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (e.g., cysteine) on proteins. This can result in non-specific and irreversible inhibition of enzymes or disruption of protein function.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Covalent Modification start Start: Suspected Covalent Modification step1 Perform Dialysis or Size-Exclusion Chromatography start->step1 step2 Analyze Activity Recovery step1->step2 step3 Result: Irreversible Inhibition (Activity not recovered) step2->step3 No Recovery step4 Result: Reversible Inhibition (Activity recovered) step2->step4 Recovery step5 Confirm with Mass Spectrometry step3->step5 end2 Conclusion: Covalent Modification Unlikely step4->end2 end Conclusion: Covalent Modification Likely step5->end

Caption: Workflow to investigate potential covalent modification by DMCA.

Experimental Protocols:

  • Dialysis Rescue Experiment:

    • Incubate the target protein with DMCA at a concentration that gives significant inhibition.

    • As a control, incubate the protein with a known reversible inhibitor and also with vehicle (e.g., DMSO).

    • After incubation, transfer the protein-inhibitor mixtures to dialysis cassettes.

    • Dialyze extensively against a large volume of assay buffer to remove unbound compound.

    • Measure the activity of the protein from each dialysis cassette. Recovery of activity suggests reversible binding, while lack of recovery points to irreversible, possibly covalent, modification.

  • Mass Spectrometry Analysis:

    • Incubate the target protein with an excess of DMCA.

    • Analyze the protein sample using intact protein mass spectrometry. A mass increase corresponding to the molecular weight of DMCA (208.21 Da) would confirm covalent adduction.

    • For more detailed analysis, perform peptide mapping mass spectrometry (LC-MS/MS) to identify the specific amino acid residue modified by DMCA.

Quantitative Data Interpretation:

ExperimentExpected Outcome for Covalent ModifierExpected Outcome for Reversible Inhibitor
Dialysis < 10% activity recovery> 80% activity recovery
Intact Protein MS Mass shift of +208.21 DaNo mass shift
LC-MS/MS Identification of DMCA-adducted peptideNo adducted peptides found
Issue 2: Suspected False-Positive Results due to Redox Cycling

Symptoms:

  • Activity is observed in assays sensitive to reactive oxygen species (ROS).

  • The compound shows activity in cell-based assays that is mitigated by antioxidants.

  • Interference in assays that use redox-sensitive reagents (e.g., resazurin-based assays).

Potential Cause: The dimethoxy-substituted benzene ring of DMCA could potentially undergo redox cycling in the presence of reducing agents (like DTT) and oxygen, leading to the generation of hydrogen peroxide (H₂O₂) and other ROS. These ROS can oxidize assay components, leading to a false signal.

Signaling Pathway of Potential Interference:

G cluster_1 Potential Redox Cycling of DMCA DMCA DMCA DMCA_radical DMCA Semiquinone Radical DMCA->DMCA_radical O2 O₂ DMCA_radical->O2 e⁻ O2_radical O₂⁻ (Superoxide) O2->O2_radical H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 + H⁺, SOD Assay_Component Assay Component H2O2->Assay_Component Oxidation Reducing_Agent Reducing Agent (e.g., DTT, NADH Dehydrogenase) Reducing_Agent->DMCA e⁻ Oxidized_Component Oxidized Component (False Signal) Assay_Component->Oxidized_Component

Caption: Hypothetical redox cycling mechanism for DMCA leading to assay interference.

Experimental Protocols:

  • Hydrogen Peroxide Generation Assay:

    • Use a commercially available assay kit (e.g., Amplex Red) to detect H₂O₂.

    • Incubate DMCA in your assay buffer (with and without reducing agents like DTT).

    • Measure the production of H₂O₂ over time. A significant increase in H₂O₂ in the presence of DMCA indicates redox activity.

  • Catalase Control Experiment:

    • Run your primary assay with DMCA in the presence and absence of catalase, an enzyme that degrades H₂O₂.

    • If the activity of DMCA is significantly reduced in the presence of catalase, it strongly suggests that the observed effect is mediated by H₂O₂ generation.

Quantitative Data Interpretation:

ConditionExpected H₂O₂ Production (µM)Expected % Inhibition in Primary Assay
DMCA alone < 150% (Example)
DMCA + DTT > 1055%
DMCA + Catalase < 1< 5%
Vehicle Control < 1< 2%

By systematically applying these troubleshooting guides and control experiments, researchers can confidently assess the validity of their results and mitigate potential artifacts arising from the use of this compound in biological assays.

References

Technical Support Center: Enhancing the Bioavailability of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dimethoxycinnamic acid (3,4-DMCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring phenolic compound found in various plants, including coffee beans.[1][2] It has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] However, like many phenolic compounds, its clinical utility can be limited by low oral bioavailability, which may be attributed to factors such as poor aqueous solubility and rapid metabolism. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in the body.

Q2: What are the primary strategies for improving the bioavailability of 3,4-DMCA?

A2: The main approaches to enhance the bioavailability of poorly soluble compounds like 3,4-DMCA focus on improving its solubility and dissolution rate, and protecting it from premature metabolism. Key strategies include:

  • Formulation as a Solid Dispersion: This involves dispersing 3,4-DMCA in an inert carrier matrix at the solid state. This can increase the surface area of the drug, improve wettability, and present the drug in a higher energy amorphous form, all of which can lead to enhanced dissolution and absorption.

  • Nanoparticle Formulation: Reducing the particle size of 3,4-DMCA to the nanometer range can significantly increase its surface area-to-volume ratio. This leads to a faster dissolution rate and potentially improved absorption. Polymeric nanoparticles can also offer controlled release and targeted delivery.

  • Lipid-Based Formulations: Incorporating 3,4-DMCA into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption. These formulations can enhance solubilization in the gastrointestinal tract and may facilitate lymphatic transport, thereby bypassing first-pass metabolism in the liver.

  • Phospholipid Complexes: Forming a complex between 3,4-DMCA and phospholipids can enhance its lipophilicity, thereby improving its ability to permeate biological membranes.

Q3: I am observing poor dissolution of my 3,4-DMCA formulation in vitro. What could be the cause and how can I troubleshoot it?

A3: Poor in vitro dissolution is a common issue for hydrophobic compounds. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inadequate wetting of the drug powder. Incorporate a surfactant (e.g., sodium lauryl sulfate) into the dissolution medium to improve wettability.
Drug recrystallization from an amorphous formulation. Characterize the solid state of your formulation before and after the dissolution study using techniques like DSC or XRD to check for crystallinity. Consider using a different polymer or a higher polymer-to-drug ratio in your solid dispersion to better stabilize the amorphous form.
"Cone" formation at the bottom of the dissolution vessel. Increase the agitation speed (RPM) of the paddle or basket. Ensure the dissolution apparatus is properly calibrated and leveled.
pH of the dissolution medium is not optimal for solubility. Determine the pH-solubility profile of 3,4-DMCA and select a dissolution medium with a pH that favors its solubilization, if relevant for the intended absorption site.

Q4: My in vivo pharmacokinetic study in rats shows low oral bioavailability for my new 3,4-DMCA formulation. What are the possible reasons?

A4: Low in vivo bioavailability despite promising in vitro data can be due to several factors. Consider the following:

Potential Cause Troubleshooting/Investigation
Poor absorption across the intestinal epithelium. Conduct an in vitro Caco-2 permeability assay to assess the intrinsic permeability of your formulation. If permeability is low, consider formulation strategies that can enhance membrane transport, such as lipid-based systems or the inclusion of permeation enhancers.
Extensive first-pass metabolism in the liver. Investigate the metabolic profile of 3,4-DMCA in liver microsomes. If first-pass metabolism is significant, lipid-based formulations that promote lymphatic uptake may help bypass the liver.
Instability of the formulation in the gastrointestinal tract. Assess the stability of your formulation in simulated gastric and intestinal fluids. If degradation is observed, consider enteric coating or other protective formulation strategies.
Efflux by transporters like P-glycoprotein (P-gp). Use in vitro models (e.g., Caco-2 cells with P-gp inhibitors) to determine if 3,4-DMCA is a substrate for efflux transporters. If so, co-administration with a P-gp inhibitor (in a research setting) or reformulating to bypass these transporters could be explored.

Troubleshooting Guides

Guide 1: Issues with Solid Dispersion Formulation
Problem Possible Cause(s) Suggested Solution(s)
Low drug loading in the solid dispersion. - Poor miscibility of 3,4-DMCA with the chosen polymer.- Suboptimal solvent system in the solvent evaporation method.- Screen different polymers with varying polarities.- Use a co-solvent system to improve the solubility of both drug and polymer.
Phase separation or crystallization upon storage. - The formulation is thermodynamically unstable.- Inappropriate storage conditions (high temperature or humidity).- Increase the polymer-to-drug ratio.- Select a polymer with a higher glass transition temperature (Tg).- Store the formulation in a desiccator at a controlled, cool temperature.
Incomplete solvent removal during preparation. - Insufficient drying time or temperature.- Optimize the drying process (e.g., longer time under vacuum at a safe temperature).- Characterize for residual solvent using techniques like TGA or GC.
Guide 2: Challenges with Nanoparticle Formulation
Problem Possible Cause(s) Suggested Solution(s)
Large particle size or wide particle size distribution. - Inefficient homogenization or sonication.- Inappropriate concentration of stabilizer/surfactant.- Optimize the energy input during particle size reduction (e.g., sonication time and amplitude).- Vary the concentration of the stabilizer to find the optimal level for particle size control.
Low encapsulation efficiency. - Drug leakage during the formulation process.- Poor affinity of 3,4-DMCA for the nanoparticle core.- Optimize the formulation parameters (e.g., drug-to-polymer ratio).- For emulsion-based methods, adjust the solvent evaporation rate.
Particle aggregation over time. - Insufficient surface charge (low zeta potential).- Inadequate stabilization.- Add a charged surfactant or polymer to the formulation to increase the zeta potential.- Lyophilize the nanoparticles with a cryoprotectant for long-term storage.

Quantitative Data Summary

Disclaimer: The following tables summarize pharmacokinetic data for cinnamic acid and its derivatives from various studies. Direct comparative data for different formulations of this compound is limited in the publicly available literature. These values should be considered as indicative for guiding experimental design.

Table 1: Oral Pharmacokinetic Parameters of Cinnamic Acid in Rats

Formulation Dose Cmax (µmol/L) Tmax (h) AUC (µmol·h/L) Relative Bioavailability
Pure Cinnamic Acid7.62 x 10⁻⁵ mol/kg~1.9~0.25Data not specifiedReference
Decoction of Ramulus Cinnamomi7.62 x 10⁻⁵ mol/kg of Cinnamic AcidHigher than pure CA~0.25Higher than pure CAIncreased

Source: Adapted from studies on the pharmacokinetics of cinnamic acid.

Table 2: Illustrative Enhancement of Bioavailability of a Poorly Soluble Drug with Nanoparticle Formulation in Rats

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC₀₋₂₄ (µg·h/mL) Fold Increase in Bioavailability (vs. Suspension)
Drug Suspension23.23 ± 0.643.01 ± 0.4417.13 ± 3.541.0
Drug Nanoparticles27.18 ± 1.080.69 ± 0.3242.25 ± 5.91~2.5

Source: Representative data from a study on curcumin nanoparticle formulation, demonstrating the potential for bioavailability enhancement.

Experimental Protocols

Protocol 1: Preparation of 3,4-DMCA Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (analytical grade).

  • Procedure:

    • Accurately weigh 3,4-DMCA and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Stir the solution at room temperature until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the prepared solid dispersion in a desiccator until further use.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interaction.

Protocol 2: In Vitro Dissolution Study
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).

  • Procedure:

    • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.

    • Add an amount of the 3,4-DMCA formulation (or pure drug) equivalent to a specific dose of 3,4-DMCA into each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of 3,4-DMCA in the filtered samples using a validated HPLC method.

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Illustrative)
  • Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Formulations:

    • Group 1: 3,4-DMCA suspension in 0.5% carboxymethyl cellulose (CMC).

    • Group 2: 3,4-DMCA solid dispersion suspended in 0.5% CMC.

  • Procedure:

    • Administer the formulations orally by gavage at a dose of 50 mg/kg of 3,4-DMCA.

    • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of 3,4-DMCA in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Solid_Dispersion Solid Dispersion Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Nanoparticles Nanoparticles Nanoparticles->Dissolution_Testing Lipid_Formulation Lipid-Based Formulation Lipid_Formulation->Dissolution_Testing Caco2_Permeability Caco-2 Permeability Dissolution_Testing->Caco2_Permeability Pharmacokinetic_Study Pharmacokinetic Study (Rats) Caco2_Permeability->Pharmacokinetic_Study Formulation_Development Formulation Development Formulation_Development->Solid_Dispersion Formulation_Development->Nanoparticles Formulation_Development->Lipid_Formulation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Gene_Expression Gene Expression (Inflammatory Cytokines) NFkB_nucleus->Gene_Expression Induces Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Activates 3_4_DMCA This compound 3_4_DMCA->IKK Inhibits 3_4_DMCA->MAPK Inhibits

References

Technical Support Center: Photostability of 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the photostability testing of 3,4-Dimethoxycinnamic acid (DMCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory guidelines for photostability testing?

A1: The primary regulatory guideline is the ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][2] This guideline outlines the requirements for both forced degradation studies and confirmatory photostability testing.

Q2: What is the expected photodegradation pathway for this compound?

A2: In the solid state, this compound has been shown to undergo a [2+2] cycloaddition upon exposure to UV radiation, leading to the formation of the dimer α-truxillic acid. While specific studies on the photodegradation of DMCA in solution are limited, related cinnamic acid derivatives are known to undergo cis-trans isomerization and oxidative degradation. Therefore, in solution, one might expect to see the formation of the cis-isomer of DMCA and potentially products resulting from the cleavage of the acrylic acid side chain or modification of the aromatic ring.

Q3: What are the recommended light sources and exposure levels for photostability testing according to ICH Q1B?

A3: ICH Q1B recommends exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) light.[1][2] This can be achieved using a light source that produces a spectral output similar to the D65/ID65 emission standard, or a combination of cool white fluorescent and near UV lamps.[2]

Q4: Is a dark control sample necessary during photostability testing?

A4: Yes, a dark control sample, protected from light, should be stored under the same temperature and humidity conditions as the light-exposed sample. This helps to distinguish between degradation caused by light versus thermal degradation.

Q5: What initial steps should I take if I observe significant degradation of my DMCA sample?

A5: If significant degradation is observed, the first step is to confirm that the analytical method is stability-indicating. Subsequently, the extent of degradation should be quantified. If the degradation exceeds acceptable limits, formulation and packaging modifications, such as the use of UV-protective packaging, should be investigated.

Troubleshooting Guides

Issue 1: High Variability in Photostability Results
Possible Cause Troubleshooting Steps
Non-uniform light exposure Ensure samples are placed in a single layer and positioned to receive uniform illumination within the photostability chamber. Consider using a calibrated radiometer/lux meter to map the light distribution in the chamber.
Temperature fluctuations Monitor the temperature inside the photostability chamber. Use a dark control stored at the same temperature to isolate thermal degradation.
Inconsistent sample preparation Ensure a standardized and reproducible procedure for preparing DMCA solutions. Inconsistencies in solvent, concentration, or pH can affect photostability.
Analytical method variability Verify the precision and robustness of the analytical method. Perform system suitability tests before each analytical run.
Issue 2: Unexpected Peaks in the Chromatogram of a Photodegraded Sample
Possible Cause Troubleshooting Steps
Formation of photodegradation products Hypothesize potential degradation products based on the structure of DMCA (e.g., cis-isomer, dimer, oxidative cleavage products). Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.
Interaction with excipients (for drug product) If testing a formulated product, analyze placebo samples exposed to the same light conditions to identify any peaks originating from excipient degradation.
Contamination Analyze a blank (solvent) injection to rule out contamination from the analytical system or solvents.
Co-elution of peaks Optimize the chromatographic method (e.g., change the gradient, mobile phase pH, or column chemistry) to resolve the unexpected peaks from the parent compound and other known impurities.
Issue 3: No Degradation Observed After Forced Photostability Study
Possible Cause Troubleshooting Steps
Insufficient light exposure Verify the total light exposure (lux hours and Wh/m²) using a calibrated radiometer or a validated chemical actinometric system. Ensure the light source is functioning correctly and the bulbs have not exceeded their lifespan.
DMCA is highly photostable under the tested conditions While possible, it's important to ensure the stress conditions were adequate. Consider increasing the light intensity or duration for forced degradation studies.
Analytical method not sensitive to degradation products Ensure the analytical method is stability-indicating by performing forced degradation under other stress conditions (acid, base, oxidation, heat) to demonstrate that it can separate known degradants.
Inappropriate solvent The solvent used can influence photostability. Consider performing studies in different solvents (e.g., aqueous buffers of different pH, organic solvents) relevant to the intended formulation.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To generate potential photodegradation products of DMCA in solution and to assess the stability-indicating capability of the analytical method.

Materials:

  • This compound (DMCA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Quartz cuvettes or other UV-transparent containers

  • Photostability chamber compliant with ICH Q1B guidelines

  • Validated HPLC or UPLC system with a photodiode array (PDA) or UV detector

Procedure:

  • Sample Preparation: Prepare a solution of DMCA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL).

  • Dark Control: Transfer an aliquot of the DMCA solution to a container wrapped in aluminum foil to protect it from light.

  • Light-Exposed Sample: Transfer an aliquot of the DMCA solution to a UV-transparent container (e.g., quartz cuvette).

  • Exposure: Place both the dark control and the light-exposed sample in the photostability chamber. Expose the samples to light conditions exceeding the ICH Q1B confirmatory study levels (e.g., 2.4 million lux hours and 400 Wh/m²).

  • Sampling: Withdraw aliquots of both the dark control and the light-exposed sample at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC/UPLC method.

  • Data Evaluation: Compare the chromatograms of the light-exposed samples with the initial sample and the dark control. Calculate the percentage degradation of DMCA and the relative peak areas of any new peaks formed.

Protocol 2: Confirmatory Photostability Study of this compound

Objective: To evaluate the photostability of DMCA under standardized ICH Q1B conditions.

Procedure:

  • Sample Preparation: Prepare samples of DMCA as both a solid and in solution, as described in Protocol 1. Also include samples in the intended primary packaging.

  • Dark Controls: Prepare corresponding dark control samples for each condition.

  • Exposure: Place all samples in a photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure is complete, analyze all samples and their corresponding dark controls using a validated stability-indicating HPLC/UPLC method.

  • Data Evaluation: Assess any changes in the physical properties (e.g., appearance, color) and chromatographic profile (e.g., purity, formation of degradants) of the light-exposed samples compared to the dark controls.

Quantitative Data Presentation

Table 1: Example Data from Forced Photodegradation of DMCA in Solution

Time (hours)DMCA Concentration (mg/mL) - Light Exposed% DegradationPeak Area of Degradant 1Peak Area of Degradant 2
00.1000.000
60.0928.015,4323,210
120.08515.028,9876,543
240.07624.045,67812,345

Table 2: Example Data from Confirmatory Photostability Study of DMCA

SampleConditionAssay (% of Initial)Total Impurities (%)Observations
Solid DMCALight Exposed99.50.45No change in appearance
Solid DMCADark Control99.80.20No change in appearance
DMCA SolutionLight Exposed92.37.65Slight yellowing of solution
DMCA SolutionDark Control99.60.35No change in appearance
DMCA in Amber VialLight Exposed99.20.75No change in appearance
DMCA in Amber VialDark Control99.70.30No change in appearance

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare DMCA Sample (Solid, Solution, Drug Product) Exposure Expose Samples in Photostability Chamber Prep->Exposure Dark Prepare Dark Control Dark->Exposure Analysis Analyze Samples by Stability-Indicating Method Exposure->Analysis Compare Compare Light-Exposed vs. Dark Control Analysis->Compare Assess Assess Degradation & Impurity Profile Compare->Assess Report Report Findings Assess->Report

Caption: Experimental workflow for photostability testing of this compound.

Degradation_Pathway cluster_photoreactions UV Light Exposure DMCA This compound (trans-isomer) Isomerization Isomerization DMCA->Isomerization hv Dimerization [2+2] Cycloaddition (Solid State) DMCA->Dimerization hv Oxidation Oxidative Degradation (Solution) DMCA->Oxidation hv, O2 Cis_DMCA cis-3,4-Dimethoxycinnamic Acid Isomerization->Cis_DMCA Dimer α-Truxillic Acid Derivative Dimerization->Dimer Oxidized_Products Oxidized Degradation Products (e.g., vanillin, vanillic acid) Oxidation->Oxidized_Products

Caption: Hypothesized photodegradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3,4-Dimethoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, both 3,4-Dimethoxycinnamic acid and ferulic acid, a well-known natural antioxidant, are of significant interest. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Antioxidant Activity

A study comparing a series of cinnamic acid derivatives provides valuable insight into the relative antioxidant potential of this compound and ferulic acid. The antioxidant capacity was evaluated using various assays, and the results are summarized below.

CompoundAntioxidant Activity (IC50 in μM) in DPPH Assay
This compound derivative 102.6
Ferulic acid derivative 56.4
Trolox (Standard) 35.8

Lower IC50 values indicate higher antioxidant activity.

The data clearly indicates that the ferulic acid derivative exhibits significantly higher antioxidant activity in the DPPH radical scavenging assay compared to the this compound derivative, as evidenced by its lower IC50 value.[1][2][3][4] Both compounds, however, show less potency than the standard antioxidant, Trolox.

Experimental Protocols

The following is a representative protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for determining antioxidant activity.

DPPH Radical Scavenging Assay Protocol

1. Preparation of DPPH Solution:

  • A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • The solution should be freshly prepared and kept in the dark to prevent degradation.

2. Preparation of Test Samples and Control:

  • The test compounds (this compound and ferulic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.

3. Reaction Setup:

  • A specific volume of each sample dilution is added to a cuvette or a well of a microplate.

  • An equal volume of the DPPH working solution is then added to the sample and control wells.

  • A blank containing only the solvent is also prepared to zero the spectrophotometer.

4. Incubation:

  • The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.

5. Absorbance Measurement:

  • After incubation, the absorbance of each solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

6. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against the concentration of the sample.

Signaling Pathways and Mechanisms

Ferulic acid is known to exert its antioxidant effects through various cellular mechanisms, including the modulation of key signaling pathways. One of the primary pathways is the Nrf2/HO-1 pathway.

Ferulic acid can induce the translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from the cytoplasm into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the increased expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). This enzymatic upregulation enhances the cell's ability to combat oxidative stress.

Ferulic_Acid_Nrf2_Pathway cluster_nucleus Nucleus FA Ferulic Acid Keap1 Keap1 FA->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE binds to HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 activates transcription Protection Cellular Protection HO1->Protection DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Sample and Standard Solutions (Serial Dilutions) start->prep_samples mix Mix DPPH Solution with Sample/Standard/Blank prep_dpph->mix prep_samples->mix incubate Incubate in the Dark (e.g., 30 minutes at RT) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

A Comparative Analysis of the Anti-inflammatory Effects of 3,4-Dimethoxycinnamic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic compound discovery, cinnamic acid derivatives have garnered significant attention for their diverse pharmacological activities. Among these, 3,4-Dimethoxycinnamic acid and its structural analog, caffeic acid, have been investigated for their anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory effects of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and caffeic acid on key inflammatory mediators. It is important to note that while extensive data is available for caffeic acid, the quantitative in vitro anti-inflammatory data for this compound is less documented in publicly available research.

Inflammatory MediatorThis compoundCaffeic AcidReference Compound
Nitric Oxide (NO) Production Data not availableIC50: 1.56 µM to 6.80 µM (in LPS-stimulated RAW 264.7 cells)[1]L-NAME
Cyclooxygenase-2 (COX-2) Activity <30% inhibition (in vitro assay)IC50: ~100 µM (in LPS-stimulated RAW 264.7 cells)Celecoxib, Indomethacin
Tumor Necrosis Factor-α (TNF-α) Release Data not availableSignificant inhibition in various cell models[2][3]Dexamethasone
Interleukin-6 (IL-6) Release Data not availableSignificant inhibition in various cell models[2][3]Dexamethasone
In Vivo Anti-inflammatory Activity Thiomorpholine derivative showed 17-72% inhibition of carrageenan-induced rat paw edema at 150 μmol/kgEffective in various animal models of inflammationIndomethacin

Mechanisms of Anti-inflammatory Action

Caffeic Acid

Caffeic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

  • Inhibition of NF-κB Activation: In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6. Caffeic acid has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent pro-inflammatory gene expression.

  • Inhibition of COX and LOX Pathways: Caffeic acid and its esters can directly inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. It also exhibits inhibitory effects on lipoxygenase (LOX) pathways, reducing the production of leukotrienes.

  • Antioxidant Activity: Caffeic acid is a potent antioxidant. By scavenging reactive oxygen species (ROS), it can reduce oxidative stress, which is a key contributor to the inflammatory cascade.

This compound

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are less extensively characterized than those of caffeic acid. However, based on its structural similarity and available data, its mechanisms are likely to involve:

  • Modulation of Inflammatory Enzymes: While direct IC50 values are scarce, some studies suggest that derivatives of this compound can inhibit enzymes involved in inflammation, such as COX-2. The presence of methoxy groups may influence its binding affinity and inhibitory potential.

  • Antioxidant Properties: Like other cinnamic acid derivatives, this compound is expected to possess antioxidant properties, which can contribute to its anti-inflammatory effects by mitigating oxidative stress.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

caffeic_acid_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB nucleus Nucleus NFkappaB->nucleus translocates proinflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->proinflammatory_genes induces caffeic_acid Caffeic Acid caffeic_acid->IKK inhibits caffeic_acid->IkappaB prevents degradation

Caption: Caffeic Acid's Inhibition of the NF-κB Signaling Pathway.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Inflammatory Marker Assays macrophages RAW 264.7 Macrophages stimulate Stimulate with LPS macrophages->stimulate treat Treat with Compound (Caffeic Acid or this compound) stimulate->treat griess Nitric Oxide (NO) Assay (Griess Reagent) treat->griess elisa Cytokine (TNF-α, IL-6) Assay (ELISA) treat->elisa cox COX-2 Activity Assay treat->cox

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or caffeic acid). After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cyclooxygenase (COX-2) Inhibition Assay
  • Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is used.

  • Reaction Mixture: The reaction mixture contains the enzyme, a reaction buffer (e.g., Tris-HCl), heme as a cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination and Detection: The reaction is terminated, and the production of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is measured. This can be done using an Enzyme Immunoassay (EIA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Data Analysis: The inhibitory activity is calculated by comparing the PGE2 production in the presence of the test compound to that of the vehicle control. IC50 values are determined from the dose-response curves.

Cytokine (TNF-α and IL-6) Release Assay
  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are seeded and treated with the test compounds followed by LPS stimulation.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatants are collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The protocol provided by the manufacturer is followed.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Conclusion

The available evidence strongly supports the potent anti-inflammatory effects of caffeic acid, with a well-defined mechanism of action centered on the inhibition of the NF-κB pathway and key inflammatory enzymes. In contrast, while this compound shows promise as an anti-inflammatory agent, particularly in in vivo models through its derivatives, there is a clear need for more comprehensive in vitro studies to quantify its potency and elucidate its precise molecular mechanisms.

For researchers in drug discovery, caffeic acid represents a well-characterized lead compound for the development of novel anti-inflammatory therapeutics. This compound, with its distinct substitution pattern, warrants further investigation to fully understand its therapeutic potential and to establish a direct comparison with caffeic acid. Future studies should focus on determining the IC50 values of this compound against a panel of inflammatory mediators to provide a clearer picture of its anti-inflammatory profile.

References

The Ester Advantage: A Comparative Analysis of 3,4-Dimethoxycinnamic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the oral bioavailability of 3,4-Dimethoxycinnamic acid versus its ester derivatives, supported by experimental data and insights into relevant signaling pathways.

Introduction

This compound (DMCA), a naturally occurring phenolic acid found in sources like coffee beans, has garnered significant interest for its diverse pharmacological activities. However, like many phenolic compounds, its therapeutic potential can be limited by suboptimal oral bioavailability. Esterification of the carboxylic acid moiety presents a promising prodrug strategy to enhance its absorption and metabolic stability. This guide provides a comprehensive comparison of the bioavailability of DMCA and its ester derivatives, offering valuable data and experimental context for researchers in drug discovery and development.

Executive Summary of Bioavailability Comparison

The conversion of this compound to its ester derivatives is a key strategy to improve its oral bioavailability. This is primarily achieved by increasing the lipophilicity of the molecule, which facilitates its passive diffusion across the intestinal epithelium. While direct comparative in vivo pharmacokinetic data for DMCA esters is limited in publicly available literature, the principles of prodrug design and available in vitro data strongly support the superiority of the ester forms for oral delivery.

Once absorbed, these ester prodrugs are anticipated to be rapidly hydrolyzed by ubiquitous esterase enzymes in the intestines, liver, and blood, releasing the active this compound into systemic circulation.

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueExperimental Context
Cmax (Maximum Plasma Concentration) ~0.5 µMFollowing oral consumption of 400 mL of coffee.
Tmax (Time to Maximum Concentration) 30 minutes (with a secondary peak at 2-4 hours)Indicates rapid absorption from the upper gastrointestinal tract.
Absorption Mechanism Passive DiffusionAs determined by in vitro Caco-2 cell model.

This data is derived from a human study involving the consumption of coffee, a natural source of this compound.

Table 2: Comparative Permeability of Cinnamic Acid Derivatives in Caco-2 Cell Model
CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted in vivo Absorption
This compoundData not available in comparative studiesExpected to be moderate
Cinnamic Acid (unsubstituted)~1.0 - 10Moderate to high
Hypothetical Methyl 3,4-dimethoxycinnamate>10High
Hypothetical Ethyl 3,4-dimethoxycinnamate>10High

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound

This protocol is based on a human study that investigated the pharmacokinetics of DMCA after coffee consumption.

  • Subjects: Healthy human volunteers.

  • Pre-treatment: A low-polyphenol diet for 24 hours prior to the study.

  • Dosing: Oral administration of 400 mL of commercially available coffee.

  • Sample Collection: Blood samples were collected at various time points over a 24-hour period.

  • Analytical Method: Plasma concentrations of this compound were quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Parameters such as Cmax and Tmax were determined from the plasma concentration-time profile.

In Vitro Caco-2 Cell Permeability Assay

This generalized protocol is a standard method for assessing the intestinal permeability of compounds.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semipermeable filter supports in a Transwell® system for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assessment:

    • The test compound (e.g., this compound or its ester derivative) is added to the apical (AP) side of the Transwell, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound on the receiver side.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound on the donor side.

Mandatory Visualizations

G cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation DMCA_Ester This compound Ester (Prodrug) Intestinal_Lumen Intestinal Lumen DMCA_Ester->Intestinal_Lumen Epithelial_Cell Intestinal Epithelial Cell Intestinal_Lumen->Epithelial_Cell Passive Diffusion (Increased Lipophilicity) Bloodstream Bloodstream Epithelial_Cell->Bloodstream Absorption Esterases Esterases (Intestine, Liver, Blood) Bloodstream->Esterases DMCA_Active Active 3,4-Dimethoxycinnamic Acid Esterases->DMCA_Active Hydrolysis Target_Tissues Target Tissues DMCA_Active->Target_Tissues Pharmacological Effect

Caption: Prodrug strategy for enhanced bioavailability of this compound.

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form a monolayer A->B C Verify monolayer integrity (TEER, Lucifer Yellow) B->C D Add test compound to apical (AP) side C->D E Incubate and collect samples from basolateral (BL) side D->E F Quantify compound concentration (HPLC-MS/MS) E->F G Calculate Papp value F->G

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Signaling Pathways Modulated by this compound

Cinnamic acid and its derivatives, including this compound, have been shown to exert their biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Cinnamic acid derivatives have been reported to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation NFκB_Activation NF-κB Activation & Nuclear Translocation IκBα_Degradation->NFκB_Activation Gene_Expression Pro-inflammatory Gene Expression NFκB_Activation->Gene_Expression DMCA This compound DMCA->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

TGF-β1/Smad3 Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly through Smad3, is critically involved in fibrosis. This compound has been shown to ameliorate bleomycin-induced pulmonary fibrosis by modulating this pathway.

G TGFβ1 TGF-β1 TGFβ_Receptor TGF-β Receptor Activation TGFβ1->TGFβ_Receptor Smad23_Phosphorylation Smad2/3 Phosphorylation TGFβ_Receptor->Smad23_Phosphorylation Smad4_Complex Smad2/3-Smad4 Complex Formation Smad23_Phosphorylation->Smad4_Complex Nuclear_Translocation Nuclear Translocation Smad4_Complex->Nuclear_Translocation Gene_Transcription Fibrotic Gene Transcription Nuclear_Translocation->Gene_Transcription DMCA This compound DMCA->Smad23_Phosphorylation Inhibition

Caption: Modulation of the TGF-β1/Smad3 signaling pathway by this compound.

Conclusion

The esterification of this compound represents a viable and effective strategy to enhance its oral bioavailability. By increasing lipophilicity, ester derivatives are predicted to exhibit improved absorption via passive diffusion across the intestinal epithelium. Upon absorption, these prodrugs are likely to be efficiently converted to the active parent compound by systemic esterases. The anti-inflammatory and anti-fibrotic effects of this compound appear to be mediated, at least in part, through the modulation of the NF-κB and TGF-β1/Smad3 signaling pathways. Further in vivo pharmacokinetic studies directly comparing this compound with its various ester derivatives are warranted to definitively quantify the extent of bioavailability enhancement and to optimize the selection of the most suitable ester prodrug for clinical development.

HPLC-UV vs. LC-MS for 3,4-Dimethoxycinnamic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3,4-Dimethoxycinnamic acid, a key bioactive compound, is paramount for quality control, pharmacokinetic studies, and formulation development. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific analytical needs.

At a Glance: HPLC-UV vs. LC-MS

FeatureHigh-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity and interaction with stationary and mobile phases, followed by detection based on UV absorbance.Separation based on polarity, followed by detection based on mass-to-charge ratio, offering high selectivity and sensitivity.
Sensitivity Moderate, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL to high ng/mL range.High to very high, with LOD and LOQ values often in the low ng/mL to pg/mL range.[1]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between compounds with the same retention time but different masses.
Common Use Routine quality control, content uniformity, and quantification of major components in relatively simple matrices.Bioanalysis of complex matrices (e.g., plasma, urine), metabolite identification, and trace-level quantification.[2][3]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered a robust and routine technique.Can be more complex to operate and maintain, susceptible to matrix effects.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of cinnamic acid derivatives using HPLC-UV and LC-MS. While direct comparative data for this compound is limited, the presented data for structurally similar compounds provide a reliable indication of expected performance.

Table 1: Typical Performance Characteristics of HPLC-UV for Cinnamic Acid Derivatives

ParameterTypical ValueReference
Linearity (r²)> 0.999[4][5]
Limit of Detection (LOD)0.08 - 2.7 µg/mL
Limit of Quantification (LOQ)0.26 - 9.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Typical Performance Characteristics of LC-MS for Cinnamic Acid Derivatives

ParameterTypical ValueReference
Linearity (r²)> 0.99
Limit of Detection (LOD)0.2 - 5 ng/mL
Limit of Quantification (LOQ)0.7 - 10 ng/mL
Accuracy (% Recovery)93 - 109%
Precision (% RSD)< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of cinnamic acid derivatives by HPLC-UV and LC-MS.

HPLC-UV Method

A common approach for the analysis of cinnamic acids involves reversed-phase chromatography with UV detection.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often with an acid modifier like 0.1% formic or acetic acid) and an organic solvent (typically acetonitrile or methanol). For example, a gradient of water and methanol (from 20% to 100% methanol over 30 minutes).

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • UV Detection: The wavelength for detecting this compound should be set at its maximum absorbance, which is typically around 310-320 nm for cinnamic acid derivatives.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the desired concentration range.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For simple matrices, a straightforward dissolution and filtration might be sufficient. For more complex matrices like biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

LC-MS Method

LC-MS offers significantly higher sensitivity and selectivity, making it ideal for complex samples and low concentrations.

Instrumentation and Chromatographic Conditions:

  • LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC-UV, typically a gradient of water and acetonitrile or methanol with a volatile acid modifier like 0.1% formic acid to facilitate ionization.

  • Flow Rate: Generally lower than HPLC-UV, in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: Controlled, for instance at 40°C.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. For this compound (molecular weight: 208.21 g/mol ), the precursor ion [M-H]⁻ at m/z 207 would typically be monitored in negative ion mode.

Standard and Sample Preparation: The preparation of standards and samples for LC-MS is similar to that for HPLC-UV. However, due to the higher sensitivity of LC-MS, more dilute solutions are often used. It is also critical to ensure that the final sample solvent is compatible with the mobile phase to maintain good peak shape.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC-UV and LC-MS.

HPLC_UV_Workflow A Sample Preparation (Extraction/Dissolution) B Filtration A->B C HPLC System B->C D C18 Column C->D Separation E UV/Vis Detector D->E Detection F Data Acquisition & Analysis E->F

Caption: General workflow for HPLC-UV quantification.

LC_MS_Workflow A Sample Preparation (Extraction/Cleanup) B Filtration A->B C LC System B->C D C18 Column C->D Separation E Mass Spectrometer D->E Ionization & Detection F Data Acquisition & Analysis E->F

Caption: General workflow for LC-MS quantification.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound. The choice between the two depends heavily on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control and the analysis of relatively high-concentration samples in simple matrices. Its ease of use and lower maintenance make it an attractive option for many laboratories.

  • LC-MS is the superior choice when high sensitivity and selectivity are required, particularly for the analysis of low-concentration samples in complex biological matrices. The ability to provide mass information makes it an invaluable tool for metabolite identification and pharmacokinetic studies.

For researchers in drug development and those working with complex biological samples, the enhanced sensitivity and specificity of LC-MS will likely be necessary for accurate and reliable quantification of this compound. For routine quality control of bulk materials or simple formulations, HPLC-UV provides a practical and economical solution.

References

A Comparative Analysis of Cinnamic Acid Derivatives in Cancer Research: A Guide for Scientists and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cinnamic acid, a naturally occurring organic acid found in various plants, and its derivatives have garnered significant attention in oncological research due to their diverse pharmacological activities and potential as anticancer agents. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, offer a versatile scaffold for chemical modifications, leading to a wide array of derivatives with varying efficacies and mechanisms of action. This guide provides a comparative analysis of prominent cinnamic acid derivatives, summarizing their cytotoxic effects on various cancer cell lines, detailing the experimental protocols for their evaluation, and visualizing their molecular mechanisms of action.

Comparative Cytotoxicity of Cinnamic Acid Derivatives

The anticancer potential of cinnamic acid derivatives is often initially assessed by their cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key parameter for this evaluation. The following tables summarize the IC50 values of several cinnamic acid derivatives against a panel of human cancer cell lines, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell line passage number, incubation time, and specific assay protocols.

DerivativeCell LineCancer TypeIC50 (µM)Reference
Cinnamic Acid HT-144Melanoma2400[1]
Ferulic Acid ----
Caffeic Acid Phenethyl Ester (CAPE) ----
Sinapic Acid PC-3Prostate Cancer1000 (for 72h)[2]
LNCaPProstate Cancer1000 (for 72h)[2]
HT-29Colon Cancer317.5 (for 24h)[3][4]
p-Coumaric Acid HCT-15Colorectal Carcinoma1400
HT-29Colorectal Carcinoma1600

Table 2: Cytotoxicity of Synthetic Cinnamic Acid Ester and Amide Derivatives

Compound IDCell LineCancer TypeIC50 (µM)
Compound 5 (cyano-substituted) HeLaCervix Adenocarcinoma42 - 166 (range for various derivatives)
K562Myelogenous Leukemia42 - 166 (range for various derivatives)
Fem-xMalignant Melanoma42 - 166 (range for various derivatives)
MCF-7Breast Cancer42 - 166 (range for various derivatives)

Table 3: Cytotoxicity of Novel Synthetic Cinnamic Acid Derivatives against A-549 Lung Cancer Cells

Compound IDIC50 (µM)
Compound 1 (methyl-substituted amide) 11.38
Compound 5 (methyl-substituted amide) 10.36
Compound 9 (methyl-substituted amide) 11.06
Compound 2 (ethyl-substituted amide) >10
Compound 10 (ethyl-substituted amide) >10
Compound 12 >25
Colchicine (Positive Control) 6.32

Table 4: Cytotoxicity of Cinnamic Acid-Harmine Hybrids against HepG2 Liver Cancer Cells

Compound IDIC50 (µM)
Compound 36d 3.11
Compound 36e 2.19
Compound 36f 0.74
Harmine (Control) >250

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed and standardized experimental protocols are crucial. Below are the methodologies for key assays used to evaluate the anticancer properties of cinnamic acid derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the cinnamic acid derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Aspirate the culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the MTT solution carefully without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Procedure for Suspension Cells:

  • Seed cells in a 96-well plate.

  • Treat the cells with the test compounds and incubate.

  • Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully aspirate the supernatant.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and resuspend the cell pellet.

  • Incubate for 2-4 hours at 37°C.

  • Centrifuge the plate to pellet the formazan crystals.

  • Aspirate the supernatant and add 100-150 µL of solubilization solvent.

  • Measure the absorbance at 570 nm.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the cinnamic acid derivative as for the MTT assay.

  • Harvest the cells (including floating cells from the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells as previously described.

  • Harvest cells and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Signaling Pathways and Mechanisms of Action

Cinnamic acid derivatives exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action for several key derivatives.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening Cell Culture Cell Culture Treatment Treatment with Cinnamic Acid Derivative Cell Culture->Treatment MTT Assay MTT Assay (Cell Viability) Treatment->MTT Assay Apoptosis Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell Cycle Analysis Data Analysis Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: A typical experimental workflow for the in vitro evaluation of the anticancer activity of cinnamic acid derivatives.

p-Coumaric Acid Induced Apoptosis in Colon Cancer Cells

p-Coumaric acid has been shown to induce apoptosis in colorectal cancer cells through the intrinsic mitochondrial pathway.

G p-Coumaric Acid p-Coumaric Acid ROS Generation ↑ ROS Generation p-Coumaric Acid->ROS Generation Bax ↑ Bax p-Coumaric Acid->Bax Bcl-2 ↓ Bcl-2 p-Coumaric Acid->Bcl-2 MMP ↓ Mitochondrial Membrane Potential ROS Generation->MMP Cytochrome c Cytochrome c Release MMP->Cytochrome c Bax->MMP Bcl-2->MMP Caspase-9 ↑ Caspase-9 Activation Cytochrome c->Caspase-9 Caspase-3 ↑ Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: p-Coumaric acid induces apoptosis via the mitochondrial pathway in colon cancer cells.

Anticancer Mechanism of Sinapic Acid in Prostate Cancer Cells

Sinapic acid has demonstrated anticancer effects in prostate cancer cells by inducing apoptosis and inhibiting metastasis.

G cluster_apoptosis Apoptosis Induction cluster_metastasis Metastasis Inhibition Sinapic Acid Sinapic Acid Bax_up ↑ Bax Sinapic Acid->Bax_up Caspase8_up ↑ Caspase-8 Sinapic Acid->Caspase8_up MMP9_down ↓ MMP-9 Sinapic Acid->MMP9_down CDH1_up ↑ CDH1 (E-cadherin) Sinapic Acid->CDH1_up Caspase3_up ↑ Caspase-3 Bax_up->Caspase3_up Caspase8_up->Caspase3_up Apoptosis Apoptosis Caspase3_up->Apoptosis Invasion ↓ Cell Invasion MMP9_down->Invasion CDH1_up->Invasion

Caption: Sinapic acid induces apoptosis and inhibits metastasis in prostate cancer cells.

Conclusion and Future Directions

Cinnamic acid and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. The comparative data presented in this guide highlight the diverse cytotoxic potential of these derivatives against various cancer types. The detailed experimental protocols provide a foundation for standardized evaluation, while the signaling pathway diagrams offer insights into their mechanisms of action.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The development of advanced drug delivery systems, such as nanoformulations, could also enhance the bioavailability and therapeutic efficacy of cinnamic acid derivatives. A deeper understanding of their molecular targets and the interplay between different signaling pathways will be crucial for their successful translation into clinical applications.

References

A Comparative Guide to the Validation of Analytical Methods for 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3,4-Dimethoxycinnamic acid (DMCA) is crucial for pharmacokinetic studies, quality control of herbal medicines, and various research applications. The validation of the analytical method is a mandatory step to ensure the integrity and accuracy of the generated data. This guide provides a comprehensive comparison of analytical methodologies for the quantification of DMCA and related cinnamic acid derivatives, supported by experimental data and detailed protocols in line with ICH guidelines.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection (often with a Diode Array Detector, DAD) is a widely used and robust technique for the analysis of cinnamic acid derivatives. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

The following tables summarize the performance characteristics of a validated HPLC-DAD method for p-methoxycinnamic acid, a closely related compound, which can be considered a reliable benchmark for the validation of a method for this compound. Additionally, data from other validated methods for similar phenolic compounds are presented for comparison.

Table 1: Performance Data for a Validated HPLC-DAD Method for p-methoxycinnamic Acid in Rabbit Plasma

Validation ParameterPerformance Metric
Linearity Range0.08 - 5.00 µg/mL
Correlation Coefficient (r²)0.9999
Accuracy (Recovery)98% - 119.83%[1]
Precision (RSD%)0.88% - 1.27%[1]
Limit of Detection (LOD)2.747 µg/mL
Limit of Quantitation (LOQ)9.158 µg/mL

Table 2: Comparative Performance of Validated HPLC-DAD Methods for Cinnamic Acid Derivatives and Phenolic Compounds

Analyte(s)Linearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (Recovery %)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)Reference
p-coumaric acid, Ferulic acid0.5 - 100> 0.99988.07 - 109.17< 50.097 - 0.4670.097 - 0.496[2]
1,5-dicaffeoylquinic acid, Chicoric acid0.025 - 0.4, 0.00625 - 0.11.0000101.16 - 104.18, 97.55 - 108.49≤ 1.00, ≤ 1.210.00546, 0.000370.01654, 0.00114[3]
4-methoxycinnamyl p-coumarate, trans-4-methoxycinnamaldehyde2.5 - 60.00, 1.00 - 20.00> 0.99999.08 - 102.75, 91.94 - 100.441.03 - 5.800.01042, 0.004160.03126, 0.01248[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of an analytical method. Below are representative protocols for sample preparation and HPLC-DAD analysis, based on validated methods for cinnamic acid derivatives.

Protocol 1: Analysis of p-methoxycinnamic Acid in Rabbit Plasma by HPLC-DAD

This protocol is adapted from a validated method for p-methoxycinnamic acid and can be used as a starting point for the analysis of this compound in biological fluids.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 200 µL of plasma, add 400 µL of methanol.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC-DAD Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector.

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm).

  • Mobile Phase: Methanol and water (30:70, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 286 nm.

Protocol 2: Analysis of Phenolic Acids in Plant Extracts by HPLC-DAD

This protocol provides a general procedure for the extraction and analysis of phenolic acids, including cinnamic acid derivatives, from plant material.

1. Sample Preparation (Plant Material)

  • Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-DAD Conditions

  • HPLC System: A standard HPLC system with a DAD detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often preferred for complex plant extracts. For example:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm and 320 nm, to detect various phenolic compounds.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method's Intended Use dev Method Development and Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis and Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method is Validated report->end

References

A Comparative Guide to the Cross-Reactivity of 3,4-Dimethoxycinnamic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-Dimethoxycinnamic acid's (3,4-DMCA) performance and cross-reactivity in various enzyme assays. The information is compiled from experimental data to support research and development in pharmacology and biochemistry. 3,4-DMCA is a methoxylated derivative of cinnamic acid, a compound widely found in plants and consumed in the human diet.[1] Its chemical structure influences its metabolic stability and biological activity, making the study of its interactions with enzymes crucial.

Enzyme Interaction Profile

This compound and its derivatives have been observed to interact with several key enzyme families. The presence of methoxy groups, in contrast to hydroxyl groups, generally increases the metabolic stability of the compound.[1] These methoxy groups can inhibit first-pass liver enzymes responsible for sulfonation and glucuronidation, allowing the compound to reach the bloodstream in an unchanged form.[1]

Cytochrome P450 (CYP) Enzymes: 3,4-DMCA has been identified as a substrate for the cytochrome P450 enzyme CYP199A4.[2] In experimental setups, CYP199A4 efficiently demethylates 3,4-DMCA, indicating a direct interaction with the enzyme's active site.[2] The turnover of this compound by CYP199A4 resulted in the conversion of approximately half the substrate within the first 4 hours. This interaction is significant for predicting potential drug-food interactions, as CYP enzymes are central to the metabolism of a vast number of xenobiotics.

Lipoxygenase (LOX): Derivatives of this compound have been implicated in the inhibition of soybean lipoxygenase (LOX). LOX enzymes are involved in the synthesis of leukotrienes from arachidonic acid, which are mediators of inflammation. The carbonyl group of cinnamic acid derivatives is thought to form hydrogen bonds within the enzyme's active site. Interestingly, while 3,4-dimethoxy substitution is associated with inhibitory activity, further methoxylation to a 3,4,5-trimethoxy form appears to reduce this effect.

Other Enzyme and Pathway Interactions: The structural backbone of 3,4-DMCA has been used to synthesize hybrid molecules that show inhibitory activity against transcription factors like STAT3. While this demonstrates the potential of the 3,4-DMCA scaffold for enzyme and protein targeting, data on the direct inhibitory action of 3,4-DMCA itself on a wider range of enzymes is still emerging.

Quantitative Data on Enzyme Interactions

The following table summarizes the available quantitative data on the interaction of this compound and its close derivatives with various enzymes. Specific IC50 values for 3,4-DMCA are not widely reported across a broad spectrum of enzymes, reflecting an area for future research.

Compound/DerivativeEnzyme TargetAssay TypeResultReference
This compoundCytochrome P450 (CYP199A4)Substrate Turnover Assay~50% substrate conversion in 4 hours
This compound DerivativesSoybean Lipoxygenase (LOX)Inhibition AssayImplicated in LOX inhibition (specific IC50 not provided)
Cinnamate (related compound)TyrosinaseInhibition AssayIC50 = 0.80 ± 0.02 mM
Ferulic Acid (related compound)Soybean Lipoxygenase (LOX)Inhibition AssayIC50 = 62 µM
Sinapic Acid (related compound)Soybean Lipoxygenase (LOX)Inhibition AssayIC50 = 42 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme-inhibitor interactions. Below are protocols for a general enzyme inhibition assay and a specific assay for cytochrome P450 activity.

1. General In Vitro Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Objective: To quantify the concentration of 3,4-DMCA required to inhibit 50% of the activity of a target enzyme.

  • Materials:

    • Purified target enzyme

    • Specific enzyme substrate

    • This compound (dissolved in DMSO)

    • Assay buffer (optimized for pH and ionic strength for the target enzyme)

    • Positive control inhibitor

    • 96-well microplates

    • Plate reader for signal detection (e.g., spectrophotometer, fluorometer)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of 3,4-DMCA in the assay buffer to create a range of concentrations for testing. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

    • Enzyme Addition: Add the diluted enzyme solution to all wells except for the "no enzyme" control.

    • Pre-incubation: Add the serially diluted 3,4-DMCA or control solutions to the appropriate wells. Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Start the enzymatic reaction by adding the specific substrate to all wells.

    • Signal Detection: After a fixed incubation time, stop the reaction and measure the output signal (e.g., absorbance, fluorescence). The signal is proportional to the enzyme activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of 3,4-DMCA relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

2. Cytochrome P450 (CYP) Inhibition Assay

This assay determines if 3,4-DMCA inhibits the activity of specific CYP isoforms, which is critical for drug development.

  • Objective: To assess the inhibitory potential of 3,4-DMCA against major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6).

  • Materials:

    • Human liver microsomes or recombinant human CYP enzymes

    • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4)

    • NADPH regenerating system (cofactor for CYP activity)

    • This compound

    • Positive control inhibitors (e.g., ketoconazole for CYP3A4)

    • Acetonitrile or methanol (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Assay Setup: In a microplate, combine the enzyme source (microsomes or recombinant enzyme), buffer, and the serially diluted 3,4-DMCA.

    • Pre-incubation: Incubate the mixture at 37°C.

    • Reaction Initiation: Add the CYP-specific probe substrate and the NADPH regenerating system to start the reaction.

    • Reaction Termination: After a set time, stop the reaction by adding a cold organic solvent like acetonitrile. This also precipitates the proteins.

    • Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

    • IC50 Determination: Compare the rate of metabolite formation in the presence of 3,4-DMCA to the vehicle control. Calculate the percent inhibition and determine the IC50 value as described in the general protocol.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Dispense Inhibitor/Control into Microplate Wells A->C B Prepare Inhibitor (Serial Dilution of 3,4-DMCA) B->C D Add Enzyme Solution C->D E Pre-incubate (Allow Enzyme-Inhibitor Binding) D->E F Initiate Reaction (Add Substrate) E->F G Incubate for Fixed Time F->G H Stop Reaction & Detect Signal G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for a typical in vitro enzyme inhibition assay.

G AA Arachidonic Acid (from membrane phospholipids) LOX Lipoxygenase (LOX) AA->LOX HPETEs HPETEs (Hydroperoxyeicosatetraenoic acids) LOX->HPETEs Catalysis Leukotrienes Leukotrienes (e.g., LTB4, LTC4) HPETEs->Leukotrienes Inflammation Inflammatory Response Leukotrienes->Inflammation Inhibitor 3,4-DMCA Derivatives Inhibitor->LOX Inhibition

Caption: The Lipoxygenase (LOX) inflammatory pathway.

References

In Vivo Efficacy of 3,4-Dimethoxycinnamic Acid Derivatives Compared to Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of derivatives of 3,4-Dimethoxycinnamic acid (DMCA) against established drugs in preclinical models of inflammation and hyperlipidemia. The data presented is compiled from published experimental studies to offer an objective overview for researchers and professionals in drug development.

Anti-inflammatory Activity: DMCA Derivatives vs. Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Derivatives of this compound have demonstrated significant anti-inflammatory properties in animal models. A key study evaluated these compounds in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Quantitative Data Comparison

The following table summarizes the anti-inflammatory efficacy of a thiomorpholine derivative of this compound compared to the well-established NSAIDs indomethacin, ibuprofen, and tolfenamic acid.

CompoundDoseRoute of AdministrationPaw Edema Reduction (%)Comparison to DMCA Derivative
DMCA Derivative (Compound 5) 150 µmol/kgIntraperitoneal (i.p.)Up to 72%-
Indomethacin 150 µmol/kgIntraperitoneal (i.p.)~51% (estimated)21% less effective than a related DMCA derivative (Compound 1) and 42% less effective than another (Compound 7)[1]
Ibuprofen 150 µmol/kgIntraperitoneal (i.p.)Not explicitly quantified, but stated to be less effective than the DMCA derivatives[1]Less effective
Tolfenamic Acid 150 µmol/kgIntraperitoneal (i.p.)Not explicitly quantified, but stated to be less effective than the DMCA derivatives[1]Less effective

Note: The study cited tested several derivatives of cinnamic acid. The most potent anti-inflammatory effects were observed with thiomorpholine derivatives. The comparison with indomethacin was made against two different derivatives, highlighting the potential of this chemical class.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.[2][3]

  • Drug Administration: The test compound (DMCA derivative) or the reference drug (e.g., indomethacin) is administered, usually intraperitoneally, 30 to 60 minutes before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group that received only the vehicle.

Signaling Pathway in Acute Inflammation

The diagram below illustrates the general inflammatory cascade initiated by carrageenan and the points of intervention for anti-inflammatory drugs.

G cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention Carrageenan Carrageenan Injection Cell_Damage Tissue Injury & Cellular Damage Carrageenan->Cell_Damage Mediators Release of Inflammatory Mediators (Histamine, Serotonin, Kinins) Cell_Damage->Mediators COX2 COX-2 Upregulation Mediators->COX2 PGs Prostaglandin Synthesis COX2->PGs Edema Edema, Hyperalgesia, Erythema PGs->Edema NSAIDs NSAIDs (e.g., Indomethacin) DMCA Derivatives NSAIDs->COX2 Inhibition

Figure 1: Simplified pathway of carrageenan-induced inflammation and NSAID action.

Hypolipidemic Activity: DMCA Derivatives vs. Statins

Derivatives of this compound have also shown promise in modulating lipid levels in preclinical models of hyperlipidemia.

Quantitative Data Comparison

The following table presents the hypolipidemic efficacy of the most active DMCA derivatives compared to simvastatin in the Triton WR-1339-induced hyperlipidemia model in rats.

CompoundDoseRoute of AdministrationTriglyceride Reduction (%)Total Cholesterol Reduction (%)Comparison to Simvastatin
Most Active DMCA Derivatives 150 µmol/kgIntraperitoneal (i.p.)72.5%76%Slightly better than simvastatin
Simvastatin 150 µmol/kgIntraperitoneal (i.p.)Not explicitly quantified, but stated to have a negligible triglyceride-lowering effect in this modelNot explicitly quantified, but stated to be slightly less effective than the DMCA derivatives-
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia

This model is a common method for inducing acute hyperlipidemia to screen for potential hypolipidemic agents.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (tyloxapol) at a dose of 100-300 mg/kg is administered to fasted rats. Triton WR-1339 inhibits lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the blood.

  • Drug Administration: The test compound (DMCA derivative) or the reference drug (e.g., simvastatin) is administered, often shortly after the Triton injection.

  • Blood Sampling: Blood samples are collected at specific time points after Triton administration (e.g., 18-24 hours) to measure lipid profiles.

  • Biochemical Analysis: Plasma levels of total cholesterol and triglycerides are determined using standard enzymatic kits.

Experimental Workflow for Hyperlipidemia Screening

The following diagram outlines the workflow for evaluating hypolipidemic agents in the Triton-induced model.

G Fasting Overnight Fasting of Rats Triton Triton WR-1339 Injection (i.p.) Fasting->Triton Grouping Divide into Control, Hyperlipidemic, and Treatment Groups Triton->Grouping Drug_Admin Administer Vehicle, DMCA Derivative, or Simvastatin Grouping->Drug_Admin Blood_Collection Blood Collection (18-24 hours post-Triton) Drug_Admin->Blood_Collection Analysis Biochemical Analysis of Total Cholesterol and Triglycerides Blood_Collection->Analysis Comparison Compare Lipid Levels between Groups Analysis->Comparison

Figure 2: Experimental workflow for Triton WR-1339-induced hyperlipidemia model.

Neuroprotective Effects: A Need for Direct Comparative In Vivo Studies

While this compound has been noted for its neuroprotective properties in in vitro studies, there is a lack of published in vivo studies directly comparing its efficacy against standard drugs for neurodegenerative diseases, such as donepezil or memantine. One review mentioned that a related compound, p-methoxycinnamic acid, showed superior effects to velnakrine in a scopolamine-induced amnesia model. However, direct evidence for DMCA is still needed.

Relevant Experimental Model: Scopolamine-Induced Amnesia

This model is frequently used to screen for drugs with potential therapeutic benefits for cognitive deficits, such as those seen in Alzheimer's disease.

  • Animal Model: Mice or rats are commonly used.

  • Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered (e.g., 0.4-1 mg/kg, i.p.) to induce a temporary cognitive deficit.

  • Drug Administration: The test compound is given before the scopolamine injection. A positive control, such as donepezil (an acetylcholinesterase inhibitor), is often used for comparison.

  • Behavioral Testing: Cognitive function is assessed using various behavioral mazes, such as the Morris water maze or the passive avoidance test, to evaluate learning and memory.

Conceptual Signaling Pathway for Neuroprotection

The diagram below depicts a conceptual pathway of cholinergic neurotransmission and the mechanism of action of acetylcholinesterase inhibitors, a common class of drugs for Alzheimer's disease. The potential neuroprotective mechanisms of DMCA would require further investigation.

G cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention Presynaptic Presynaptic Neuron ACh_Release Acetylcholine (ACh) Release Presynaptic->ACh_Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction (Learning & Memory) Postsynaptic->Signal ACh_Binding ACh Binds to Muscarinic Receptors ACh_Release->ACh_Binding AChE Acetylcholinesterase (AChE) Degrades ACh ACh_Release->AChE Degradation ACh_Binding->Postsynaptic Donepezil Donepezil (Aricept) Donepezil->AChE Inhibition Scopolamine Scopolamine Scopolamine->ACh_Binding Antagonism

References

A Comparative Analysis of the Antimicrobial Spectrum of 3,4-Dimethoxycinnamic Acid and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of 3,4-Dimethoxycinnamic acid against other well-known phenolic compounds, including caffeic acid, ferulic acid, and p-coumaric acid. The information is compiled from various experimental studies to offer an objective overview of their efficacy against a range of microorganisms.

Executive Summary

Phenolic compounds are a broad class of plant secondary metabolites known for their diverse biological activities, including antimicrobial effects. This guide focuses on the antimicrobial spectrum of this compound in comparison to other structurally related phenolic acids. While extensive data is available for many phenolic compounds, specific quantitative antimicrobial data for this compound against common pathogens is limited in the current literature. This guide presents the available data for related compounds to provide a comparative context and highlights the need for further research into the antimicrobial potential of this compound.

Comparative Antimicrobial Activity

The antimicrobial efficacy of phenolic compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for several phenolic acids against common bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Acids against Gram-Positive Bacteria

CompoundStaphylococcus aureus (µg/mL)
This compound Data not available
Caffeic acid 256 - 1024[1][2]
Ferulic acid >1024[3]
p-Coumaric acid 1000[4]
Cinnamic acid 125[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Phenolic Acids against Gram-Negative Bacteria

CompoundEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
This compound Data not availableData not available
Caffeic acid >1200625
Ferulic acid Data not availableData not available
p-Coumaric acid 801000
Cinnamic acid 125125

Table 3: Minimum Inhibitory Concentration (MIC) of Phenolic Acids against Fungi

CompoundCandida albicans (µg/mL)
This compound Data not available
Caffeic acid >1200
Ferulic acid Data not available
p-Coumaric acid Data not available

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound or other phenolic acids) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A twofold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound across the wells.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1-2 x 10⁸ CFU/mL for bacteria). The inoculum is then further diluted to achieve the final desired concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (containing medium and inoculum without the test compound) and a negative control well (containing medium only) are included on each plate.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Reading the Results: After incubation, the plates are examined visually for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Mechanisms of Action and Signaling Pathways

Phenolic compounds exert their antimicrobial effects through various mechanisms, often targeting multiple cellular processes. A key mechanism that has been identified for several hydroxycinnamic acids is the inhibition of bacterial communication systems, particularly quorum sensing.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior in a population density-dependent manner. This system regulates various virulence factors, including biofilm formation and toxin production. Several phenolic compounds have been shown to interfere with QS signaling pathways, thereby reducing the pathogenicity of bacteria without directly killing them. This "anti-virulence" approach is a promising strategy to combat bacterial infections while potentially minimizing the development of resistance.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_effect Effect Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule Produces Receptor_Protein Receptor Protein (e.g., LuxR) Signal_Molecule->Receptor_Protein Binds to Virulence_Genes Virulence Gene Expression Receptor_Protein->Virulence_Genes Activates Reduced_Virulence Reduced Virulence (e.g., Biofilm Formation, Toxin Production) Phenolic_Compound Phenolic Compound (e.g., Hydroxycinnamic Acid) Phenolic_Compound->Signal_Synthase Inhibits Phenolic_Compound->Receptor_Protein Inhibits Binding

Caption: Inhibition of Bacterial Quorum Sensing by Phenolic Compounds.

Conclusion

This comparative guide highlights the antimicrobial potential of several phenolic acids. While caffeic acid, ferulic acid, p-coumaric acid, and cinnamic acid have demonstrated varying degrees of antimicrobial activity against a range of pathogens, there is a notable lack of publicly available data on the antimicrobial spectrum of this compound. The primary mechanism of action for some hydroxycinnamic acids involves the disruption of bacterial quorum sensing, presenting a promising avenue for the development of novel anti-virulence therapies. Further research is imperative to fully elucidate the antimicrobial efficacy and mechanisms of action of this compound to determine its potential as a therapeutic agent.

References

A Head-to-Head Comparison of Synthetic Routes to 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4-Dimethoxycinnamic acid, a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules, can be prepared through several established methods. This guide provides an objective, data-driven comparison of four prominent synthetic routes: the Knoevenagel-Doebner condensation, the Perkin reaction, the Claisen-Schmidt condensation, and the Heck reaction. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method based on factors such as yield, reaction time, and reaction conditions.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound is often dictated by the desired scale, available resources, and tolerance for specific reagents and conditions. The following table summarizes the key quantitative data for each of the four methods discussed, providing a clear overview for at-a-glance comparison.

MethodStarting MaterialsCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)
Knoevenagel-Doebner Condensation Veratraldehyde, Malonic acidDABCODMF1.25 hours100-11096
Microwave-Assisted Knoevenagel Veratraldehyde, Malonic acidPolyphosphate ester (PPE)Solvent-freeNot SpecifiedNot Specified92[1]
Perkin Reaction (Microwave) Aromatic Aldehyde, Acetic anhydrideSodium acetateNot Specified5 minutesNot Specified>73 (for 4-methoxy)[2]
Perkin Reaction (Conventional) Benzaldehyde, Acetic anhydrideSodium acetateNot Specified24 hoursNot Specified70-75[3]
Claisen-Schmidt Condensation (Two-step) Veratraldehyde, Ethyl acetateSodium ethoxideEthanol2-5 hours (step 1)50-75 (step 1)~82 (overall)
Heck Reaction (Two-step, representative) 4-Bromoanisole, n-Butyl acrylatePd-1DMFNot Specified10098 (ester)

Experimental Protocols

Detailed methodologies for each of the four synthetic routes are provided below. These protocols are based on published experimental procedures and offer a practical guide for laboratory implementation.

Knoevenagel-Doebner Condensation

This method offers a high-yielding and relatively rapid synthesis of this compound.

Materials:

  • Veratraldehyde

  • Malonic acid

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ice water

  • Anhydrous sodium sulfate

  • Chloroform

  • Hexane

Procedure:

  • In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in DMF.

  • Add DABCO (0.2 eq.) to the solution.

  • Stir the reaction mixture at 100-110°C for 60-90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, slowly pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a chloroform/hexane solvent mixture to obtain this compound.[4] A yield of 96% can be expected.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids. A microwave-assisted variation significantly reduces the reaction time.

Materials:

  • Veratraldehyde (or other aromatic aldehyde)

  • Acetic anhydride

  • Sodium acetate (freshly fused and finely powdered)

  • Water

  • Saturated aqueous solution of sodium carbonate

  • Concentrated Hydrochloric acid

Procedure (Microwave-Assisted):

  • In a suitable vessel, mix the aromatic aldehyde (0.05 mol), acetic anhydride (7.5 g, 0.073 mol), and freshly fused, finely powdered sodium acetate (2.5 g, 0.03 mol).

  • Irradiate the mixture with microwaves at a power of 320 W for 5 minutes.

  • While still hot, pour the mixture into approximately 25 mL of water in a round-bottomed flask equipped for steam distillation.

  • Add a saturated aqueous solution of sodium carbonate with vigorous shaking until the mixture is alkaline.

  • Steam distill the mixture to remove any unreacted aldehyde.

  • Cool the residual solution and filter to remove any resinous by-products.

  • Acidify the filtrate by slowly adding concentrated HCl with vigorous stirring.

  • Cool the mixture, and collect the crude cinnamic acid derivative by filtration, wash with cold water, and drain well. For 4-methoxycinnamic acid, a yield of 73% has been reported.

Claisen-Schmidt Condensation (Two-Step Synthesis)

This route involves the initial formation of an ester, which is then hydrolyzed to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 3,4-Dimethoxycinnamate

Materials:

  • Veratraldehyde

  • Ethyl acetate

  • 20% Sodium ethoxide in ethanol solution

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve veratraldehyde in ethyl acetate with stirring.

  • At a temperature of 15-35°C, add a 20% solution of sodium ethoxide in ethanol dropwise.

  • Slowly heat the reaction mixture to 50-75°C and maintain for 2-5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the solution to 10-30°C and neutralize with concentrated hydrochloric acid.

  • Perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain ethyl 3,4-dimethoxycinnamate. A molar yield of 91.1% with a liquid phase purity of 98.5% has been reported.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 3,4-dimethoxycinnamate

  • 20% Sodium hydroxide aqueous solution

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a reaction flask, add a 20% aqueous solution of sodium hydroxide to ethyl 3,4-dimethoxycinnamate.

  • Heat the mixture to 60°C and stir for 2 hours to effect hydrolysis.

  • Cool the reaction mixture to 20-25°C and neutralize with concentrated hydrochloric acid.

  • Extract the solution twice with ethyl acetate.

  • Combine the organic layers, dry, filter, and concentrate to yield this compound.

Heck Reaction (Representative Two-Step Synthesis)

Step 1: Synthesis of an Alkyl 3,4-Dimethoxycinnamate

Materials:

  • 4-Iodo-1,2-dimethoxybenzene or 4-Bromo-1,2-dimethoxybenzene

  • An acrylate ester (e.g., ethyl acrylate, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd-1 pre-catalyst)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP)

General Procedure (based on similar reactions):

  • In a reaction vessel under an inert atmosphere, combine the halo-dimethoxybenzene (1.0 eq.), the palladium catalyst (e.g., 1.4 mol% Pd-1), and the base (e.g., 2.0 eq. K₂CO₃).

  • Add the solvent (e.g., DMF) followed by the acrylate ester (1.0 eq.).

  • Heat the reaction mixture to 100°C and stir. Monitor the reaction by a suitable method (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the resulting alkyl 3,4-dimethoxycinnamate by column chromatography.

Step 2: Hydrolysis to this compound

The hydrolysis of the resulting ester can be carried out using a similar procedure to that described in the Claisen-Schmidt condensation method (Step 2).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Knoevenagel_Doebner_Condensation cluster_reagents Reagents & Conditions Veratraldehyde Veratraldehyde Intermediate Condensation Adduct Veratraldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate DMCA This compound Intermediate->DMCA Decarboxylation Reagents DABCO, DMF 100-110°C, 1.25h

Caption: Knoevenagel-Doebner Condensation Workflow.

Perkin_Reaction cluster_reagents Reagents & Conditions Veratraldehyde Veratraldehyde Intermediate Aldol-type Adduct Veratraldehyde->Intermediate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Unsaturated_Anhydride Unsaturated Anhydride Intermediate->Unsaturated_Anhydride Dehydration DMCA This compound Unsaturated_Anhydride->DMCA Hydrolysis Reagents Sodium Acetate Microwave (5 min) or Conventional Heat (24h)

Caption: Perkin Reaction Pathway.

Claisen_Schmidt_Condensation cluster_reagents Reagents & Conditions Veratraldehyde Veratraldehyde Ethyl_Ester Ethyl 3,4-Dimethoxycinnamate Veratraldehyde->Ethyl_Ester Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Ethyl_Ester DMCA This compound Ethyl_Ester->DMCA Hydrolysis Reagents Step 1: Sodium Ethoxide, Ethanol 50-75°C, 2-5h Step 2: NaOH(aq), 60°C, 2h

Caption: Claisen-Schmidt Condensation (Two-Step).

Heck_Reaction cluster_reagents Reagents & Conditions Aryl_Halide 4-Halo-1,2-dimethoxybenzene Coupling_Product Alkyl 3,4-Dimethoxycinnamate Aryl_Halide->Coupling_Product Acrylate_Ester Acrylate Ester Acrylate_Ester->Coupling_Product DMCA This compound Coupling_Product->DMCA Hydrolysis Reagents Step 1: Palladium Catalyst, Base, Solvent Step 2: Acid/Base Hydrolysis

Caption: Heck Reaction (Two-Step).

Conclusion

The synthesis of this compound can be achieved through various effective methods, each with its own set of advantages and disadvantages. The Knoevenagel-Doebner condensation stands out for its high yield and relatively mild conditions. The Perkin reaction, especially when microwave-assisted, offers a significant reduction in reaction time. The Claisen-Schmidt condensation provides a viable two-step alternative with good overall yield. The Heck reaction, while a powerful tool in organic synthesis, may require more specialized catalysts and conditions for this specific transformation. The selection of the optimal method will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and desired purity. This guide provides the necessary data and protocols to make an informed decision.

References

3,4-Dimethoxycinnamic Acid: A Reliable Negative Control for STAT3 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and cell signaling, the identification of specific and potent inhibitors is paramount. Equally important is the use of appropriate negative controls to ensure assay validity and rule out off-target effects. This guide provides a comparative analysis of 3,4-Dimethoxycinnamic acid (3,4-DMCA) as a negative control in assays targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, with a direct comparison to the known STAT3 inhibitor, caffeic acid.

This compound, a derivative of cinnamic acid, serves as an ideal negative control due to its structural similarity to active phenolic compounds like caffeic acid, yet it lacks the critical functional groups necessary for STAT3 inhibition. The methylation of the hydroxyl groups at the 3 and 4 positions of the phenyl ring in 3,4-DMCA prevents the key interactions required for binding to the STAT3 SH2 domain, rendering it inactive in STAT3-dependent assays.

Comparative Analysis of STAT3 Inhibition

Experimental data from biochemical assays highlights the differential activity between 3,4-DMCA and caffeic acid. In a study by Gabriele et al. (2017), a series of cinnamic acid derivatives were evaluated for their ability to inhibit the STAT3-SH2 domain interaction using an AlphaScreen-based assay. While newly synthesized sulfurated derivatives of caffeic and ferulic acids showed significant inhibitory activity, the parent compounds, including this compound, were found to be devoid of this ability at the tested concentrations[1][2][3]. In contrast, caffeic acid has been reported to inhibit STAT3 with IC50 values in the micromolar range in some settings[1].

CompoundTargetAssay TypeIC50 (µM)Reference
This compound STAT3-SH2 DomainAlphaScreenInactive (>200 µM)Gabriele et al., 2017[1]
Caffeic Acid STAT3Various~70-100 µMGabriele et al., 2017

The STAT3 Signaling Pathway and Point of Inhibition

The STAT3 signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in various cancers. The pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins, which subsequently dimerize via their SH2 domains, translocate to the nucleus, and activate the transcription of target genes.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene Cytokine Cytokine/Growth Factor Cytokine->Receptor Inhibitor Caffeic Acid (STAT3 Inhibitor) Inhibitor->STAT3_dimer Inhibits Dimerization NegativeControl This compound (Negative Control) NegativeControl->STAT3_dimer No Effect

Figure 1: The STAT3 signaling pathway and the inhibitory action of caffeic acid.

Experimental Protocols

STAT3-SH2 Domain Interaction Assay (AlphaScreen)

This assay is designed to measure the inhibition of the interaction between the STAT3 SH2 domain and a phosphorylated peptide ligand.

Materials:

  • Recombinant GST-tagged STAT3-SH2 domain

  • Biotinylated phosphotyrosine peptide ligand (e.g., Biotin-pY-LKTK)

  • Streptavidin-coated Donor Beads

  • Anti-GST Acceptor Beads

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds (this compound and Caffeic acid) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare a solution of GST-STAT3-SH2 and the biotinylated phosphopeptide in assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control.

  • Add the protein-peptide mixture to the wells.

  • Incubate for 60 minutes at room temperature.

  • Add a suspension of anti-GST Acceptor beads and incubate in the dark for 60 minutes.

  • Add a suspension of Streptavidin-coated Donor beads and incubate in the dark for 120 minutes.

  • Read the plate using an AlphaScreen-compatible plate reader.

AlphaScreen_Workflow

Figure 2: Workflow for the STAT3 AlphaScreen assay.

Conclusion

The use of this compound as a negative control in STAT3 inhibition assays is strongly supported by experimental evidence. Its structural similarity to active compounds, coupled with its demonstrated lack of activity, makes it an invaluable tool for validating the specificity of potential STAT3 inhibitors. By including 3,4-DMCA in screening protocols, researchers can confidently identify true positive hits and advance the development of targeted cancer therapies.

References

Cytotoxicity comparison of 3,4-Dimethoxycinnamic acid and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

Eine vergleichende Analyse der Zytotoxizität von 3,4-Dimethoxyzimtsäure und ihren Vorläufern

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Vergleichsanleitung bietet eine objektive Analyse der zytotoxischen Wirkungen von 3,4-Dimethoxyzimtsäure und ihren biochemischen Vorläufern, Kaffeesäure und Ferulasäure. Die hier präsentierten Daten fassen die quantitative Leistung dieser Verbindungen in verschiedenen Krebszelllinien zusammen und werden durch detaillierte experimentelle Protokolle und Visualisierungen von Signalwegen untermauert.

Zusammenfassung der quantitativen Daten

Die zytotoxische Aktivität von 3,4-Dimethoxyzimtsäure, Kaffeesäure und Ferulasäure wurde anhand ihrer halbmaximalen Hemmkonzentration (IC50) in verschiedenen menschlichen Krebszelllinien bewertet. Die IC50-Werte, die aus der wissenschaftlichen Literatur gesammelt wurden, sind in der folgenden Tabelle zusammengefasst. Ein niedrigerer IC50-Wert weist auf eine höhere zytotoxische Potenz hin.

VerbindungZelllinieIC50 (µM)Expositionszeit (h)
3,4-Dimethoxyzimtsäure A549 (Lungenkarzinom)> 48072
L-02 (normale Leberzelle)Zeigt anti-apoptotische Effekte-
Kaffeesäure MCF-7 (Brustkrebs)159 µg/mL (~882)-
HCT116 (Darmkrebs)6.47 mg/L (~36)72
A549 (Lungenkarzinom)25-
Ferulasäure 143B (Osteosarkom)59.8848
MG63 (Osteosarkom)66.4748
MCF-7 (Brustkrebs)75.4 µg/mL (~388)48
HepG2 (Leberkrebs)81.38 µg/mL (~419)48
HCT-15 (Darmkrebs)154 µg/mL (~793)-
LNCaP (Prostatakrebs)500-
PC-3 (Prostatakrebs)300-

Hinweis: Die verfügbaren Daten zur direkten Zytotoxizität von 3,4-Dimethoxyzimtsäure auf Krebszelllinien sind begrenzt. Einige Studien deuten darauf hin, dass ihre Konjugate eine höhere antiproliferative Aktivität aufweisen als die freie Säure.[1] In normalen menschlichen Leberzellen (L-02) wurden sogar anti-apoptotische, also zellschützende, Effekte beobachtet.[2][3]

Experimentelle Protokolle

Die zur Bestimmung der Zytotoxizität am häufigsten verwendete Methode ist der MTT-Assay.[4] Dieses kolorimetrische Verfahren misst die metabolische Aktivität von Zellen, die ein Indikator für deren Lebensfähigkeit ist.

MTT-Assay-Protokoll (Allgemeines Beispiel)

  • Zellaussaat: Zellen werden in einer 96-Well-Platte in einer Dichte von 5x10³ bis 1x10⁴ Zellen pro Well ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.

  • Behandlung mit der Verbindung: Das Kulturmedium wird entfernt und durch frisches Medium ersetzt, das unterschiedliche Konzentrationen der zu testenden Verbindung (3,4-Dimethoxyzimtsäure, Kaffeesäure oder Ferulasäure) enthält. Eine Kontrollgruppe wird nur mit dem Lösungsmittel (z. B. DMSO) behandelt. Die Platten werden für eine definierte Zeit (z. B. 24, 48 oder 72 Stunden) inkubiert.

  • MTT-Inkubation: Nach der Behandlungszeit werden 10-20 µL einer MTT-Lösung (5 mg/mL in PBS) zu jedem Well gegeben und die Platte für weitere 2-4 Stunden bei 37 °C inkubiert. Lebende Zellen mit aktiven Mitochondrien-Dehydrogenasen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Solubilisierung: Das Medium mit MTT wird vorsichtig entfernt und 100-150 µL eines Solubilisierungsmittels (z. B. DMSO oder eine SDS-HCl-Lösung) werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.

  • Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen. Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet, und daraus werden die IC50-Werte ermittelt.

Mechanismen und Signalwege

Kaffeesäure und Ferulasäure induzieren Zytotoxizität in Krebszellen über verschiedene Signalwege, die hauptsächlich zur Apoptose (programmierter Zelltod) und zum Zellzyklusstillstand führen.

Durch Kaffeesäure und Ferulasäure induzierte Apoptose-Signalwege

Kaffeesäure und Ferulasäure können sowohl den intrinsischen (mitochondrialen) als auch den extrinsischen (Todesrezeptor-) Apoptoseweg aktivieren. Dies führt zur Aktivierung von Caspasen, einer Familie von Proteasen, die für den Abbau zellulärer Komponenten während der Apoptose verantwortlich sind.

apoptosis_pathway cluster_extrinsic Extrinsischer Weg cluster_intrinsic Intrinsischer Weg Todesrezeptoren Todesrezeptoren Caspase-8 Caspase-8 Todesrezeptoren->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrium Mitochondrium Cytochrom c Cytochrom c Mitochondrium->Cytochrom c Bax Bax Bax->Mitochondrium Bcl-2 Bcl-2 Bcl-2->Mitochondrium Caspase-9 Caspase-9 Cytochrom c->Caspase-9 Caspase-9->Caspase-3 Kaffeesäure / Ferulasäure Kaffeesäure / Ferulasäure Kaffeesäure / Ferulasäure->Bax Kaffeesäure / Ferulasäure->Bcl-2 Apoptose Apoptose Caspase-3->Apoptose

Abbildung 1: Vereinfachte Darstellung der durch Kaffeesäure und Ferulasäure induzierten Apoptose-Signalwege.

PI3K/Akt-Signalweg

Ferulasäure hemmt nachweislich den PI3K/Akt-Signalweg, der für das Überleben und die Proliferation von Zellen entscheidend ist.[5] Die Blockade dieses Weges führt zu einer verminderten Zellproliferation und zur Induktion von Apoptose.

pi3k_akt_pathway PI3K PI3K Akt Akt PI3K->Akt Zellüberleben & Proliferation Zellüberleben & Proliferation Akt->Zellüberleben & Proliferation Apoptose Apoptose Akt->Apoptose Ferulasäure Ferulasäure Ferulasäure->PI3K cytotoxicity_workflow Zellaussaat (96-Well) Zellaussaat (96-Well) Behandlung mit Verbindung Behandlung mit Verbindung Zellaussaat (96-Well)->Behandlung mit Verbindung Inkubation (24-72h) Inkubation (24-72h) Behandlung mit Verbindung->Inkubation (24-72h) MTT-Assay MTT-Assay Inkubation (24-72h)->MTT-Assay Datenanalyse (IC50) Datenanalyse (IC50) MTT-Assay->Datenanalyse (IC50)

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed comparison of methoxy-substituted cinnamic acids, focusing on their structure-activity relationships (SAR) in various biological contexts. This document summarizes quantitative data from experimental studies, outlines the methodologies used, and visualizes key concepts to facilitate understanding and further research in drug discovery and development.

Comparative Biological Activities

The biological efficacy of cinnamic acid derivatives is significantly influenced by the substitution pattern on the aromatic ring. Methoxy (-OCH3) groups, in particular, play a crucial role in modulating the antioxidant, antimicrobial, and anticancer properties of these compounds. The number and position of these groups can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Antioxidant Activity

The antioxidant capacity of methoxy-substituted cinnamic acids is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group, which is often present alongside the methoxy groups. The methoxy groups themselves contribute to the stability of the resulting phenoxyl radical through resonance.

Generally, an increase in the number of methoxy groups on the aromatic ring leads to a higher antioxidant activity.[1] The position of the methoxy group is also critical; for instance, a methoxy group at the para position relative to the unsaturated side chain is noted to contribute significantly to the therapeutic potential.[2]

Table 1: Comparative Antioxidant Activity of Methoxy-Substituted Cinnamic Acid Derivatives

CompoundSubstitution PatternAntioxidant AssayIC50 (µM)Reference
p-Coumaric acid4-hydroxyDPPH>100[3]
Ferulic acid4-hydroxy-3-methoxyDPPH512-1024 µg/mL[3]
Sinapic acid4-hydroxy-3,5-dimethoxyDPPH-[4]
3,4-Dimethoxycinnamic acid3,4-dimethoxy--
2,6-Dimethoxy derivatives2,6-dimethoxyLipid Peroxidation-
3,4,5-Trimethoxycinnamic acid (TMCA)3,4,5-trimethoxy--
Trolox (Reference)-DPPH25

Note: Some values were reported in µg/mL and may not be directly comparable to µM values without molecular weight conversion. Dashes indicate data not specified in the provided search results.

Antimicrobial Activity

Methoxy-substituted cinnamic acids have demonstrated notable activity against a range of microbial pathogens. The mechanism often involves the disruption of the microbial cell membrane. The lipophilicity conferred by the methoxy groups can enhance the penetration of the compound through the cell membrane.

Table 2: Comparative Antimicrobial Activity of Methoxy-Substituted Cinnamic Acid Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
p-Coumaric acidColistin-Resistant A. baumanniiMicrodilution128-256
Ferulic acidColistin-Resistant A. baumanniiMicrodilution512-1024
p-Methoxycinnamic acid (p-MCA)Colistin-Resistant A. baumanniiMicrodilution128-512
p-Methoxycinnamic acid (p-MCA)Gram-positive & Gram-negative bacteria-50.4-449 µM
Cinnamic acid (Reference)Gram-positive & Gram-negative bacteria-270 µM - 6.75 mM
Anticancer Activity

The anticancer effects of methoxy-substituted cinnamic acids are often linked to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, p-methoxycinnamic acid has been shown to exert anti-inflammatory and anticancer effects in colon carcinogenesis models.

Table 3: Comparative Anticancer Activity of Methoxy-Substituted Cinnamic Acid Derivatives

CompoundCell LineAssayIC50 (µM)Reference
p-Methoxycinnamic acid (p-MCA)HT 29 (colon tumor)Proliferation50
p-Methoxycinnamoyl hydrazide derivative (4d)T47D (breast cancer)MTT0.2 x 10^6 nM
3,4,5-Trimethoxycinnamic acid (TMCA) ester (S1)MDA-MB231 (breast cancer)-46.7
3,4,5-Trimethoxycinnamic acid (TMCA) ester (S5)A549 (lung cancer)-0.50
3,4,5-Trimethoxycinnamic acid (TMCA) ester (S5)MDA-MB-435s (melanoma)-5.33
3,4,5-Trimethoxycinnamic acid (TMCA) ester (S5)SGC-7901 (gastric cancer)-11.82
3,4,5-Trimethoxycinnamic acid (TMCA) ester (S5)PC-3 (prostate cancer)-17.22
3,4,5-Trimethoxycinnamic acid (TMCA) amide (S20)U-937 (lymphoma)Apoptosis1.8
3,4,5-Trimethoxycinnamic acid (TMCA) amide (S20)HeLa (cervical cancer)Apoptosis2.1

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of compounds.

  • Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared. The test compounds are dissolved to create a series of concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution. The reaction is typically carried out in a 96-well microplate.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 515-517 nm) using a UV-vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and proliferation and is commonly employed to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Visualizing Mechanisms and Relationships

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates the general principles of how different substitutions on the cinnamic acid scaffold influence its biological activity.

SAR_Cinnamic_Acids cluster_scaffold Cinnamic Acid Scaffold cluster_activity Biological Activity cluster_substituents Substituent Effects scaffold R1 R2 R3 Phenyl Ring Carboxylic Acid Antimicrobial Antimicrobial scaffold:COOH->Antimicrobial Ester/Amide formation can modulate activity Antioxidant Antioxidant Anticancer Anticancer Methoxy Methoxy (-OCH3) group(s) Methoxy->Antioxidant Enhances activity (e.g., 3,4,5-trimethoxy) Methoxy->Anticancer Influences pathway modulation Lipophilicity Increased Lipophilicity Methoxy->Lipophilicity Hydroxyl Hydroxyl (-OH) group(s) Hydroxyl->Antioxidant Crucial for H-donation Lipophilicity->Antimicrobial Improves membrane penetration

Caption: General SAR of substituted cinnamic acids.

Experimental Workflow for In Vitro Anticancer Screening

This diagram outlines a typical workflow for screening compounds for their anticancer activity.

Anticancer_Workflow start Start: Synthesized Methoxy-Cinnamic Acid Derivatives cell_culture 1. Cell Culture (e.g., HCT-116, T47D) start->cell_culture treatment 2. Treatment with various concentrations of compounds cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 4. Determine IC50 values viability_assay->ic50 mechanism_study 5. Mechanistic Studies (for potent compounds) ic50->mechanism_study apoptosis Apoptosis Assays (e.g., Annexin V) mechanism_study->apoptosis western_blot Western Blot (Protein expression) mechanism_study->western_blot end End: Identify Lead Compound(s) apoptosis->end western_blot->end

Caption: Workflow for anticancer activity screening.

Signaling Pathway Modulation by p-Methoxycinnamic Acid

The anticancer and anti-inflammatory effects of p-methoxycinnamic acid (p-MCA) are mediated through its interaction with key cellular signaling pathways, as depicted below.

pMCA_Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle & Angiogenesis pMCA p-Methoxycinnamic Acid (p-MCA) NFkB NF-κB pMCA->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pMCA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) pMCA->Bax Upregulates Casp9 Caspase-9 pMCA->Casp9 Activates Casp3 Caspase-3 pMCA->Casp3 Activates CyclinD1 Cyclin D1 pMCA->CyclinD1 Downregulates VEGF VEGF pMCA->VEGF Downregulates COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Bax->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation CyclinD1->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: p-MCA's modulation of cancer signaling pathways.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxycinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed procedural information for the proper disposal of 3,4-Dimethoxycinnamic acid, a compound commonly used in pharmaceutical research and organic synthesis. Adherence to these protocols is essential for laboratory safety and environmental protection.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionWear protective gloves.
Skin and BodyWear protective clothing to prevent skin contact.[5]
RespiratoryIf dust is generated or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.

Handle the compound in a well-ventilated area, and always wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant. Always follow local and national regulations for chemical waste disposal.

1. Small Spills and Residues:

  • In the event of a small spill, carefully sweep up the solid material.

  • Avoid generating dust during cleanup.

  • Place the collected material into a suitable, labeled container for chemical waste.

  • Thoroughly clean the contaminated surface.

2. Unused or Waste Product:

  • Do not dispose of this compound down the drain.

  • Collect the waste material in its original container or a clearly labeled, compatible waste container.

  • Ensure the container is tightly sealed and stored in a designated chemical waste storage area.

  • Arrange for collection by a licensed chemical waste disposal company.

3. Contaminated Materials:

  • Any materials, such as paper towels or PPE, that come into direct contact with this compound should also be disposed of as chemical waste.

  • Place these materials in a sealed bag and then into the designated solid chemical waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling this compound B Is there waste to dispose of? A->B C Continue with experiment B->C No D Identify type of waste B->D Yes E Small Spill / Residue D->E Spill F Unused Product / Bulk Waste D->F Bulk G Contaminated Materials (e.g., PPE) D->G Contaminated Items H Sweep up, avoid dust E->H I Place in labeled, sealed container for chemical waste F->I G->I H->I K Store in designated chemical waste area I->K J Clean contaminated surface J->K L Arrange for pickup by licensed waste disposal company K->L M End of Process L->M

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals, researchers, and scientists engaged in drug development who handle 3,4-Dimethoxycinnamic acid. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields conforming to EN 166 or ANSI Z87.1 standards. A face shield should be worn if there is a splash hazard.To protect eyes from dust particles and accidental splashes of solutions containing the acid, which can cause serious eye irritation.[2]
Hand Protection Nitrile rubber gloves with a minimum thickness of >0.11 mm.Provides a breakthrough time of >480 minutes, offering excellent protection against skin contact and irritation.[2]
Respiratory Protection For small-scale laboratory use with adequate ventilation, no respirator is typically required. For large-scale operations or in case of dust formation, a NIOSH-approved N95 or P100 particulate respirator or an organic vapor/acid gas respirator is recommended.To prevent inhalation of dust particles, which can lead to respiratory tract irritation.[3]
Body Protection A standard laboratory coat. For larger quantities, chemical-resistant overalls are recommended.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Preparation :

    • Ensure that a calibrated weighing balance is located within a chemical fume hood or in a well-ventilated area.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary glassware and equipment and check for any defects.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations of the solid acid within a chemical fume hood to minimize dust inhalation.

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • If dissolving the acid, add the solid slowly to the solvent while stirring to prevent splashing.

  • Reaction/Procedure :

    • Conduct all reactions involving this compound in a chemical fume hood.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Keep all containers with the acid properly labeled and sealed when not in use.

  • Post-Procedure :

    • Decontaminate all glassware and equipment that came into contact with the acid.

    • Wipe down the work area with a suitable cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the chemical.

Operational Workflow for Handling this compound prep 1. Preparation - Verify fume hood and safety equipment - Assemble glassware - Don appropriate PPE weigh 2. Weighing and Transfer - Work within a fume hood - Use a spatula to handle solid - Add slowly to solvent if dissolving prep->weigh Proceed react 3. Reaction/Procedure - Conduct in a fume hood - Maintain a clean workspace - Keep containers labeled and sealed weigh->react Proceed post 4. Post-Procedure - Decontaminate glassware - Clean work area - Doff and dispose of PPE correctly - Wash hands react->post Complete

Operational Workflow Diagram

Disposal Plan: Step-by-Step Waste Management Protocol

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

    • Solid waste (e.g., contaminated paper towels, gloves) should be collected separately from liquid waste.

  • Solid Waste Disposal :

    • Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Liquid Waste Disposal :

    • Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.

    • The container should be stored in a secondary containment tray to prevent spills.

  • Empty Container Disposal :

    • Empty containers that held the acid must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

    • The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the decontaminated container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Waste Pickup :

    • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

Disposal Workflow for this compound segregate 1. Waste Segregation - Separate solid and liquid waste - Avoid mixing with incompatible chemicals solid_waste 2. Solid Waste Disposal - Place in a labeled, leak-proof container - Indicate 'Hazardous Waste' and chemical name segregate->solid_waste Solid Waste liquid_waste 3. Liquid Waste Disposal - Collect in a sealed, compatible container - Use secondary containment segregate->liquid_waste Liquid Waste pickup 5. Waste Pickup - Store in a designated satellite accumulation area - Contact EHS for disposal solid_waste->pickup liquid_waste->pickup empty_container 4. Empty Container Disposal - Triple-rinse with a suitable solvent - Collect rinsate as hazardous waste - Dispose of decontaminated container empty_container->pickup

Disposal Workflow Diagram

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

  • Immediate Actions :

    • Alert personnel in the immediate area.

    • If the spill is large or involves other hazardous materials, evacuate the area and contact EHS.

  • Spill Containment (for small, manageable spills) :

    • Don the appropriate PPE, including respiratory protection if the material is dusty.

    • Contain the spill by creating a dike around the spill with an inert absorbent material like vermiculite or sand.

  • Cleanup :

    • For a solid spill, carefully sweep the material into a designated hazardous waste container, avoiding the creation of dust.

    • For a solution spill, cover the spill with an absorbent material. Once absorbed, scoop the material into a hazardous waste container.

    • Neutralize the spill area with a mild base such as sodium bicarbonate solution.

  • Decontamination :

    • Clean the spill area thoroughly with soap and water.

    • Collect all cleanup materials (absorbents, gloves, etc.) in a sealed, labeled hazardous waste bag or container.

  • Reporting :

    • Report the incident to your laboratory supervisor and EHS department, and complete any necessary incident report forms.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxycinnamic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.